molecular formula C7H7ClN2O B1592727 N-(4-Chloropyridin-2-yl)acetamide CAS No. 245056-66-0

N-(4-Chloropyridin-2-yl)acetamide

Cat. No.: B1592727
CAS No.: 245056-66-0
M. Wt: 170.59 g/mol
InChI Key: WIPAEYIAUBBKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chloropyridin-2-yl)acetamide (CAS 245056-66-0) is a high-purity pyridine derivative serving as a critical synthetic intermediate in pharmaceutical research and development . With a molecular formula of C7H7ClN2O and a molecular weight of 170.60 g/mol, this compound is characterized as an off-white to light yellow solid . Its structure, which features both acetamide and chloro substituents on the pyridine ring, makes it a valuable scaffold for constructing more complex molecules, particularly in the discovery of new active pharmaceutical ingredients (APIs) . This compound is a key building block in medicinal chemistry, frequently utilized in nucleophilic substitution and cross-coupling reactions to explore novel chemical space . Researchers value it for its role in creating targeted libraries of compounds for biological screening. It must be handled with appropriate safety precautions; hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Key Specifications: • CAS Number: 245056-66-0 • Molecular Formula: C7H7ClN2O • Molecular Weight: 170.60 g/mol • Purity: ≥98% • Storage: Store under an inert gas (nitrogen or argon) at 2-8°C Notice: This product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Properties

IUPAC Name

N-(4-chloropyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-5(11)10-7-4-6(8)2-3-9-7/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPAEYIAUBBKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628624
Record name N-(4-Chloropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245056-66-0
Record name N-(4-Chloropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-(4-Chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(4-Chloropyridin-2-yl)acetamide is a substituted pyridine derivative of significant interest in contemporary chemical research, particularly within the fields of medicinal chemistry and drug development. Its structure, featuring a reactive chloropyridine core coupled with an acetamide group, makes it a versatile synthetic intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive technical overview of its core properties, reliable synthetic methodologies, and established applications, designed for researchers, chemists, and drug development professionals. We will delve into its structural elucidation via modern spectroscopic techniques, provide a detailed and reproducible experimental protocol for its synthesis, and explore its role as a key building block in the development of targeted therapeutics.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is the foundation of its application in research. This compound is a solid at room temperature, and its identity and purity are unequivocally confirmed through a combination of spectroscopic methods.

Core Chemical Structure and Properties

The molecule consists of a pyridine ring substituted at the 2-position with an acetamide group (-NHCOCH₃) and at the 4-position with a chlorine atom. This arrangement of functional groups dictates its reactivity and potential as a scaffold in chemical synthesis.

The structural and key physicochemical data are summarized below:

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 2-Acetamido-4-chloropyridine[1]
CAS Number 245056-66-0[1][2]
Molecular Formula C₇H₇ClN₂O[1][2]
Molecular Weight 170.59 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 134-138 °C
Solubility Soluble in methanol, chloroform, and ethyl acetate. Sparingly soluble in water.
Structural Analysis

The confirmation of the this compound structure is a critical quality control step following synthesis. The causality behind spectral interpretation is key to this validation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a typical solvent like CDCl₃, the proton spectrum would exhibit characteristic signals. A singlet around δ 2.2 ppm corresponds to the three protons of the methyl group (-CH₃). The aromatic region would show three distinct signals for the pyridine ring protons. The proton at the 5-position (adjacent to the chloro and amino groups) would appear as a doublet, while the protons at the 3- and 6-positions would also show their respective couplings. A broad singlet, typically further downfield, represents the amide proton (-NH).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum provides further confirmation, showing distinct peaks for the methyl carbon, the carbonyl carbon of the amide, and the five unique carbons of the chloropyridine ring.

  • IR (Infrared) Spectroscopy: The IR spectrum is invaluable for identifying the key functional groups. A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the secondary amide. A sharp peak in the region of 3250-3350 cm⁻¹ indicates the N-H stretch of the amide group.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak [M]⁺ at m/z ≈ 170 and a characteristic [M+2]⁺ peak at m/z ≈ 172 with an intensity ratio of approximately 3:1, which is the isotopic signature of a molecule containing one chlorine atom.

Synthesis and Mechanistic Insights

The most common and reliable method for preparing this compound is through the direct acylation of its corresponding amine precursor, 2-Amino-4-chloropyridine.

Synthetic Route: Acylation of 2-Amino-4-chloropyridine

This reaction involves the nucleophilic attack of the amino group of 2-Amino-4-chloropyridine on an acylating agent, typically acetic anhydride or acetyl chloride.

G cluster_reagents Starting Materials cluster_process Process cluster_products Products SM 2-Amino-4-chloropyridine (C₅H₅ClN₂) RXN Acylation Reaction (Pyridine or Et₃N as base) SM->RXN Reactant AC Acetic Anhydride ((CH₃CO)₂O) AC->RXN Acylating Agent PROD This compound (Crude Product) RXN->PROD Yields PUR Purification (Recrystallization) PROD->PUR To Purify FINAL Final Product (>98% Purity) PUR->FINAL Final

Caption: Synthesis workflow for this compound.

Mechanistic Considerations

The choice of reagents and conditions is dictated by the reaction mechanism. The nitrogen of the amino group on the pyridine ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating acetate as a leaving group.

A non-nucleophilic base, such as pyridine or triethylamine, is often included. Its role is crucial: it neutralizes the acetic acid byproduct formed during the reaction.[3] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction, thereby driving the equilibrium towards the desired amide product.

Experimental Protocol: A Self-Validating System

This protocol provides a detailed, step-by-step methodology for synthesis and validation.

Materials:

  • 2-Amino-4-chloropyridine (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (Anhydrous, as solvent and base)

  • Deionized Water

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Amino-4-chloropyridine (1.0 eq).

  • Solvent Addition: Add anhydrous pyridine via syringe. Stir the mixture at room temperature until the starting material fully dissolves.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Add acetic anhydride (1.2 eq) dropwise over 15 minutes. Causality Note: The slow, cooled addition is to control the exothermic nature of the acylation reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate:Hexanes mobile phase until the starting amine spot is consumed.

  • Workup: Once complete, carefully pour the reaction mixture into a beaker of ice water. This will precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove excess pyridine and acetic acid.

  • Purification: Recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture, to yield the final product as a white crystalline solid.

  • Validation: Dry the purified product under vacuum. Confirm its identity and purity (>98%) using ¹H NMR, IR, and melting point analysis as described in Section 1.2.

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate. Its value lies in the strategic placement of its functional groups, which allows for further chemical modifications. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SₙAr), and the amide group can be hydrolyzed or otherwise modified.

Role in Medicinal Chemistry

This compound serves as a key building block for the synthesis of biologically active molecules. The 2-acetamidopyridine scaffold is a common feature in many pharmaceutical agents. The 4-chloro position provides a convenient handle to introduce diverse functionalities, enabling the exploration of a wide chemical space during drug discovery campaigns. For instance, it can be a precursor in the synthesis of more complex heterocyclic systems which are often pursued for their potential as kinase inhibitors or receptor modulators.[4]

Precursor to Other Synthetic Intermediates

This compound is a precursor for synthesizing other useful pyridine derivatives. The chlorine can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) to generate a library of 4-substituted-2-acetamidopyridines. This modular approach is highly efficient in lead optimization phases of drug development.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety.

  • Hazard Summary: This compound is an irritant. Avoid contact with eyes, skin, and clothing. Avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling.

  • Handling: Use in a well-ventilated area or a chemical fume hood.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[5]

Conclusion and Future Outlook

This compound is a fundamentally important molecule whose utility is well-established in synthetic organic and medicinal chemistry. Its straightforward synthesis and the versatile reactivity of its chloro- and acetamido- groups ensure its continued use as a valuable building block. Future applications will likely see this intermediate incorporated into the synthesis of novel targeted protein degraders and covalent inhibitors, areas of intense current interest in drug discovery. The continued exploration of new reactions to modify the pyridine core will further expand its utility for researchers and scientists pushing the boundaries of chemical synthesis and therapeutic innovation.

References

An In-depth Technical Guide to the Synthesis of N-(4-Chloropyrin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Intermediate

N-(4-Chloropyridin-2-yl)acetamide is a key building block in the landscape of medicinal chemistry and agrochemical synthesis.[1] Its structural features, particularly the reactive sites on the pyridine ring, make it a valuable precursor for the development of a wide range of more complex molecules.[1][2] This guide provides a comprehensive overview of its synthesis, focusing on the most common and efficient laboratory-scale methodology, and is intended to equip researchers with the practical knowledge required for its successful preparation and characterization. The molecule is of particular interest as an intermediate in the synthesis of kinase inhibitors for potential cancer therapies, as well as in the creation of novel herbicides and plant growth regulators.[1]

The Core Synthesis: Acylation of 2-Amino-4-chloropyridine

The most direct and widely employed method for the synthesis of this compound is the N-acylation of 2-amino-4-chloropyridine.[3] This reaction involves the treatment of the starting amine with an acetylating agent, typically acetic anhydride or acetyl chloride. The underlying mechanism is a nucleophilic acyl substitution, where the amino group of 2-amino-4-chloropyridine attacks the electrophilic carbonyl carbon of the acetylating agent.

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_conditions Conditions cluster_products Products start 2-Amino-4-chloropyridine product This compound start->product Acylation reagent + Acetic Anhydride (or Acetyl Chloride) reagent->product conditions Pyridine (base) Room Temperature byproduct + Acetic Acid (or HCl) product->byproduct

Figure 1: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents:
ReagentMolar Mass ( g/mol )AmountMolar Equivalents
2-Amino-4-chloropyridine128.565.0 g1.0
Acetic Anhydride102.094.4 mL1.2
Pyridine79.1020 mL-
Deionized Water18.02As needed-
Dichloromethane84.93As needed-
Anhydrous Sodium Sulfate142.04As needed-
Step-by-Step Procedure:
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 2-amino-4-chloropyridine in 20 mL of pyridine. Stir the mixture at room temperature until the solid is completely dissolved.

  • Addition of Acetylating Agent: To the stirred solution, slowly add 4.4 mL of acetic anhydride dropwise over a period of 10-15 minutes. An exothermic reaction may be observed. Maintain the temperature below 40°C, using a water bath if necessary.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes).

  • Workup: Once the reaction is complete, pour the mixture into 100 mL of cold deionized water. A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration and wash it with several portions of cold deionized water to remove excess pyridine and acetic acid.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield a white to off-white crystalline solid.[4]

Causality Behind Experimental Choices

  • Choice of Acetylating Agent: Acetic anhydride is often preferred over acetyl chloride for its lower reactivity and ease of handling. Acetyl chloride is more reactive and generates hydrochloric acid as a byproduct, which can be more challenging to neutralize.

  • Role of Pyridine: Pyridine serves a dual purpose in this reaction. It acts as a solvent to dissolve the starting materials and, more importantly, as a base to neutralize the acetic acid (or hydrochloric acid) generated during the reaction.[5] This neutralization is crucial as it drives the reaction to completion.

  • Importance of Temperature Control: While the reaction is typically conducted at room temperature, controlling the initial exotherm during the addition of acetic anhydride is important to prevent the formation of side products.

  • Aqueous Workup: The addition of water serves to precipitate the product, which has low solubility in water, and to dissolve the pyridinium acetate salt, facilitating its removal.

Characterization of this compound

Accurate characterization of the final product is essential to confirm its identity and purity.

Physical Properties:
PropertyValue
Molecular FormulaC₇H₇ClN₂O[6]
Molecular Weight170.59 g/mol [6]
Melting Point130 - 132 °C[7]
AppearanceOff-white to brown solid[7]
Spectroscopic Data:
  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals for this compound would include a singlet for the methyl protons, and distinct signals for the protons on the pyridine ring.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. Key signals would correspond to the carbonyl carbon, the methyl carbon, and the carbons of the pyridine ring.

  • IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying functional groups. Characteristic peaks would include a strong carbonyl (C=O) stretch around 1680 cm⁻¹ and an N-H stretch around 3200-3400 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The EIMS (Electron Ionization Mass Spectrometry) analysis would show a molecular ion peak (M+) at m/z of approximately 170.6.[8]

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • 2-Amino-4-chloropyridine: Harmful if swallowed and may cause skin and eye irritation.[7][9]

  • Acetic Anhydride: Flammable, corrosive, and causes severe skin burns and eye damage.[10][11][12][13][14] It is also harmful if swallowed or inhaled.[10][11][14]

  • Pyridine: A flammable liquid and vapor that is harmful if swallowed, in contact with skin, or if inhaled.[5][15][16][17][18] It can also cause skin irritation.[5][16]

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of this compound via the acylation of 2-amino-4-chloropyridine is a robust and reliable method for producing this valuable intermediate. By understanding the underlying chemical principles and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently and efficiently synthesize this compound for their drug discovery and development endeavors.

References

The Strategic Intermediate: A Technical Guide to N-(4-Chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of N-(4-Chloropyridin-2-yl)acetamide (CAS No. 245056-66-0), a pivotal synthetic intermediate in contemporary drug discovery and agrochemical development. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's physicochemical properties, provides a robust synthetic protocol with mechanistic insights, outlines comprehensive analytical methodologies for quality control, and discusses its strategic application as a molecular scaffold.

Introduction: The Versatility of a Substituted Pyridine

This compound belongs to a class of substituted pyridines that serve as crucial building blocks in the synthesis of complex, biologically active molecules.[1][2] The strategic placement of the chloro and acetamido groups on the pyridine ring offers multiple reaction handles for further chemical modification. The pyridine core itself is a well-established pharmacophore found in numerous approved drugs. This compound's utility is particularly pronounced in the development of kinase inhibitors for oncology, where the pyridine scaffold can effectively interact with the hinge region of the enzyme's ATP-binding pocket.[1][3] Its application also extends to the synthesis of novel herbicides and plant growth regulators.[1]

Physicochemical & Structural Characteristics

A comprehensive understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis and for ensuring proper handling and storage.

PropertyValueSource
CAS Number 245056-66-0[1][4]
Molecular Formula C₇H₇ClN₂O[1][4]
Molecular Weight 170.59 g/mol [4]
Boiling Point 356°C[1]
IUPAC Name This compound[4]
Synonyms 2-Acetamido-4-chloropyridine[4]
Storage Conditions 2-8°C, in a cool, dry, well-ventilated area[1][5]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most efficiently achieved through the acylation of its corresponding amine precursor, 2-Amino-4-chloropyridine. The following protocol is a robust and scalable method derived from established procedures for the acylation of 2-aminopyridines.[6]

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic acyl substitution. The amino group of 2-Amino-4-chloropyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. A base, such as pyridine, is employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Dichloromethane is an excellent solvent choice due to its inertness and ability to dissolve the starting materials.

Step-by-Step Synthesis Protocol

Materials:

  • 2-Amino-4-chloropyridine (1.0 eq)

  • Acetyl Chloride (1.3 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • To a solution of 2-Amino-4-chloropyridine (1 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (approx. 10 mL per gram of starting amine) under an inert atmosphere (e.g., Nitrogen or Argon), add acetyl chloride (1.3 eq) dropwise at 0°C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude residue can be purified by washing with cold hexane to yield this compound as a solid. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Synthetic Workflow Diagram

Synthesis_Workflow Start 2-Amino-4-chloropyridine + Pyridine in DCM Reagent Add Acetyl Chloride (dropwise at 0°C) Start->Reagent 1. Reaction Stir at Room Temp (4-6 hours) Reagent->Reaction 2. Workup Aqueous Workup (Water, DCM Extraction, Brine) Reaction->Workup 3. Purification Dry (Na₂SO₄) Concentrate Wash with Hexane Workup->Purification 4. Product This compound Purification->Product 5.

Caption: Synthetic workflow for this compound.

Analytical Quality Control

Rigorous analytical testing is imperative to confirm the identity, purity, and quality of the synthesized this compound. The following methods provide a comprehensive characterization of the compound.

Spectroscopic Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amide proton, and the methyl protons of the acetyl group. The ¹³C NMR will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition, matching the molecular formula C₇H₇ClN₂O.[4]

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the standard for determining the purity of the compound.[7] A typical method would utilize a C18 column with a gradient elution of water and acetonitrile (both may contain 0.1% trifluoroacetic acid or formic acid). Purity is determined by the area percentage of the main peak.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For assessing volatile impurities, GC-MS can be a valuable tool, although derivatization might be necessary depending on the compound's volatility and thermal stability.[8]

Quality Control Workflow

QC_Workflow cluster_Structural Structural Confirmation cluster_Purity Purity & Impurity Profile H_NMR ¹H NMR Release Released for Use (Purity ≥ 98%) C_NMR ¹³C NMR MS Mass Spectrometry (HRMS) HPLC HPLC-UV HPLC->Release GCMS GC-MS (optional) FinalProduct Synthesized Compound FinalProduct->H_NMR FinalProduct->C_NMR FinalProduct->MS FinalProduct->HPLC

Caption: Comprehensive quality control workflow for compound validation.

Applications in Drug Discovery and Development

While this compound itself is not typically the final active pharmaceutical ingredient (API), its role as a key intermediate is of paramount importance. The chemical architecture of this molecule provides a versatile platform for generating libraries of compounds for high-throughput screening.

Scaffold for Kinase Inhibitors

The 2-acetamidopyridine moiety is a privileged scaffold in the design of kinase inhibitors. The amide NH can act as a hydrogen bond donor, and the pyridine nitrogen as a hydrogen bond acceptor, mimicking the interactions of ATP's adenine ring with the kinase hinge region. The chlorine atom at the 4-position serves as a convenient point for modification, typically via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various substituents to explore the solvent-exposed region of the ATP-binding site and enhance potency and selectivity.[1][2]

Intermediate in Agrochemical Synthesis

In the field of agrochemicals, substituted pyridines are integral to the synthesis of modern herbicides and fungicides.[1] The specific substitution pattern of this compound can be exploited to construct molecules that interfere with essential biological pathways in weeds or pathogenic fungi, while ideally exhibiting low toxicity to crops and the environment.[9]

Conclusion

This compound (CAS No. 245056-66-0) is a high-value synthetic intermediate with significant applications in the pharmaceutical and agrochemical industries. Its straightforward synthesis from commercially available starting materials, coupled with its versatile chemical functionality, makes it an indispensable tool for medicinal and process chemists. The robust synthetic and analytical protocols detailed in this guide provide a self-validating framework for the production and quality control of this compound, empowering researchers to accelerate the development of novel, impactful chemical entities.

References

An In-depth Technical Guide to the Role and Implied Mechanism of Action of N-(4-Chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of N-(4-Chloropyridin-2-yl)acetamide, a key molecular intermediate in contemporary drug discovery. While not an active pharmaceutical ingredient itself, its structural framework is integral to the synthesis of potent and selective kinase inhibitors. This document elucidates the significance of the 2-acetamidopyridine scaffold, details the inferred mechanism of action based on the final therapeutic compounds, and presents the synthetic utility that positions it as a valuable tool for medicinal chemists. We will delve into the principles of ATP-competitive kinase inhibition and provide exemplary synthetic and biological protocols to offer a complete picture for researchers, scientists, and drug development professionals.

Introduction: Beyond a Simple Intermediate

This compound (CAS No. 245056-66-0) is a heterocyclic compound that has garnered significant interest not for its direct biological activity, but as a high-value starting material and building block.[1] Its primary application lies in the synthesis of advanced pharmaceutical agents, most notably in the development of kinase inhibitors for oncology.[1] The molecule's architecture is a prime example of a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets.

The core value of this compound stems from two key structural features: the 2-acetamidopyridine core and the chloro-substituent at the 4-position. The former provides a geometrically and electronically favorable arrangement for interacting with the ATP-binding pocket of protein kinases, while the latter serves as a versatile synthetic handle for molecular elaboration. This guide will deconstruct these features to explain the compound's utility and the mechanistic principles of the advanced molecules derived from it.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 245056-66-0[1]
Molecular Formula C₇H₇ClN₂O[1][2]
Molecular Weight 170.6 g/mol [1]
Primary Application Synthetic intermediate for kinase inhibitors[1]

The Privileged Scaffold: 2-Acetamidopyridine in Kinase Inhibition

The 2-aminopyridine moiety, from which this compound is derived, is a well-established scaffold for designing kinase inhibitors.[3] Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. In many diseases, particularly cancer, kinases become dysregulated, leading to uncontrolled cell growth and proliferation. Therefore, inhibiting these enzymes is a proven therapeutic strategy.

The 2-acetamidopyridine structure is adept at targeting the ATP-binding site of kinases. Its efficacy is rooted in its ability to mimic the adenine moiety of ATP and form key hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the enzyme.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring acts as a crucial hydrogen bond acceptor, interacting with the backbone amide protons of the hinge region. This interaction is a cornerstone of binding for many ATP-competitive inhibitors.

  • Acetamido Group: The amide N-H of the acetamido group typically serves as a hydrogen bond donor, forming a second critical interaction with the hinge region's backbone carbonyls. This two-point hydrogen bonding motif provides a strong anchor for the inhibitor within the active site.

This dual-interaction capability makes the 2-acetamidopyridine scaffold a highly effective anchor for building potent and selective kinase inhibitors.

Inferred Mechanism of Action: Competitive ATP Inhibition

Given that this compound's primary role is in the synthesis of kinase inhibitors, its "mechanism of action" is best understood through the lens of these final products. The vast majority of these are ATP-competitive inhibitors, meaning they bind to the kinase's active site and directly compete with the endogenous ATP substrate.

The inhibition process prevents the kinase from transferring a phosphate group to its downstream substrates, thereby interrupting the signaling cascade. This is a powerful mechanism for halting the aberrant signaling that drives diseases like cancer.

ATP_Competitive_Inhibition cluster_kinase Kinase Active Site hinge Hinge Region phosphorylation Phosphorylation (Signal ON) hinge->phosphorylation no_phosphorylation Inhibition (Signal OFF) hinge->no_phosphorylation atp_pocket ATP Binding Pocket atp ATP binds_atp Binds atp->binds_atp inhibitor 2-Acetamidopyridine Inhibitor binds_inhibitor Binds & Competes inhibitor->binds_inhibitor binds_atp->hinge H-Bonds binds_inhibitor->hinge Stronger H-Bonds

Caption: ATP-competitive inhibition by a 2-acetamidopyridine-based drug.

Case Study: p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition

While direct synthesis of a specific drug from this compound is proprietary, the literature on structurally similar compounds provides a clear mechanistic blueprint. Derivatives of 2-acylaminopyridinyl imidazoles are known to be potent inhibitors of p38α MAPK.[4]

p38 MAPK is a key enzyme in the cellular response to inflammatory cytokines and stress.[4] Its over-activation is implicated in a host of inflammatory diseases. Inhibitors based on the 2-acylaminopyridine scaffold bind to the p38α active site, preventing the phosphorylation of downstream targets and thereby suppressing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[4]

Synthetic Utility and Experimental Protocols

The true value of this compound for a medicinal chemist lies in its synthetic versatility. The chlorine atom at the C4 position is a key functional group that serves as a leaving group in nucleophilic aromatic substitution or, more commonly, as a handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, or Buchwald-Hartwig reactions.

These reactions allow for the precise and controlled installation of a wide variety of aryl or heteroaryl groups at the C4 position. This is critical for drug design, as the group at this position often projects into a region of the kinase active site known as the "hydrophobic region II," allowing chemists to fine-tune inhibitor potency and selectivity.[4]

Suzuki_Coupling_Workflow start This compound reaction_mixture Reaction Mixture start->reaction_mixture boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) boronic_acid->reaction_mixture catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction_mixture base Base (e.g., Na₂CO₃) base->reaction_mixture solvent Solvent (e.g., Dioxane/H₂O) solvent->reaction_mixture heating Heat (e.g., 80-100°C) reaction_mixture->heating workup Aqueous Workup & Extraction heating->workup purification Purification (Column Chromatography) workup->purification final_product Final Product: 4-Aryl-2-acetamidopyridine Kinase Inhibitor Scaffold purification->final_product

Caption: Representative Suzuki-Miyaura cross-coupling workflow.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example based on standard procedures for compounds of this class and should be adapted and optimized for specific substrates.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 eq), and a base, typically aqueous sodium carbonate (2 M solution, 2.0-3.0 eq).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 3:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-substituted-N-(pyridin-2-yl)acetamide derivative.

Conclusion

This compound represents a cornerstone intermediate in modern medicinal chemistry, particularly in the rational design of kinase inhibitors. While it lacks a direct mechanism of action, its intrinsic value is immense. The 2-acetamidopyridine core provides a robust, high-affinity anchor for binding within the ATP active site of kinases, functioning as a classic hinge-binder. The chloro-substituent offers a predictable and versatile site for synthetic elaboration, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles. Understanding the role and inferred mechanism of this compound provides critical insight into the design and synthesis of the next generation of targeted therapeutics.

References

A Technical Guide to the Spectroscopic Profile of N-(4-Chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of N-(4-Chloropyridin-2-yl)acetamide, a key intermediate in pharmaceutical and agrochemical research.[1] Given the limited availability of direct experimental spectra in public databases, this guide leverages established spectroscopic principles and data from closely related analogs to present a reliable, predicted spectroscopic profile. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's analytical signature for synthesis, quality control, and further research applications.

Introduction: The Significance of this compound

This compound belongs to the class of N-acylaminopyridines, a scaffold of significant interest in medicinal chemistry. The presence of a chloro-substituent on the pyridine ring and the acetamido group provides versatile handles for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules, including potential kinase inhibitors for therapeutic applications. Accurate spectroscopic characterization is paramount for verifying the identity, purity, and stability of this compound.

Synthesis of this compound: A Proposed Protocol

A reliable method for the synthesis of this compound is the acylation of 2-amino-4-chloropyridine with a suitable acetylating agent, such as acetyl chloride or acetic anhydride. The following protocol is based on established procedures for the acylation of aminopyridines.

Experimental Protocol:
  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-chloropyridine (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add acetyl chloride (1.1 eq.) dropwise. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The predicted chemical shifts are based on the analysis of its structural components and comparison with analogous compounds.[2]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide distinct signals for the aromatic protons of the pyridine ring, the amide proton, and the methyl protons of the acetyl group.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.2d~0.5
H-5~7.0dd~5.5, ~2.0
H-6~8.3d~5.5
NH~8.5br s-
CH₃~2.2s-

Causality Behind Predictions:

  • H-6: This proton is adjacent to the electronegative nitrogen atom of the pyridine ring, causing it to be the most deshielded aromatic proton.

  • H-3: This proton is ortho to the electron-withdrawing acetamido group, leading to a downfield shift.

  • H-5: This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets.

  • NH: The amide proton is typically a broad singlet and its chemical shift can be concentration and solvent dependent.

  • CH₃: The methyl protons of the acetyl group will appear as a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals corresponding to the carbon atoms of the pyridine ring, the carbonyl group, and the methyl group.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~152
C-3~114
C-4~149
C-5~120
C-6~148
C=O~169
CH₃~24

Causality Behind Predictions:

  • C=O: The carbonyl carbon of the amide group is characteristically found at a downfield chemical shift.

  • C-2 and C-4: These carbons are attached to electronegative atoms (nitrogen and chlorine, respectively) and the acetamido group, resulting in significant deshielding.

  • C-6: This carbon, adjacent to the ring nitrogen, will also be deshielded.

  • C-3 and C-5: These carbons will appear at more upfield chemical shifts compared to the other ring carbons.

  • CH₃: The methyl carbon will be the most upfield signal.

NMR Experimental Workflow

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C=O, and C-Cl functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
N-H Stretch3300 - 3250Medium
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Amide I)1680 - 1660Strong
N-H Bend (Amide II)1550 - 1510Medium
C=C and C=N Stretch1600 - 1450Medium-Strong
C-Cl Stretch800 - 600Strong

Causality Behind Predictions:

  • N-H Stretch: The secondary amide N-H stretching vibration typically appears as a single, relatively sharp band in the specified region.

  • C=O Stretch (Amide I): This is one of the most intense and characteristic bands in the IR spectrum of an amide.

  • N-H Bend (Amide II): This band arises from a combination of N-H bending and C-N stretching vibrations.

  • C-Cl Stretch: The position of the C-Cl stretching vibration can be influenced by the electronic environment of the pyridine ring.

IR Spectroscopy Experimental Protocol:
  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is recorded using an FT-IR spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is collected prior to the sample measurement.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrum:
  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (170.02 g/mol for the ³⁵Cl isotope).

  • Isotopic Pattern: Due to the presence of chlorine, a characteristic M+2 peak at m/z 172.02 will be observed with an intensity of approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

  • Key Fragmentation Pathways:

    • Loss of ketene (CH₂=C=O) from the molecular ion to give a fragment at m/z 128.

    • Cleavage of the amide bond to generate the acetyl cation (CH₃CO⁺) at m/z 43 and the 2-amino-4-chloropyridine radical cation at m/z 128.

Mass Spectrometry Fragmentation Diagram

MS_Fragmentation M [M]⁺˙ m/z 170/172 F1 [M - CH₂CO]⁺˙ m/z 128/130 M->F1 - CH₂CO F2 [CH₃CO]⁺ m/z 43 M->F2 Amide cleavage F3 [C₅H₄ClN₂]⁺˙ m/z 128/130 M->F3 Amide cleavage

Caption: Predicted MS Fragmentation Pathway.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of this compound. By integrating fundamental spectroscopic principles with comparative data from analogous structures, a reliable analytical profile has been established. The provided protocols for synthesis and spectroscopic analysis offer a robust framework for researchers working with this important chemical intermediate. It is recommended that experimental data, once obtained, be compared with the predictions outlined in this guide to confirm the identity and purity of the synthesized compound.

References

biological activity of N-(4-Chloropyridin-2-yl)acetamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of N-(4-Chloropyridin-2-yl)acetamide Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile synthetic intermediate for the development of novel therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. This guide synthesizes the current understanding of these activities, elucidating the underlying mechanisms of action, presenting key structure-activity relationship insights, and providing detailed experimental protocols for their evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to be a definitive resource for harnessing the therapeutic potential of this privileged chemical structure.

The this compound Core: A Privileged Scaffold

The value of the this compound core lies in its unique combination of structural features. The pyridine ring is a common pharmacophore in numerous approved drugs, while the acetamide linker provides a hydrogen bond donor-acceptor system crucial for molecular recognition at biological targets. The chlorine atom at the C4 position is not merely a substituent; it is a key synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular diversity. This synthetic tractability allows for the systematic exploration of the chemical space around the core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.[2]

General Synthesis Pathway

The foundational scaffold is typically synthesized via the acylation of 2-amino-4-chloropyridine. The choice of acylating agent and reaction conditions can be modulated to achieve high yields and purity.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A 2-Amino-4-chloropyridine P Acylation Reaction (Base, Solvent) A->P B Acetylating Agent (e.g., Acetic Anhydride or Acetyl Chloride) B->P C This compound P->C Purification

Caption: General synthetic route to the core scaffold.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of this compound have emerged as a promising class of anticancer agents, primarily through their action as kinase inhibitors and apoptosis inducers.[1][3]

Mechanism of Action: Kinase Inhibition & Apoptosis Induction

Many derivatives leverage the pyridine core to function as ATP-competitive kinase inhibitors.[2] The pyridine nitrogen acts as a crucial hinge-binding element in the ATP pocket of many kinases, which are frequently dysregulated in cancer. While specific targets vary with substitution, related 2-acylaminopyridinyl structures have shown potent inhibition of kinases like p38α MAPK, a key regulator of cellular stress and inflammatory responses implicated in cancer progression.[4]

Furthermore, certain acetamide-bearing heterocyclic compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved by activating the caspase cascade, a family of proteases that execute the apoptotic program.[3] Studies on related structures show activation of initiator caspase-9 and executioner caspase-3, suggesting that derivatives could trigger the intrinsic apoptotic pathway.[3][5]

Apoptosis_Pathway Derivative Acetamide Derivative Mitochondria Mitochondria Derivative->Mitochondria Induces Stress Casp9 Pro-Caspase-9 Mitochondria->Casp9 Releases Cytochrome c aCasp9 Active Caspase-9 Casp9->aCasp9 Activation Casp3 Pro-Caspase-3 aCasp9->Casp3 Cleavage aCasp3 Active Caspase-3 (Executioner) Casp3->aCasp3 Activation Apoptosis Apoptosis (Cell Death) aCasp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway targeted by derivatives.

In Vitro Efficacy Data

The cytotoxic potential of these derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

Derivative IDSubstitution PatternCancer Cell LineIC₅₀ (µM)[5][6]
VIb-d (Analogue) 5-Halo substitutionHeLa (Cervical)10.64 - 15.21
Indazol-pyrimidine 4f Indazole fusionMCF-7 (Breast)1.629
Indazol-pyrimidine 4i Indazole fusionMCF-7 (Breast)1.841
Cisplatin (Control) -HeLa (Cervical)13.54 - 14.08

Note: Data is representative of related heterocyclic acetamide structures to illustrate potential efficacy.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a robust method for assessing the effect of compounds on cancer cell viability.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test derivatives (e.g., 0.01 to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[5]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: Combating Bacterial Pathogens

The N-phenylacetamide moiety is present in several antimicrobial agents, and derivatives of the this compound core have shown promise in this area.[7][8]

Mechanism of Action: Disruption of Essential Bacterial Processes

While the precise mechanism for this specific class is under investigation, related structures, particularly fluoroquinolone-acetamide conjugates, are known to inhibit essential bacterial enzymes like DNA gyrase (topoisomerase II) and topoisomerase IV.[9] These enzymes are critical for DNA replication, repair, and segregation. Their inhibition leads to a rapid bactericidal effect. Gram-negative bacteria are typically more sensitive to DNA gyrase inhibition, while topoisomerase IV is the primary target in many Gram-positive bacteria.[9]

Antimicrobial Efficacy Data

The potency of antimicrobial compounds is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.

Derivative ClassBacterial StrainMIC (µg/mL)[7][10]
Acetamide 22 S. pyogenes (Gram +)6.25
Acetamide 24 E. coli (Gram -)12.5
Thiosemicarbazides Gram-positive strains3.9 - 250
Amoxicillin (Control) S. pyogenes< 6.25

Note: Data is representative of related acetamide structures to illustrate potential efficacy.

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for quantifying the in vitro potency of an antimicrobial agent.

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized final concentration of approximately 5 × 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well of the plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[10]

Antimicrobial_Workflow A Prepare Serial Dilutions of Compound in 96-well Plate C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum (e.g., 5x10^5 CFU/mL) B->C D Incubate Plate (37°C, 18-24h) C->D E Observe for Turbidity D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a driver of numerous diseases. Pyridine acetamide analogues have demonstrated significant anti-inflammatory effects by inhibiting key pro-inflammatory cytokines.[11]

Mechanism of Action: Inhibition of Pro-inflammatory Cytokines

An effective anti-inflammatory strategy is to suppress the production and signaling of key mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines are central to the inflammatory cascade. N-(pyridin-2-yl)acetamide analogues have been shown to dually inhibit TNF-α- and IL-6-induced cellular processes.[11] Another potential mechanism, common to many acetamide derivatives, is the inhibition of cyclooxygenase-II (COX-II), an enzyme responsible for producing inflammatory prostaglandins.[12]

Experimental Protocol: Cytokine Inhibition in Macrophages

This protocol measures the ability of a compound to suppress inflammatory responses in immune cells.

  • Cell Culture: Culture a macrophage cell line (e.g., J774.A1 or RAW 264.7) in appropriate media.

  • Cell Stimulation: Seed the cells in a 24-well plate. Pre-treat the cells with various concentrations of the test derivatives for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) to induce a strong inflammatory response. Include an unstimulated control and an LPS-only control.

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant, which contains the secreted cytokines.

  • Quantification: Measure the concentration of TNF-α or IL-6 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control and determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold is a highly valuable platform for drug discovery. Its derivatives have demonstrated a wide range of compelling biological activities, from targeted anticancer effects and broad-spectrum antimicrobial action to potent anti-inflammatory properties. The synthetic accessibility of the core allows for extensive structure-activity relationship (SAR) studies to optimize lead compounds. Future research should focus on identifying the specific molecular targets for each therapeutic area, improving the pharmacokinetic and safety profiles of lead candidates through targeted chemical modifications, and advancing the most promising compounds into preclinical and clinical development.

References

An In-Depth Technical Guide to the In Silico Toxicity Prediction of N-(4-Chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico toxicological assessment of N-(4-Chloropyridin-2-yl)acetamide, a novel chemical entity with limited empirical toxicity data. In the realms of pharmaceutical development and chemical safety, early-stage hazard identification is paramount to mitigate risks and streamline resource allocation.[1][2] Computational, or in silico, toxicology offers a powerful suite of methodologies to predict potential adverse effects, thereby reducing reliance on animal testing in alignment with the "3Rs" (Replacement, Reduction, and Refinement) principle.[1] This document outlines a systematic, multi-faceted approach, leveraging both expert rule-based and statistical (Q)SAR models to evaluate key toxicological endpoints for this compound, including mutagenicity, carcinogenicity, and organ-specific toxicities. The methodologies described herein are grounded in internationally recognized guidelines, such as those established by the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD), ensuring scientific rigor and regulatory relevance.[2]

Introduction: The Imperative for Predictive Toxicology

The journey of a chemical entity from discovery to market is fraught with challenges, a significant one being the potential for unforeseen toxicity. Late-stage failures due to adverse safety profiles are not only costly but also pose significant ethical concerns.[3] In silico toxicology has emerged as an indispensable tool in early-stage drug development and chemical safety assessment, providing a rapid and cost-effective means of flagging potential liabilities.[4][5] By analyzing a compound's structure, these computational methods can predict its interaction with biological systems and its potential to cause harm.[6][7]

This compound is a molecule for which public domain toxicity data is scarce. This guide, therefore, serves as a blueprint for researchers and drug development professionals to conduct a thorough predictive toxicology assessment of this and other data-poor compounds.

The Analyte: this compound
  • Chemical Name: this compound

  • Molecular Formula: C₇H₇ClN₂O

  • Chemical Structure:

A critical first step in any in silico analysis is the accurate representation of the molecular structure. The Simplified Molecular Input Line Entry System (SMILES) string provided above is a common format for this purpose.

Foundational Pillars of In Silico Toxicity Assessment

A robust in silico toxicity assessment is not reliant on a single method but rather on a weight-of-evidence approach, integrating insights from various computational models.[5] The two primary methodologies, as recommended by regulatory bodies like the ICH for mutagenicity assessment, are expert rule-based systems and statistical-based (Q)SAR models.[2][8][9][10]

Expert Rule-Based Systems

These systems, such as Derek Nexus, are knowledge-based tools that contain a curated set of structural alerts, also known as toxicophores.[9][11] These alerts are chemical substructures that have been associated with specific toxicological endpoints through mechanistic understanding and extensive analysis of experimental data.[9][11] When a query molecule contains one of these alerts, the system flags a potential hazard and provides a rationale based on the underlying scientific knowledge.[3][9]

Statistical-Based (Quantitative) Structure-Activity Relationship ((Q)SAR) Models

(Q)SAR models are mathematical representations that correlate a molecule's structural or physicochemical properties with its biological activity or toxicity.[6][12][13] These models are built by training algorithms on large datasets of compounds with known toxicological properties.[12][14] Statistical models, like Sarah Nexus for mutagenicity, can identify patterns that may not be captured by expert-derived rules and are a crucial complementary approach.[2]

The Importance of Complementary Approaches

The ICH M7 guideline for the assessment of mutagenic impurities is a prime example of the necessity for a dual-pronged approach.[8][10][15][16][17] It mandates the use of both an expert rule-based and a statistical-based methodology to provide a comprehensive and more reliable prediction.[2] This principle of using complementary methods should be extended to the assessment of other toxicological endpoints whenever possible to increase the confidence in the overall prediction.

A Step-by-Step Workflow for the In Silico Toxicological Profiling of this compound

The following protocol outlines a systematic approach to the predictive toxicology assessment of this compound.

Step 1: Molecular Structure Preparation
  • Objective: To ensure the chemical structure is accurately represented for input into the predictive models.

  • Procedure:

    • Obtain the canonical SMILES string for this compound.

    • Utilize a chemical drawing software (e.g., ChemDraw, MarvinSketch) to visualize the 2D structure from the SMILES string and verify its correctness.

    • Ensure proper representation of tautomers and ionization states, as these can influence model predictions. For this compound, consider the potential for amide-imidol tautomerism, although the amide form is generally predominant.

Step 2: Mutagenicity and Carcinogenicity Assessment (ICH M7 Compliance)
  • Objective: To predict the mutagenic and carcinogenic potential of the molecule in accordance with regulatory guidelines.[10]

  • Methodology:

    • Expert Rule-Based Analysis:

      • Submit the structure of this compound to an expert rule-based system like Derek Nexus.[3][9][18]

      • Analyze the output for any structural alerts related to mutagenicity or carcinogenicity.[11]

      • The system will provide a prediction (e.g., "positive," "negative," "equivocal," or "inactive") and the reasoning behind it.[19]

    • Statistical-Based (Q)SAR Analysis:

      • Submit the structure to a statistical-based model such as Sarah Nexus or the models within ACD/Tox Suite.[2][4][20][21]

      • These models provide a probabilistic assessment of mutagenicity.

    • Integration of Results:

      • Combine the predictions from both the expert rule-based and statistical models.[22]

      • A consensus of "negative" or "inactive" from both model types provides a high degree of confidence in the absence of mutagenic potential.

      • Conflicting results or positive findings from either model warrant further investigation and potentially in vitro testing (e.g., an Ames test).[10]

Step 3: Prediction of Other Key Toxicological Endpoints
  • Objective: To broaden the toxicological profile by assessing other relevant endpoints.

  • Methodology:

    • Utilize comprehensive in silico toxicology platforms that cover a wide range of endpoints. Examples include Derek Nexus, TOPKAT, and ACD/Tox Suite.[3][4][23][24][25][26]

    • Assess endpoints such as:

      • Hepatotoxicity: Liver toxicity is a common reason for drug withdrawal.

      • Cardiotoxicity (hERG inhibition): Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias.

      • Skin Sensitization: The potential to cause allergic contact dermatitis is a key consideration for topically applied substances.

      • Reproductive and Developmental Toxicity: Assessing the potential for adverse effects on fertility and fetal development.

      • Organ-specific toxicities: Predictions for nephrotoxicity, neurotoxicity, etc.[11]

Step 4: Read-Across Analysis
  • Objective: To leverage existing toxicological data from structurally similar compounds to inform the assessment of the target molecule.[27][28]

  • Methodology:

    • Utilize databases such as Vitic to search for structurally analogous compounds to this compound with available experimental toxicity data.[29][30][31][32][33]

    • The European Chemicals Agency (ECHA) provides a Read-Across Assessment Framework (RAAF) that outlines the principles for a scientifically sound read-across.[27][34]

    • The justification for read-across must be robust, considering similarities in structure, physicochemical properties, and predicted metabolic pathways.[35]

Step 5: Data Interpretation and Reporting
  • Procedure:

    • Summarize the predictions for each endpoint in a clear and concise table.

    • For any positive findings, delve into the model's reasoning. For expert systems, this will include the specific structural alert and supporting references.[9]

    • Evaluate the confidence in each prediction. Many software platforms provide a reliability index or indicate whether the query molecule is within the model's applicability domain.

    • Conclude with an overall assessment of the potential toxicological liabilities of this compound and recommend next steps, which may include specific in vitro or in vivo studies to confirm the in silico predictions.

Visualization of the In Silico Workflow

In_Silico_Toxicity_Workflow cluster_input Input cluster_assessment Assessment Methodologies cluster_endpoints Toxicological Endpoints Evaluated cluster_output Output & Decision Making Query Query Compound: This compound Expert Expert Rule-Based Systems (e.g., Derek Nexus) Query->Expert QSAR Statistical (Q)SAR Models (e.g., Sarah Nexus, ACD/Tox Suite) Query->QSAR ReadAcross Read-Across Analysis (e.g., Vitic Database) Query->ReadAcross Mutagenicity Mutagenicity & Carcinogenicity (ICH M7) Expert->Mutagenicity OrganTox Organ System Toxicities (Hepato-, Cardio-, etc.) Expert->OrganTox OtherTox Other Endpoints (Skin Sensitization, etc.) Expert->OtherTox QSAR->Mutagenicity QSAR->OrganTox QSAR->OtherTox ReadAcross->Mutagenicity ReadAcross->OrganTox ReadAcross->OtherTox Profile Comprehensive Toxicity Profile Mutagenicity->Profile OrganTox->Profile OtherTox->Profile Risk Risk Assessment & Recommendations for Further Testing Profile->Risk

Caption: A high-level overview of the integrated in silico toxicity prediction workflow.

Hypothetical Predictive Toxicity Data Summary

The following table presents a hypothetical summary of in silico toxicity predictions for this compound, illustrating how the final data should be presented.

Toxicological EndpointPrediction MethodResultConfidence/Remarks
Bacterial Mutagenicity Expert Rule-Based (Derek Nexus)InactiveHigh confidence, no structural alerts for mutagenicity.
Statistical (Sarah Nexus)NegativeWithin applicability domain.
Carcinogenicity Expert Rule-Based (Derek Nexus)EquivocalAlert for aromatic amines, but mitigating factors present.
Statistical (Q)SARNegativeLow confidence, outside optimal prediction space.
hERG Inhibition (Q)SAR (ACD/Tox Suite)Low ProbabilitypIC₅₀ > 6.5
Hepatotoxicity Expert Rule-Based (Derek Nexus)PlausibleAlert for potential metabolic activation of the pyridine ring.
Skin Sensitization Expert Rule-Based (Derek Nexus)PlausibleStructural features associated with skin sensitization.

Conclusion and Forward Look

This technical guide has detailed a robust, multi-pronged strategy for the in silico toxicological evaluation of this compound. By integrating expert rule-based systems, statistical (Q)SAR models, and read-across methodologies, a comprehensive predictive toxicity profile can be generated.[6][7][36] This approach not only aligns with regulatory expectations but also embodies the principles of modern, efficient, and ethical chemical safety assessment.[5] The insights gained from such an in silico evaluation are critical for guiding subsequent experimental testing, thereby conserving resources and accelerating the development timeline while prioritizing safety.

References

An In-Depth Technical Guide to N-(4-Chloropyridin-2-yl)acetamide: Synthesis and Strategic Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-Chloropyridin-2-yl)acetamide, a pivotal building block in modern medicinal chemistry. While the direct historical discovery of this specific acetamide is not extensively documented, its significance is intrinsically linked to the development and functionalization of its core precursor, 2-amino-4-chloropyridine. This guide will delve into the historical context of this precursor, detail the synthetic routes to this compound, and explore its critical role as an intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors for cancer therapy. The content is structured to provide not only procedural knowledge but also a deeper understanding of the chemical principles and strategic considerations that underpin its application in drug discovery.

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of pharmaceutical research and development, the efficient synthesis of complex molecular architectures is paramount. Intermediate compounds, or building blocks, that offer versatile reactivity and can be readily incorporated into larger scaffolds are invaluable assets. This compound (CAS No. 245056-66-0) has emerged as such a critical intermediate.[1] Its structure, featuring a substituted pyridine ring, offers multiple points for chemical modification, making it a valuable component in the synthesis of a diverse range of biologically active molecules.[2] This guide will provide an in-depth exploration of its synthesis, properties, and, most importantly, its application as a strategic tool in the design and development of novel therapeutics.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₇ClN₂O
Molecular Weight 170.60 g/mol
CAS Number 245056-66-0
Appearance White to off-white solid
Boiling Point 356 °C
Storage 2-8°C

Data sourced from commercial supplier information.[3]

Historical Context: The Precursor's Journey - Discovery and Synthesis of 2-Amino-4-chloropyridine

The history of this compound is fundamentally tied to its parent amine, 2-amino-4-chloropyridine. The development of synthetic routes to this precursor was a key enabler for the subsequent creation of the acetamide and its derivatives.

Early methods for the synthesis of chloropyridines were often inefficient. A significant advancement came in 1912 when German chemist Emil Knorr improved yields by using phosphorus pentachloride (PCl₅) as a chlorinating agent. Later, in 1931, Karl Friedrich reported the first synthesis of 2-amino-4-chloropyridine by the reduction of 4-chloro-2-nitropyridine. The 1950s saw further improvements with the discovery by American chemist William Mosher that copper catalysts could significantly enhance the efficiency of chloropyridine ammonolysis, making the synthesis of 2-amino-4-chloropyridine more economically viable. Industrial-scale production methods were later developed, such as the continuous flow reactor process by Hoechst AG in 1963.

Modern synthetic approaches to 2-amino-4-chloropyridine often involve multi-step sequences starting from readily available materials like 2-pyridine carboxylic acid. These methods include esterification, chlorination, amidation, and subsequent Hofmann degradation.[4] Another common route involves the nitration and reduction of 2-chloropyridine.[5]

Synthesis of this compound: A Detailed Protocol

The conversion of 2-amino-4-chloropyridine to this compound is achieved through a standard N-acetylation reaction. This process involves the treatment of the primary amine with an acetylating agent, most commonly acetic anhydride or acetyl chloride, typically in the presence of a base to neutralize the acidic byproduct.

Causality Behind Experimental Choices

The choice of reagents and conditions for this acetylation is guided by several factors:

  • Acetylating Agent: Acetic anhydride is often preferred over acetyl chloride for laboratory-scale synthesis due to its lower cost, ease of handling, and less vigorous reaction. Acetyl chloride, being more reactive, can sometimes lead to over-acetylation or other side reactions if not carefully controlled.

  • Solvent and Base: Pyridine is a common choice as it serves as both the solvent and the base to scavenge the acetic acid byproduct. The use of an anhydrous solvent is crucial to prevent the hydrolysis of the acetylating agent.[6]

  • Temperature: The reaction is typically carried out at room temperature to ensure a controlled reaction rate and minimize the formation of impurities.[6]

  • Workup: An aqueous workup is necessary to remove the pyridine and any remaining acetic acid. Washing with a dilute acid solution can help to remove residual pyridine, while a bicarbonate solution neutralizes any remaining acid.

Step-by-Step Experimental Protocol

The following protocol is a representative method for the synthesis of this compound:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-chloropyridine (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of water.

  • Workup: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a solid.

Synthesis_of_N_4_Chloropyridin_2_yl_acetamide 2-amino-4-chloropyridine 2-amino-4-chloropyridine Reaction_Vessel Acetylation 2-amino-4-chloropyridine->Reaction_Vessel Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction_Vessel Pyridine Pyridine Pyridine->Reaction_Vessel Solvent/Base This compound This compound Reaction_Vessel->this compound Purification

Figure 1: Synthesis of this compound from 2-amino-4-chloropyridine.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound serves as a versatile scaffold in the synthesis of more complex molecules, particularly in the development of kinase inhibitors for cancer therapy.[2] The 2-acetamido group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, a common feature for many ATP-competitive inhibitors. The chlorine atom at the 4-position provides a reactive handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of various aryl or heteroaryl groups to explore structure-activity relationships (SAR).

Role in the Synthesis of Sorafenib and Regorafenib Analogues

While not a direct precursor in the most common industrial syntheses of the multi-kinase inhibitors Sorafenib and Regorafenib, the core structure of this compound is highly relevant. The synthesis of these drugs often starts from 4-chloro-N-methyl-2-pyridinecarboxamide.[7][8] However, the exploration of Sorafenib derivatives has involved the use of related 4-chloropyridine-2-carboxamides.[9] The this compound scaffold provides a valuable platform for the synthesis of novel analogues of these and other kinase inhibitors, allowing for modifications at the amide nitrogen and the 4-position of the pyridine ring to optimize potency, selectivity, and pharmacokinetic properties.

Kinase_Inhibitor_Synthesis N_acetamide This compound Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) N_acetamide->Coupling Kinase_Inhibitor_Scaffold Advanced Kinase Inhibitor Scaffold Coupling->Kinase_Inhibitor_Scaffold Aryl_Boronic_Acid Aryl/Heteroaryl Boronic Acid/Ester Aryl_Boronic_Acid->Coupling Further_Modification Further Functionalization Kinase_Inhibitor_Scaffold->Further_Modification Final_Drug_Candidate Final Drug Candidate Further_Modification->Final_Drug_Candidate

Figure 2: Role of this compound in the synthesis of kinase inhibitors.

A Building Block for Novel Therapeutics

The utility of the this compound core extends beyond the realm of Sorafenib and Regorafenib analogues. Numerous patents describe the use of derivatives of this compound in the development of inhibitors for a variety of kinases implicated in cancer and other diseases. For instance, patent WO2013041038A1 discloses pyridine compounds, including derivatives of this compound, as kinase inhibitors for the treatment of cancer.[10] The core structure's ability to be readily modified makes it an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Conclusion and Future Perspectives

This compound represents a prime example of a strategically important intermediate in medicinal chemistry. While its own history is intertwined with that of its precursor, 2-amino-4-chloropyridine, its value lies in its utility as a versatile building block for the synthesis of high-value, biologically active molecules. The straightforward and efficient synthesis of this compound, coupled with its amenable reactivity, ensures its continued importance in the discovery and development of novel therapeutics, particularly in the ever-evolving field of kinase inhibitor research. As our understanding of the kinome and its role in disease deepens, the demand for versatile and readily accessible building blocks like this compound is only set to increase, solidifying its place in the medicinal chemist's toolbox.

References

Methodological & Application

Application Notes and Protocols for N-(4-Chloropyridin-2-yl)acetamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N-(4-Chloropyridin-2-yl)acetamide is a synthetic compound featuring a chloropyridine core, a structural motif present in numerous biologically active molecules. While comprehensive biological data for this specific compound is not extensively published, its scaffold is recognized as a key component in the development of various therapeutic agents, notably kinase inhibitors for oncology research.[1] This guide provides a framework for evaluating the potential bioactivity of this compound in cell-based assays, proceeding under the hypothesis that it may function as an inhibitor of a cellular kinase signaling pathway. The protocols detailed herein are designed to be robust and adaptable, enabling researchers to investigate its cytotoxic, anti-proliferative, and pro-apoptotic effects.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for designing and interpreting cell-based assays. Key properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₇ClN₂O--INVALID-LINK--[2]
Molecular Weight 170.59 g/mol --INVALID-LINK--[2]
Appearance White to off-white solidGeneral Knowledge
Storage 2-8°C--INVALID-LINK--[1]

Postulated Mechanism of Action: Kinase Inhibition

Many compounds containing the 2-aminopyridine moiety have been investigated as inhibitors of protein kinases, such as p38α mitogen-activated protein kinase (MAPK).[3] These enzymes play a crucial role in signal transduction pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

We will hypothesize that this compound acts as a Type I kinase inhibitor, competing with ATP for binding to the active site of a hypothetical Receptor Tyrosine Kinase (RTK), thereby inhibiting downstream signaling and leading to reduced cell proliferation and induction of apoptosis.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate RTK->Substrate Phosphorylates Ligand Growth Factor Ligand->RTK Binds & Activates Compound This compound Compound->RTK Inhibits ATP Binding ATP ATP ATP->RTK pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (e.g., MAPK pathway) pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation G Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat Treat with compound (serial dilutions) Incubate_24h->Treat Incubate_48h Incubate 48-72h Treat->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate 2-4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

References

how to synthesize N-(4-Chloropyridin-2-yl)acetamide in a laboratory setting

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Laboratory Synthesis of N-(4-Chloropyridin-2-yl)acetamide

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The protocol is designed for researchers, scientists, and professionals in drug development, emphasizing safety, reproducibility, and a deep understanding of the underlying chemical principles.

Theoretical Framework: The Chemistry of Acylation

The synthesis of this compound is fundamentally an N-acylation reaction. It involves the transfer of an acetyl group to the primary amine of 2-amino-4-chloropyridine. The most common and efficient method for this transformation is the use of acetic anhydride as the acylating agent.

Reaction Scheme

The overall reaction is as follows:

Reaction Scheme: Synthesis of this compound

Figure 1. Acylation of 2-amino-4-chloropyridine with acetic anhydride.

Mechanism of Action: Nucleophilic Acyl Substitution

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 2-amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating a stable acetate ion as a leaving group and forming the final amide product after deprotonation.[2][3] Pyridine is often used as a solvent and a base to catalyze the reaction and neutralize the acetic acid byproduct.[4]

Mechanism_of_Acylation cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Deprotonation Amine 2-Amino-4-chloropyridine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Attacks Carbonyl Carbon Anhydride Acetic Anhydride (Electrophile) Anhydride->Intermediate Leaving_Group Acetate Leaving Group Intermediate->Leaving_Group Product_Protonated Protonated Amide Intermediate->Product_Protonated Collapse of Intermediate Intermediate->Product_Protonated Product_Final This compound Product_Protonated->Product_Final Deprotonation Base Pyridine (Base) Base->Product_Final

Caption: Mechanism of N-acylation.

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis, workup, and purification of the target compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Amount (Example Scale)Moles (mmol)Equivalents
2-Amino-4-chloropyridineC₅H₅ClN₂128.565.00 g38.91.0
Pyridine (anhydrous)C₅H₅N79.1050 mL--
Acetic AnhydrideC₄H₆O₃102.094.4 mL (4.75 g)46.71.2
TolueneC₇H₈92.142 x 20 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~150 mL--
1 M Hydrochloric Acid (HCl)HCl36.46~50 mL--
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01~100 mL--
Brine (Saturated NaCl)NaCl58.44~50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed--
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Dropping funnel or syringe

  • Condenser (if heating is required)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for recrystallization (Erlenmeyer flasks, Büchner funnel)

  • Thin Layer Chromatography (TLC) plates and chamber

Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-amino-4-chloropyridine (1.0 eq.) in anhydrous pyridine (10 mL/g of amine) under an inert atmosphere (e.g., nitrogen).[4] Stir the mixture until the solid is completely dissolved.

  • Addition of Reagent: Cool the solution to 0 °C using an ice-water bath. Add acetic anhydride (1.2 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 3-5 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench it by adding 10 mL of methanol and stirring for 20 minutes to consume any excess acetic anhydride.

  • Solvent Removal: Remove the pyridine by co-evaporation with toluene (2 x 20 mL) using a rotary evaporator.

  • Aqueous Workup: Dissolve the resulting residue in ethyl acetate (~100 mL). Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 1 M HCl (2 x 25 mL) to remove any remaining pyridine.

    • Saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove acetic acid, until effervescence ceases.[4][5]

    • Brine (1 x 50 mL) to remove residual water.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound as a crystalline solid.[6]

Workflow Visualization

The following diagram illustrates the complete laboratory workflow.

Synthesis_Workflow Setup 1. Reaction Setup Dissolve 2-amino-4-chloropyridine in anhydrous pyridine Addition 2. Reagent Addition Add Acetic Anhydride dropwise at 0°C Setup->Addition Reaction 3. Reaction Stir at room temperature Monitor by TLC Addition->Reaction Quench 4. Quenching Add Methanol Reaction->Quench Evaporation 5. Solvent Removal Rotary Evaporation with Toluene Quench->Evaporation Workup 6. Aqueous Workup Dissolve in EtOAc Evaporation->Workup Washing 7. Washing Sequence (HCl, NaHCO₃, Brine) Workup->Washing Drying 8. Drying & Concentration (Na₂SO₄, Rotary Evaporator) Washing->Drying Purification 9. Purification Recrystallization Drying->Purification FinalProduct Final Product This compound Purification->FinalProduct

Caption: Laboratory workflow for synthesis.

Process Optimization and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Hydrolysis of acetic anhydride. 3. Product loss during workup.1. Extend reaction time or consider gentle heating (e.g., 40-50 °C). Confirm completion with TLC. 2. Ensure all glassware is oven-dried and use anhydrous solvents.[5] 3. Minimize the number of transfers. Ensure pH is basic before extraction to keep the product in the organic layer.
Diacetylated Byproduct 1. Excess acetic anhydride. 2. Prolonged reaction time at elevated temperatures.1. Use a stoichiometric amount of acetic anhydride (1.05-1.1 eq.).[5] 2. Maintain room temperature and monitor the reaction closely to avoid over-reaction.
Oily/Gummy Product 1. Presence of residual solvent or acetic acid. 2. Impurities preventing crystallization.1. Ensure thorough washing with NaHCO₃ solution. Dry the product under high vacuum for an extended period.[5] 2. Re-purify using column chromatography (Silica gel, EtOAc/Hexane gradient) or try a different recrystallization solvent system.
Unreacted Starting Material 1. Insufficient acylating agent. 2. Inadequate reaction time or temperature.1. Use a slight excess of acetic anhydride (1.2 eq.). 2. Allow the reaction to stir longer at room temperature or warm gently.

Safety and Handling

Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All operations should be conducted within a certified chemical fume hood.[7]

  • 2-Amino-4-chloropyridine: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust and ensure adequate ventilation.[8][9]

  • Acetic Anhydride: Corrosive and flammable. Causes severe skin burns and eye damage. Reacts with water to form acetic acid.[3] Handle with extreme care, avoiding inhalation of vapors.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and may cause damage to organs.

  • Hydrochloric Acid (1 M): Corrosive. Causes skin and eye irritation.

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10]

  • Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[10]

References

Application Note: A Multi-Tiered Strategy for Screening N-(4-Chloropyridin-2-yl)acetamide as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] Consequently, they have become one of the most important target families for drug discovery. This application note presents a comprehensive, field-proven strategy for the initial evaluation of a novel small molecule, N-(4-Chloropyridin-2-yl)acetamide, as a potential kinase inhibitor. We outline a systematic, four-tiered screening cascade designed to efficiently identify and characterize its activity, potency, selectivity, and cellular efficacy. The protocols herein provide a robust framework for researchers, scientists, and drug development professionals to move a candidate compound from initial high-throughput screening to preliminary cellular validation, ensuring a data-driven approach to hit identification and lead generation.

Introduction: The Rationale for Kinase Inhibitor Screening

The human kinome consists of over 500 protein kinases, all sharing a structurally conserved ATP-binding site. This conservation presents a significant challenge in developing selective inhibitors, as many compounds may exhibit activity against multiple kinases, leading to potential off-target effects.[3][4] Therefore, a rigorous screening funnel is essential to not only identify potent inhibitors but also to characterize their selectivity profile across the kinome.[5]

This guide uses this compound (hereafter referred to as N4CA ) as a representative test compound. Heterocyclic scaffolds, such as the pyridine derivative core of N4CA, are prevalent in many FDA-approved kinase inhibitors, making it a molecule of interest for screening campaigns.[6] This document provides the scientific reasoning and detailed methodologies for a robust evaluation cascade.

Compound Profile and Preparation

Before initiating any screening, it is crucial to understand the physicochemical properties of the test compound and to establish a standardized preparation protocol.

Table 1: Physicochemical Properties of this compound (N4CA)

Property Value Source
Molecular Formula C₇H₇ClN₂O PubChem[7]
Molecular Weight 170.59 g/mol PubChem[7]
IUPAC Name This compound PubChem[7]

| CAS Number | 245056-66-0 | PubChem[7] |

Protocol 2.1: Preparation of N4CA Stock Solution

Causality: High-quality, accurately concentrated, and soluble compound stock is the foundation of any reliable screening assay. DMSO is the standard solvent due to its ability to dissolve a wide range of organic molecules and its compatibility with most assay formats at low final concentrations (<1%).

  • Weighing: Accurately weigh 1.71 mg of N4CA powder using a calibrated analytical balance.

  • Dissolution: Dissolve the powder in 1.0 mL of 100% molecular-biology-grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution .

  • Solubilization: Vortex thoroughly for 2-3 minutes. If necessary, gently warm the solution at 37°C for 5-10 minutes to ensure complete dissolution. Visually inspect for any particulates.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in low-binding tubes to prevent freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Tier 1: Primary High-Throughput Screening (HTS) - Biochemical Assay

Scientific Rationale: The initial step is a biochemical assay using a purified kinase enzyme. This approach provides a direct, unambiguous measure of the compound's ability to inhibit the target enzyme's catalytic activity without the complexities of a cellular environment (e.g., membrane permeability, metabolism).[4] We will use the ADP-Glo™ Kinase Assay, a universal, luminescence-based method that measures the amount of ADP produced during the kinase reaction, as a robust platform for HTS.[1][8]

Protocol 3.1: Primary Screen of N4CA using the ADP-Glo™ Kinase Assay

This protocol is designed for a single-concentration (e.g., 10 µM) screen to identify initial inhibitory activity.

  • Assay Plate Preparation:

    • Prepare a serial dilution of the 10 mM N4CA stock in DMSO. Then, dilute in assay buffer to the desired intermediate concentration.

    • In a 384-well white assay plate, add 1 µL of compound solution or DMSO vehicle control.

    • Add 2 µL of a kinase/substrate mixture (e.g., ABL1 kinase with its corresponding peptide substrate in reaction buffer).

  • Kinase Reaction Initiation:

    • Initiate the reaction by adding 2 µL of ATP solution (concentration should be at or near the Kₘ for the specific kinase).

    • The final reaction volume is 5 µL. The final N4CA concentration is 10 µM and the final DMSO concentration is 0.5%.

    • Include controls:

      • No-Enzyme Control: Reaction mix without kinase (defines background).

      • Vehicle Control (0% Inhibition): Reaction mix with DMSO instead of compound.

      • Positive Control (100% Inhibition): Reaction mix with a known, potent inhibitor for the target kinase.

  • Incubation: Shake the plate gently for 30 seconds and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis

Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (RLU_Compound - RLU_NoEnzyme) / (RLU_Vehicle - RLU_NoEnzyme)) RLU = Relative Luminescence Units

A "hit" is typically defined as a compound that shows inhibition greater than a certain threshold (e.g., >50% inhibition or >3 standard deviations from the vehicle control mean).

HTS_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_readout Detection cluster_analysis Analysis Compound N4CA Stock (10mM) Dispense Dispense Compound & Controls Compound->Dispense Plate 384-Well Plate Plate->Dispense AddEnzyme Add Kinase/ Substrate Mix Dispense->AddEnzyme AddATP Initiate with ATP AddEnzyme->AddATP Incubate Incubate (e.g., 60 min) AddATP->Incubate Stop Add ADP-Glo™ Reagent Incubate->Stop Detect Add Detection Reagent Stop->Detect Read Measure Luminescence Detect->Read Calculate Calculate % Inhibition Read->Calculate Hit Identify 'Hits' Calculate->Hit

Fig 1. High-Throughput Biochemical Screening Workflow.

Tier 2: Hit Confirmation and Potency (IC₅₀) Determination

Scientific Rationale: A single-point screen can produce false positives. Hits must be confirmed, and their potency quantified. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for inhibitor potency and is determined by generating a dose-response curve.

Protocol 4.1: IC₅₀ Determination for N4CA
  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of N4CA in 100% DMSO, starting from a high concentration (e.g., 1 mM).

  • Assay Execution: Perform the ADP-Glo™ Kinase Assay as described in Protocol 3.1, but instead of a single concentration, add the 10 different concentrations of N4CA to the assay wells in triplicate.

  • Data Analysis:

    • Calculate the % Inhibition for each concentration.

    • Plot % Inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.

Table 2: Example IC₅₀ Data for N4CA against Target Kinase

N4CA Conc. (µM) Log [N4CA] % Inhibition (Mean)
100.00 2.00 98.5
33.33 1.52 95.2
11.11 1.05 89.1
3.70 0.57 75.4
1.23 0.09 51.2
0.41 -0.39 28.3
0.14 -0.86 12.1
0.05 -1.33 5.6
0.02 -1.79 2.1
0.00 - 0.0

| Calculated IC₅₀ | | 1.20 µM |

Tier 3: Kinase Selectivity Profiling

Scientific Rationale: Achieving inhibitor selectivity is a paramount goal in drug development.[4] A potent inhibitor is of limited value if it hits dozens of other kinases with similar affinity, which can lead to toxicity. Selectivity profiling involves screening the compound against a large panel of purified kinases to map its interaction landscape.[3][9] This is often performed as a fee-for-service by specialized companies.

Protocol 5.1: Broad-Panel Kinome Profiling
  • Compound Submission: Submit a sample of N4CA (e.g., 100 µL of 10 mM stock) to a commercial kinase profiling service (e.g., Eurofins Discovery KINOMEscan™, Reaction Biology KinaseProfiler™).[9][10]

  • Screening: The service will typically perform a binding or activity assay at a single high concentration (e.g., 1-10 µM) against a panel of hundreds of kinases.

  • Data Analysis and Visualization: The results are usually returned as percent inhibition or percent of control for each kinase. This data can be visualized on a "kinetree" diagram to quickly assess selectivity. A selective inhibitor will show strong inhibition of a single kinase or a small family of kinases, while a non-selective inhibitor will inhibit many kinases across the kinome tree.[11]

Selectivity_Concept cluster_selective Selective Inhibitor cluster_nonselective Non-Selective Inhibitor A1 Target A2 Off-Target A3 Off-Target A4 Off-Target A5 Off-Target A_Inhibitor N4CA A_Inhibitor->A1 High Affinity A_Inhibitor->A2 A_Inhibitor->A3 A_Inhibitor->A4 A_Inhibitor->A5 B1 Target B2 Off-Target B3 Off-Target B4 Off-Target B5 Off-Target B_Inhibitor Cmpd X B_Inhibitor->B1 High Affinity B_Inhibitor->B2 High Affinity B_Inhibitor->B3 High Affinity B_Inhibitor->B4 High Affinity B_Inhibitor->B5 High Affinity

Fig 2. Conceptual Diagram of Kinase Inhibitor Selectivity.

Tier 4: Cellular Target Engagement and Functional Assays

Scientific Rationale: A compound's biochemical potency does not guarantee its effectiveness in a living cell.[12] Cellular assays are essential to confirm that the compound can cross the cell membrane, engage its intended target in the complex intracellular environment, and elicit a functional downstream response.[13]

Protocol 6.1: Cellular Target Engagement via NanoBRET™ Assay

Principle: The NanoBRET™ Target Engagement assay measures compound binding at a specific protein target within intact cells.[14] It uses energy transfer between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer). A compound that enters the cell and binds to the kinase will displace the tracer, causing a loss of BRET signal.

  • Cell Preparation: Transfect HEK293 cells with a vector expressing the target kinase fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells into a 96-well white assay plate and incubate for 24 hours.

  • Compound and Tracer Addition: Treat the cells with varying concentrations of N4CA followed by the addition of the NanoBRET™ tracer.

  • Substrate Addition & Reading: Add the NanoLuc® substrate, and immediately measure both donor (luciferase) and acceptor (tracer) emission wavelengths.

  • Data Analysis: Calculate the NanoBRET™ ratio. A decrease in the ratio indicates specific displacement of the tracer by N4CA, confirming target engagement. Plot the data to determine a cellular IC₅₀.

Protocol 6.2: Functional Cellular Assay - Substrate Phosphorylation

Principle: A functional assay measures the biological consequence of target inhibition. By quantifying the phosphorylation of a known downstream substrate of the target kinase, we can confirm that the compound is functionally active in a signaling pathway.[2]

  • Cell Culture and Treatment: Culture a relevant cell line known to have an active signaling pathway involving the target kinase. Treat the cells with a dose-response curve of N4CA for an appropriate time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Phosphorylation Detection:

    • Use an antibody-based method like ELISA, Western Blot, or AlphaLISA to detect the phosphorylated form of the substrate protein (p-Substrate) and the total amount of the substrate protein (Total-Substrate).

    • For example, in an ELISA, coat a plate with a capture antibody for the total substrate, add the cell lysate, and then detect with an antibody specific to the phosphorylated site.

  • Data Analysis: Normalize the p-Substrate signal to the Total-Substrate signal for each treatment condition. Plot the normalized signal against the N4CA concentration to determine the IC₅₀ for functional inhibition.

Cellular_Assay_Workflow cluster_biochem Biochemical Space cluster_cell Cellular Space Biochem_Hit Biochemical Hit (Tier 1-3) Cell Live Cells Biochem_Hit->Cell Test Compound in Cells TE Target Engagement (NanoBRET™) Cell->TE Measures Binding FA Functional Assay (p-Substrate) Cell->FA Measures Function Cellular_Hit Validated Cellular Hit TE->Cellular_Hit FA->Cellular_Hit

Fig 3. Workflow from Biochemical Hit to Cellular Validation.

Conclusion

This application note details a logical and robust multi-tiered strategy for the preliminary assessment of this compound as a kinase inhibitor. By progressing from broad biochemical screening to specific dose-response determination, selectivity profiling, and finally to validation in a cellular context, this workflow provides a comprehensive data package. This systematic approach ensures that resources are focused on compounds with the most promising characteristics—potency, selectivity, and cell-based activity—thereby increasing the probability of success in early-stage drug discovery programs. The interpretation of data across these different assays is key to building a complete picture of a compound's potential and making informed decisions for further development.[4]

References

The Synthetic Chemist's Guide to N-(4-Chloropyridin-2-yl)acetamide: A Versatile Intermediate for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-(4-Chloropyridin-2-yl)acetamide has emerged as a pivotal building block in synthetic organic chemistry, valued for its strategic placement of functional groups that enable a diverse range of chemical transformations. This guide provides an in-depth exploration of its synthesis, characterization, and, most importantly, its application as a versatile intermediate in the construction of complex molecular architectures. With a primary focus on palladium-catalyzed cross-coupling reactions, this document offers detailed protocols, mechanistic insights, and practical advice for researchers, scientists, and drug development professionals. The inherent reactivity of the C4-chloro substituent, combined with the directing and hydrogen-bonding capabilities of the C2-acetamido group, makes this compound a cornerstone in the synthesis of kinase inhibitors and other biologically active molecules.[1]

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. This compound is a stable, solid compound under standard laboratory conditions.

PropertyValueSource
CAS Number 245056-66-0[2]
Molecular Formula C₇H₇ClN₂O[2]
Molecular Weight 170.59 g/mol [2]
Appearance White to off-white solid
Boiling Point ~356 °C (Predicted)[1]
Storage 2-8°C, desiccate[1]
Synonyms 2-Acetamido-4-chloropyridine[2]
Spectroscopic Signature
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be distinct. The methyl protons of the acetamido group will appear as a sharp singlet around δ 2.1-2.3 ppm. The amide proton (NH) will present as a broad singlet further downfield, typically > δ 8.5 ppm. The three protons on the pyridine ring will appear in the aromatic region (δ 7.0-8.5 ppm). The proton at C6 (adjacent to the nitrogen) is expected to be a doublet, the proton at C5 will be a doublet of doublets, and the proton at C3 will be a narrow doublet or singlet-like signal.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show a signal for the carbonyl carbon of the amide group around δ 168-170 ppm. The methyl carbon will be observed upfield (~δ 24 ppm). The five carbons of the pyridine ring will resonate in the δ 110-160 ppm range.

Synthesis of this compound

The most direct and efficient synthesis of the title compound involves the N-acetylation of 2-amino-4-chloropyridine. This precursor is commercially available or can be synthesized via established multi-step procedures starting from 2-chloropyridine.[3][4][5]

Workflow for the Synthesis of this compound

cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Target Intermediate A 2-Amino-4-chloropyridine C This compound A->C Acetylation B Acetyl Chloride or Acetic Anhydride + Base (e.g., Pyridine, TEA) in an aprotic solvent (e.g., DCM) B->C

Caption: Synthetic route to this compound.

Protocol 2.1: Acetylation of 2-Amino-4-chloropyridine

This protocol describes a standard laboratory procedure for the synthesis of this compound. The causality behind using a base is to neutralize the HCl byproduct generated from the reaction with acetyl chloride, driving the reaction to completion.

Materials:

  • 2-Amino-4-chloropyridine (1.0 eq)

  • Acetyl chloride (1.1 eq) or Acetic Anhydride (1.1 eq)

  • Anhydrous pyridine or triethylamine (TEA) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-amino-4-chloropyridine (1.0 eq) and dissolve it in anhydrous DCM.

  • Addition of Base: Add anhydrous pyridine or TEA (1.5 eq) to the solution and cool the flask to 0 °C using an ice bath.

  • Acetylation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.

Core Applications in Palladium-Catalyzed Cross-Coupling

The synthetic utility of this compound is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring and the presence of the C4-chloro substituent make it an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl and hetero-biaryl structures, which are prevalent motifs in pharmaceuticals.[6][7][8] this compound can be coupled with a wide range of aryl- and heteroarylboronic acids or esters.

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a Pd(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the pyridine ring. This is often the rate-limiting step for less reactive aryl chlorides.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-Cl (Substrate) C Ar-Pd(II)(Cl)L₂ B->C D Transmetalation (R-B(OH)₂ + Base) C->D E Ar-Pd(II)(R)L₂ D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-R F->G Product

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube or microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-Dioxane/water 4:1) via syringe.

  • Reaction: Heat the mixture to 80-120 °C (conventional heating) or 120-150 °C (microwave irradiation) and stir until TLC or LC-MS analysis indicates the consumption of the starting material (typically 2-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography to obtain the desired 4-aryl-2-acetamidopyridine product.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[9][10][11][12] This reaction allows for the coupling of this compound with a vast array of primary and secondary amines, providing access to valuable 4-amino-2-acetamidopyridine derivatives.

Mechanistic Rationale: Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle. A key difference is the need for a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination. The choice of phosphine ligand is critical, with bulky, electron-rich ligands (e.g., XPhos, SPhos) generally promoting the reductive elimination step and increasing catalyst turnover.[13]

Protocol 3.2.1: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1-1.3 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, G3-XPhos) (1-3 mol%)

  • Phosphine Ligand (e.g., XPhos, RuPhos) (2-6 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (1.5-2.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

  • Reagent Addition: Add this compound and the amine coupling partner.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the tube and heat the reaction mixture (typically 80-110 °C) with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions should be based on structurally similar chloro-anilide and acetamide compounds.[14][15]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Do NOT induce vomiting. Seek medical attention.

Conclusion

This compound is a high-value synthetic intermediate whose strategic design facilitates entry into a wide array of complex molecular targets. Its utility in robust and scalable palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig aminations, secures its role as a key building block in modern medicinal chemistry and drug discovery programs. The protocols and insights provided in this guide are intended to empower researchers to effectively and safely leverage this versatile compound in their synthetic endeavors.

References

Application Notes and Protocols for N-(4-Chloropyridin-2-yl)acetamide in High-Thoroughput Screening Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Targeted Protein Degradation

N-(4-Chloropyridin-2-yl)acetamide is a bifunctional molecule poised to be a valuable asset in modern drug discovery, particularly in the realm of targeted protein degradation (TPD). Its unique architecture, featuring a 4-chloropyridin-2-yl moiety and a reactive acetamide group, offers a strategic entry point for the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1]

This guide provides an in-depth technical overview and practical protocols for leveraging this compound in high-throughput screening (HTS) campaigns aimed at discovering novel protein degraders. We will delve into its mechanism of action as a potential E3 ligase recruiter, its application in targeting kinases, and provide detailed methodologies for its synthesis, characterization, and deployment in cell-based screening assays.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in HTS.

PropertyValueSource
CAS Number 245056-66-0[2]
Molecular Formula C₇H₇ClN₂O[2]
Molecular Weight 170.59 g/mol [2]
Boiling Point 356°C[3]
Storage 2-8°C, in a cool, dry, well-ventilated area[3][4]
Purity Typically ≥98%[3]

Mechanism of Action: A Covalent E3 Ligase Warhead

The key to this compound's utility in PROTAC design lies in its chloroacetamide group. This functional group is a known electrophile that can form a covalent bond with nucleophilic residues, such as cysteine, on proteins.[5] This property allows it to act as a "warhead" to covalently engage an E3 ubiquitin ligase, a critical component of a PROTAC.

Recent studies have identified that chloroacetamide-containing molecules can covalently bind to and recruit specific E3 ligases, including DCAF16 and FEM1B.[5][6][7] This covalent engagement offers the potential for highly efficient and durable protein degradation.

The 4-chloropyridin-2-yl portion of the molecule, on the other hand, can serve as a ligand for a protein of interest (POI), or as a scaffold for further chemical modification to develop a potent and selective POI binder. The 2-aminopyridine scaffold, a close structural relative, is a well-established pharmacophore in many kinase inhibitors.[8][9]

Visualization of the PROTAC Strategy

The following diagram illustrates the proposed mechanism of action for a PROTAC derived from this compound targeting a kinase for degradation.

Caption: PROTAC Action via Covalent E3 Ligase Recruitment.

Application in High-Throughput Screening: A Focus on Kinase Degraders

Given the prevalence of the aminopyridine scaffold in kinase inhibitors, a primary application of this compound is in HTS campaigns to discover novel kinase-degrading PROTACs. The general workflow for such a campaign is outlined below.

HTS_Workflow cluster_0 Compound Preparation & Management cluster_1 High-Throughput Screening cluster_2 Hit Validation & Follow-up A Synthesis of this compound Analogs B Compound Library Preparation (DMSO Stocks) A->B C Quality Control (Purity, Identity) B->C D Primary Screen: Cell-Based Degradation Assay (e.g., HiBiT, NanoBRET) C->D E Hit Identification & Confirmation D->E F Dose-Response Analysis (DC50, Dmax) E->F G Orthogonal Degradation Assay (e.g., Western Blot, Mass Spec) F->G H Ternary Complex Formation Assay (e.g., AlphaLISA, NanoBRET) G->H I Structure-Activity Relationship (SAR) Studies H->I

References

Quantitative Analysis of N-(4-Chloropyridin-2-yl)acetamide: A Guide to Robust Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This technical guide provides detailed application notes and validated protocols for the quantitative analysis of N-(4-Chloropyridin-2-yl)acetamide. As a key intermediate or potential impurity in pharmaceutical manufacturing, the precise quantification of this compound is critical for quality control, process optimization, and regulatory compliance. We present two primary analytical methods: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for trace-level detection and structural confirmation. The protocols are developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.[1][2][3]

Introduction and Physicochemical Profile

This compound is a substituted pyridine derivative whose accurate measurement is essential in various stages of drug development and manufacturing. The presence and concentration of such molecules can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, validated, reliable, and robust analytical methods are indispensable.

The selection of an appropriate analytical technique is fundamentally guided by the physicochemical properties of the analyte.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[4]
Molecular Formula C₇H₇ClN₂OPubChem[4]
Molecular Weight 170.59 g/mol PubChem[4]
CAS Number 245056-66-0PubChem[4]
Predicted UV Absorbance 200 - 280 nmInferred from pyridine derivatives[5][6]

The presence of the pyridine ring and the amide functional group makes the molecule suitable for analysis by both HPLC-UV and GC-MS, each offering distinct advantages.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse for quantitative analysis in the pharmaceutical industry due to its robustness, precision, and cost-effectiveness. The method described herein utilizes reversed-phase chromatography, which is ideal for separating moderately polar organic compounds like this compound from potential impurities.

Principle and Method Rationale

The separation is achieved on a C18 stationary phase, where the analyte partitions between the nonpolar stationary phase and a polar mobile phase. By using a buffered mobile phase of acetonitrile and water, we can ensure consistent retention times and peak shapes. UV detection is selected based on the chromophoric nature of the pyridine ring. Based on analogous compounds, a detection wavelength in the lower UV range (around 200-240 nm) is expected to provide maximum sensitivity.[7][8][9]

Experimental Workflow: HPLC-UV Analysis

The overall process from sample preparation to data analysis is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent (e.g., Acetonitrile/Water) A->B C Sonication & Filtration (0.45 µm PTFE) B->C D Injection into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Chromatogram Integration F->G H Calibration Curve Generation G->H I Quantification of Analyte H->I

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV

Instrumentation and Reagents:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV/Vis detector.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Reagents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Potassium Dihydrogen Phosphate (AR grade).

  • Reference Standard: this compound, certified purity >99%.

Chromatographic Conditions:

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 70% A / 30% B Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 235 nm.

  • Run Time: 10 minutes.

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 acetonitrile/water diluent. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to achieve an expected concentration within the calibration range. Sonicate for 10 minutes to ensure complete dissolution, then filter through a 0.45 µm PTFE syringe filter.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Generate a linear regression calibration curve from the peak areas of the standards versus their concentrations. Calculate the concentration of the analyte in the samples using this curve.

Method Validation Summary (ICH Q2(R1))

This method must be validated to demonstrate its suitability for its intended purpose.[2][3][10]

Table 2: HPLC-UV Method Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo, and analyte spiked with impurities.Peak is free from interference at its retention time.
Linearity 5-6 concentration levels covering the expected range.Correlation coefficient (r²) ≥ 0.999.[11]
Accuracy Spike analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.[11]
Precision (RSD) Repeatability (n=6) and Intermediate Precision (different day/analyst).RSD ≤ 2.0%.[10]
LOQ/LOD Determined by signal-to-noise ratio (S/N) or standard deviation of the response.S/N of 10 for LOQ, S/N of 3 for LOD.
Robustness Vary parameters (flow rate ±10%, temp ±5°C, pH ±0.2).System suitability parameters remain within limits.

Gas Chromatography-Mass Spectrometry (GC-MS)

For higher sensitivity and definitive identification, GC-MS is the preferred method. It is particularly useful for identifying and quantifying trace-level impurities or for analyzing samples in complex matrices. The volatility of pyridine derivatives makes them amenable to GC analysis.[12][13]

Principle and Method Rationale

The sample is vaporized in a heated inlet and separated based on its boiling point and interaction with a capillary column's stationary phase. The separated components then enter the mass spectrometer, which acts as a detector. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint. For quantification, Selected Ion Monitoring (SIM) mode is used to enhance sensitivity by monitoring only specific, characteristic ions of the analyte. The presence of a chlorine atom in this compound will produce a characteristic M+2 isotopic peak at approximately one-third the intensity of the molecular ion peak, aiding in confident identification.[5]

Experimental Workflow: GC-MS Analysis

The GC-MS workflow involves sample preparation, instrumental analysis, and data processing for both qualitative confirmation and quantitative measurement.

GCMS_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing A_gc Standard & Sample Preparation B_gc Dissolution in Volatile Solvent (e.g., Dichloromethane) A_gc->B_gc C_gc Addition of Internal Standard B_gc->C_gc D_gc Injection into GC Inlet C_gc->D_gc E_gc Capillary Column Separation D_gc->E_gc F_gc Elution into MS E_gc->F_gc G_gc Ionization & Mass Analysis F_gc->G_gc H_gc Mass Spectrum Confirmation G_gc->H_gc I_gc SIM Chromatogram Integration H_gc->I_gc J_gc Quantification vs. Internal Std. I_gc->J_gc

References

Application Notes & Protocols: Leveraging N-(4-Chloropyridin-2-yl)acetamide for Medicinal Chemistry Lead Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Acetamidopyridine Scaffold

In the landscape of modern medicinal chemistry, the 2-aminopyridine motif stands as a "privileged scaffold," frequently appearing in a diverse array of clinically successful drugs, particularly within the realm of kinase inhibitors.[1][2] Its ability to form critical hydrogen bond interactions with the hinge region of kinase active sites makes it an invaluable starting point for inhibitor design. The compound at the heart of this guide, N-(4-Chloropyridin-2-yl)acetamide, represents a strategically functionalized iteration of this core structure. The presence of an acetamide group at the 2-position modulates the basicity of the pyridine nitrogen and provides a vector for further modification, while the chlorine atom at the 4-position serves as a versatile synthetic handle for diversification through cross-coupling reactions.

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in lead optimization campaigns. We will move beyond simple procedural descriptions to explore the underlying rationale for experimental choices, offering a framework for the logical and efficient development of potent and selective drug candidates.

Core Principles of Lead Optimization with this compound

Lead optimization is a multiparameter process aimed at enhancing the desirable properties of a lead compound while mitigating its liabilities.[3][4][5] The this compound scaffold is particularly amenable to this process due to its synthetic tractability and the distinct roles of its functional groups.

A typical lead optimization workflow centered around this scaffold can be visualized as follows:

lead_optimization_workflow cluster_synthesis Synthesis & Diversification cluster_evaluation Iterative Screening Cascade start This compound Scaffold diversify Chemical Diversification (Suzuki, Buchwald-Hartwig, etc.) start->diversify Key Reactions library Analog Library Generation diversify->library bio_assay Primary Biological Assay (e.g., Kinase Inhibition) library->bio_assay sar SAR Analysis bio_assay->sar Identify Potent Hits adme In Vitro ADME Profiling bio_assay->adme Select Hits for Profiling sar->diversify Design Next Generation adme->sar ADME-driven Design pk_pd In Vivo PK/PD Studies adme->pk_pd Promising Candidates optimized_lead Optimized Lead Candidate pk_pd->optimized_lead

Caption: A typical lead optimization workflow using the this compound scaffold.

The primary avenues for modification of this compound are:

  • Substitution at the 4-position: The chloro group is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. This is often the primary focus for enhancing potency and modulating selectivity.

  • Modification of the 2-acetamide group: The acetyl group can be replaced with other acyl or sulfonyl groups to probe interactions with the solvent-exposed region of the target protein. The amide N-H can also be alkylated, although this may disrupt key hydrogen bonding interactions.

  • Substitution on the pyridine ring: While less common due to the directing effects of the existing substituents, further functionalization of the pyridine ring itself is possible.

Synthetic Protocols for Scaffold Diversification

The following protocols provide detailed, step-by-step methodologies for the most critical synthetic transformations used to diversify the this compound scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details a general procedure for the palladium-catalyzed coupling of this compound with a boronic acid.

Rationale: The Suzuki-Miyaura coupling is a robust and highly versatile reaction for the formation of C-C bonds. For chloropyridines, which can be less reactive than their bromo or iodo counterparts, the choice of a highly active catalyst system is crucial for achieving good yields.

Parameter Recommendation Justification
Palladium Catalyst PdCl₂(dppf) or Pd(PPh₃)₄These catalysts are effective for coupling with less reactive aryl chlorides.
Ligand dppf (for PdCl₂) or PPh₃ (for Pd(PPh₃)₄)The ligand stabilizes the palladium center and facilitates the catalytic cycle.
Base K₂CO₃ or Cs₂CO₃A moderately strong base is required to activate the boronic acid.
Solvent 1,4-Dioxane/H₂O or DMFPolar aprotic solvents are generally effective for this transformation.
Temperature 80-120 °CHigher temperatures are often necessary to drive the reaction to completion with chloropyridines.

Step-by-Step Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous solvent (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.

Rationale: The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are prevalent in many drug molecules. The choice of a bulky, electron-rich phosphine ligand is critical for the challenging oxidative addition of the C-Cl bond to the palladium(0) complex.[1]

Parameter Recommendation Justification
Palladium Catalyst Pd₂(dba)₃ or Pd(OAc)₂Common and effective palladium precursors.
Ligand XPhos, RuPhos, or BrettPhosBulky, electron-rich ligands that promote the difficult oxidative addition of aryl chlorides.
Base NaOtBu or K₃PO₄A strong, non-nucleophilic base is typically required.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvents are essential.
Temperature 90-110 °CElevated temperatures are necessary to overcome the activation barrier of the C-Cl bond.

Step-by-Step Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq), the desired amine (1.2 mmol, 1.2 eq), palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), ligand (e.g., XPhos, 0.06 mmol, 6 mol%), and base (e.g., NaOtBu, 1.4 mmol, 1.4 eq).

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous solvent (e.g., Toluene, 5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Case Study: Hypothetical Lead Optimization of a p38 MAPK Inhibitor

To illustrate the practical application of these principles, let's consider a hypothetical lead optimization campaign targeting p38 MAPK, a kinase implicated in inflammatory diseases.

Starting Lead: this compound (Lead 1 ) is identified as a modest inhibitor of p38α MAPK from a high-throughput screen.

Optimization Strategy:

  • Primary Goal: Improve potency against p38α MAPK.

  • Secondary Goals: Enhance selectivity over other kinases and optimize pharmacokinetic properties.

  • Approach: Utilize Suzuki and Buchwald-Hartwig reactions to introduce diverse substituents at the 4-position.

SAR_flowchart cluster_sar Structure-Activity Relationship (SAR) Exploration lead Lead 1 This compound p38α IC50 = 5 µM suzuki Suzuki Coupling (Aryl Boronic Acids) lead->suzuki buchwald Buchwald-Hartwig (Anilines, Amines) lead->buchwald analogs Library of Analogs (Varying R groups at C4) suzuki->analogs buchwald->analogs assay p38α Kinase Assay analogs->assay sar_analysis SAR Analysis: - Electronic Effects - Steric Effects - H-Bonding assay->sar_analysis optimized Optimized Lead (e.g., Analog 2c) p38α IC50 = 10 nM sar_analysis->optimized

Caption: A flowchart illustrating the SAR-driven optimization from a starting lead.

Representative Data from the Optimization Campaign:

Compound R Group (at C4) Synthetic Route p38α IC₅₀ (nM) Selectivity vs. JNK1 (fold) Microsomal Stability (t½, min)
1 -Cl-5000115
2a PhenylSuzuki850525
2b 4-FluorophenylSuzuki3001030
2c 4-MethoxyphenylSuzuki1502045
3a -NHPhBuchwald-Hartwig450820
3b -NH(4-F-Ph)Buchwald-Hartwig1005055
3c -NH(4-MeO-Ph)Buchwald-Hartwig10>100>60

Analysis of Results:

  • Suzuki Coupling: Introduction of a phenyl group (2a) improved potency. Adding electron-withdrawing (2b) and electron-donating (2c) groups to the phenyl ring further enhanced activity, suggesting that both electronic and steric factors are at play.

  • Buchwald-Hartwig Amination: The introduction of an aniline moiety (3a) was also beneficial. Similar to the Suzuki series, substitution on the aniline ring had a significant impact. The 4-methoxyphenylamino group (3c) resulted in a dramatic increase in potency and selectivity, likely due to favorable hydrogen bonding or hydrophobic interactions within the kinase active site.

  • ADME Properties: The modifications at the 4-position also led to improved microsomal stability, a critical parameter for in vivo efficacy.

Biological Evaluation Protocols

Protocol 3: p38α MAPK TR-FRET Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the inhibition of p38α MAPK phosphorylation.[6]

Rationale: TR-FRET assays are homogeneous, sensitive, and well-suited for high-throughput screening and lead optimization. They measure the phosphorylation of a substrate by the kinase, providing a direct readout of enzyme activity.

Materials:

  • Recombinant human p38α MAPK enzyme

  • Biotinylated substrate peptide (e.g., Biotin-ATF2)

  • ATP

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Allophycocyanin-labeled streptavidin (Acceptor)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • 384-well low-volume black plates

Step-by-Step Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (for control wells).

  • Add 2.5 µL of a solution containing the p38α enzyme and the biotinylated substrate peptide in assay buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of a TR-FRET detection mix containing the Europium-labeled antibody and the Allophycocyanin-labeled streptavidin in a buffer containing EDTA.

  • Incubate the plate for another 60 minutes at room temperature to allow for the development of the FRET signal.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the acceptor and donor wavelengths (e.g., 665 nm and 615 nm).

  • Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot the percent inhibition as a function of compound concentration to determine the IC₅₀ value.

Protocol 4: In Vitro ADME Profiling

A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays should be performed on promising compounds to assess their drug-like properties.[3][4][5][7][8]

Rationale: Early assessment of ADME properties is crucial to identify potential liabilities that could lead to failure in later stages of drug development.

Key In Vitro ADME Assays:

  • Aqueous Solubility: Determines the solubility of the compound in a physiologically relevant buffer.

  • Lipophilicity (LogD): Measures the partitioning of the compound between an organic and an aqueous phase at a specific pH.

  • Permeability (PAMPA or Caco-2): Assesses the ability of the compound to cross biological membranes, predicting oral absorption.[8]

  • Plasma Protein Binding: Determines the extent to which the compound binds to plasma proteins, which affects its free concentration and distribution.

  • Metabolic Stability (Liver Microsomes or Hepatocytes): Evaluates the susceptibility of the compound to metabolism by liver enzymes, predicting its in vivo clearance.[8]

  • CYP450 Inhibition: Assesses the potential of the compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.

The results from these assays will guide further chemical modifications to improve the overall profile of the lead candidate.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting point for medicinal chemistry lead optimization campaigns, particularly in the development of kinase inhibitors. The strategic placement of the acetamide and chloro functionalities allows for a logical and efficient exploration of structure-activity relationships. By employing robust synthetic methodologies such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, chemists can rapidly generate diverse libraries of analogs. When coupled with a well-designed biological screening cascade and early-stage ADME profiling, this scaffold provides a powerful platform for the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. Future work in this area will likely involve the exploration of novel cross-coupling technologies and the application of computational modeling to further refine the design of next-generation inhibitors based on this privileged core.

References

Application Notes and Protocols: A Step-by-Step Guide to the Purification of N-(4-Chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-Chloropyridin-2-yl)acetamide is a key intermediate in the synthesis of a variety of compounds with significant applications in the pharmaceutical and agrochemical industries.[1] Its utility as a building block, particularly in the development of kinase inhibitors for cancer therapy and in the creation of herbicides, underscores the critical need for high-purity material to ensure the safety and efficacy of the final products.[1] This guide provides a detailed, step-by-step protocol for the purification of this compound, designed for researchers, scientists, and drug development professionals. We will delve into two primary purification techniques: recrystallization and column chromatography, explaining the scientific rationale behind each step to ensure both technical accuracy and practical applicability.

Understanding the Impurity Profile

Effective purification begins with an understanding of the potential impurities. The synthesis of this compound typically involves the acetylation of 2-amino-4-chloropyridine. Common impurities can include:

  • Unreacted Starting Materials: Residual 2-amino-4-chloropyridine.

  • Diacetylated Byproduct: Formation of a diacetylated product where the pyridine nitrogen is also acetylated.

  • Reagent-Derived Impurities: Such as acetic acid if acetyl chloride is used and moisture is present.

A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) is essential to assess the impurity profile and select the most appropriate purification strategy.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound and the solvents used for its purification may be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

Purification Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but have high solubility at elevated temperatures.

Rationale for Solvent System Selection

Based on the purification of structurally similar compounds, a two-solvent system of ethyl acetate and hexane is a promising choice.[3] Ethyl acetate is a moderately polar solvent that should effectively dissolve this compound when heated, while hexane is a non-polar solvent in which the compound is likely to be much less soluble, thus inducing crystallization upon cooling.

Step-by-Step Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate. Heat the solvent on a hot plate and add it portion-wise to the crude material with swirling until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Inducing Crystallization: While the solution is still hot, slowly add hexane dropwise with continuous swirling. Continue adding hexane until the solution becomes slightly turbid (cloudy), indicating the point of saturation.

  • Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point to remove any residual solvent. The melting point of the purified compound should be sharp and consistent with literature values.

Purification Method 2: Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Rationale for Stationary and Mobile Phase Selection

For a moderately polar compound like this compound, silica gel is an appropriate stationary phase. A mobile phase, or eluent, consisting of a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate allows for the fine-tuning of the separation. The optimal ratio of these solvents is determined by preliminary TLC analysis.

Step-by-Step Column Chromatography Protocol
  • TLC Analysis: Before setting up the column, determine the optimal eluent composition using TLC. Spot the crude material on a silica gel TLC plate and develop it in various ratios of hexane and ethyl acetate. The ideal eluent system will provide a retention factor (Rf) of approximately 0.3-0.4 for the desired compound, with good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed. Allow the silica to settle, and then add a layer of sand on top to protect the silica surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen mobile phase, collecting fractions in test tubes. The progress of the separation can be monitored by TLC analysis of the collected fractions.

  • Fraction Analysis: Spot each collected fraction on a TLC plate and visualize the spots under a UV lamp. Combine the fractions that contain the pure desired compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Purity Confirmation: Assess the purity of the final product by techniques such as melting point determination, NMR spectroscopy, or HPLC.

Data Presentation

PropertyValueSource
Molecular Formula C₇H₇ClN₂O--INVALID-LINK--[2]
Molecular Weight 170.59 g/mol --INVALID-LINK--[2]
CAS Number 245056-66-0--INVALID-LINK--[2]
Boiling Point 356°C--INVALID-LINK--[1]

Experimental Workflows

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation a Crude Product b Add Minimal Hot Ethyl Acetate a->b c Hot Gravity Filtration (Optional) b->c d Add Hexane to Turbidity c->d e Slow Cooling to Room Temperature d->e f Ice Bath e->f g Vacuum Filtration f->g h Wash with Cold Hexane g->h i Dry Under Vacuum h->i j Pure Product i->j

Caption: Recrystallization workflow for this compound.

Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation a TLC for Eluent Selection b Pack Silica Gel Column a->b c Dissolve Crude Product b->c d Load Sample onto Column c->d e Elute with Hexane/Ethyl Acetate d->e f Collect Fractions e->f g TLC Analysis of Fractions f->g h Combine Pure Fractions g->h i Rotary Evaporation h->i j Pure Product i->j

Caption: Column chromatography workflow for this compound.

Conclusion

The purification of this compound is a critical step in its utilization for downstream applications. Both recrystallization and column chromatography are effective methods for achieving high purity. The choice between these techniques will depend on the impurity profile of the crude material and the scale of the purification. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and efficiently purify this important chemical intermediate.

References

Application Note & Protocols: N-(4-Chloropyridin-2-yl)acetamide as a Covalent Chemical Probe for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to utilizing N-(4-Chloropyridin-2-yl)acetamide as a covalent chemical probe for the discovery and identification of novel protein targets. We propose its utility based on the inherent reactivity of the 4-chloropyridine moiety, which can undergo nucleophilic aromatic substitution (SNAr) with nucleophilic residues (e.g., cysteine, lysine) in protein binding pockets. This guide details the complete chemoproteomic workflow, from the synthesis of an alkyne-tagged derivative for target engagement analysis to detailed protocols for in-situ cell treatment, target enrichment via click chemistry, and protein identification by mass spectrometry. We further provide methodologies for target validation, ensuring researchers can confidently identify specific protein interactors.

Introduction: The Rationale for Covalent Probes

Target identification is a critical and often rate-limiting step in drug discovery and chemical biology. While reversible ligands are invaluable, covalent probes offer distinct advantages for identifying and validating protein targets, particularly for challenging targets or for capturing transient interactions. Covalent probes form a stable, irreversible bond with their protein target, which allows for stringent purification and enrichment conditions, significantly reducing the background of non-specific binders and improving the signal-to-noise ratio in identification experiments.

This compound is an attractive scaffold for a covalent probe. The electron-withdrawing nature of the pyridine ring nitrogen and the acetamide group activates the C4 position, making the chloride a suitable leaving group for covalent modification of nucleophilic amino acid residues. This document outlines a strategy to leverage this inherent reactivity for target discovery.

Proposed Mechanism of Action: Covalent Target Engagement

We hypothesize that the probe functions as a mild electrophile, reacting with nucleophilic residues within a protein's binding site. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, where a protein nucleophile (e.g., the thiolate of cysteine) attacks the carbon atom bearing the chlorine. This forms a transient, negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing pyridine ring. Subsequent departure of the chloride leaving group results in the formation of a stable, covalent bond between the probe and the protein target.

Figure 1: Proposed mechanism of covalent target modification.

Experimental Design: The Chemoproteomic Workflow

To identify the cellular targets of this compound, we must first modify the core structure with a bioorthogonal handle. This handle allows for the selective attachment of a reporter tag (like biotin) for enrichment, a process known as click chemistry. A terminal alkyne is an ideal handle due to its small size and inertness in biological systems.

The overall workflow involves synthesizing this alkyne-tagged probe, treating live cells to allow for target engagement in a native environment, lysing the cells, "clicking" a biotin tag onto the probe-protein conjugate, enriching the conjugates with streptavidin beads, and finally identifying the proteins via mass spectrometry.

A 1. Probe Synthesis (Alkyne-tagged this compound) B 2. In-situ Cell Treatment (Live cells + Alkyne Probe) A->B C 3. Cell Lysis (Capture probe-protein conjugates) B->C D 4. Click Chemistry (Add Biotin-Azide Tag) C->D E 5. Enrichment (Streptavidin Affinity Purification) D->E F 6. On-Bead Digestion (Trypsin digest of enriched proteins) E->F G 7. LC-MS/MS Analysis (Identify peptides) F->G H 8. Data Analysis (Identify specific protein targets) G->H

Figure 2: Overall chemoproteomic workflow for target ID.

Protocols

Protocol 1: Synthesis of Alkyne-Tagged Probe

This protocol describes the synthesis of N-(4-chloropyridin-2-yl)-5-hexynamide (Probe-Alkyne). The acetamide group is replaced with a 5-hexynamide group, which incorporates the terminal alkyne handle.

Materials:

  • 2-Amino-4-chloropyridine

  • 5-Hexynoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, Hexanes, Saturated NaHCO₃ solution, Brine

  • Anhydrous MgSO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-amino-4-chloropyridine (1.0 eq) and 5-hexynoic acid (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) portion-wise to the stirring solution.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, N-(4-chloropyridin-2-yl)-5-hexynamide.

  • Confirm the structure and purity by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Target Identification in Live Cells

This protocol details the core chemoproteomics experiment. A key control is the competition experiment, where cells are pre-treated with the parent compound (this compound) to block specific binding sites.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Probe-Alkyne (from Protocol 1) and Parent Compound (this compound) dissolved in DMSO.

  • Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Click Chemistry Reagents: Biotin-Azide, CuSO₄, TBTA ligand, Sodium Ascorbate.

  • Streptavidin-coated magnetic beads

  • Mass Spectrometry-grade Trypsin

Procedure:

Part A: Cell Treatment and Lysis

  • Plate Cells: Seed cells in 10 cm dishes and grow to ~80-90% confluency. For each condition (Probe-Alkyne, Competition, DMSO Vehicle), prepare triplicate plates.

  • Competition Control: For the competition condition, pre-treat cells with a 50-100 fold excess of the parent compound for 1 hour.

  • Probe Treatment: Treat all plates (except DMSO vehicle) with the final concentration of Probe-Alkyne (typically 1-10 µM). Treat the competition plates with the probe in the continued presence of the parent compound. Incubate for 2-4 hours.

  • Cell Harvest: Aspirate the media, wash cells 3x with ice-cold PBS, and scrape cells into 1 mL of ice-cold Lysis Buffer per plate.

  • Lysate Preparation: Sonicate the cell suspension briefly to shear DNA and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay. Normalize all samples to the same concentration (e.g., 1-2 mg/mL).

Part B: Click Chemistry and Enrichment

  • Prepare Click Mix: For each 1 mg of protein, prepare a fresh click chemistry cocktail. A typical mix contains: Biotin-Azide (100 µM), TCEP (1 mM, freshly prepared), TBTA ligand (100 µM), and CuSO₄ (1 mM).

  • Click Reaction: Add the click mix to the normalized protein lysate. Vortex gently and incubate at room temperature for 1 hour, protected from light.

  • Protein Precipitation: Precipitate the protein using a chloroform/methanol precipitation to remove excess click reagents. Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

  • Streptavidin Enrichment:

    • Wash streptavidin magnetic beads 3x with the resuspension buffer.

    • Add the resuspended protein sample to the beads and incubate for 1-2 hours at room temperature with rotation to capture biotinylated proteins.

    • Wash the beads extensively to remove non-specific binders: 3x with 0.2% SDS in PBS, 3x with 6 M Urea, and 3x with PBS.

Part C: Sample Preparation for Mass Spectrometry

  • On-Bead Digestion: Resuspend the washed beads in a digestion buffer (e.g., 50 mM Ammonium Bicarbonate).

  • Reduction & Alkylation: Reduce cysteine bonds with DTT (10 mM) at 56°C for 30 min. Alkylate with iodoacetamide (20 mM) at room temperature for 30 min in the dark.

  • Digestion: Add mass spectrometry-grade trypsin (e.g., 1 µg per sample) and incubate overnight at 37°C with shaking.

  • Peptide Collection: Collect the supernatant containing the digested peptides. Acidify the samples with formic acid to a final concentration of 1% for LC-MS/MS analysis.

Data Analysis and Target Validation

Data Acquisition: Analyze the digested peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

Protein Identification: Process the raw data using a search algorithm (e.g., MaxQuant, Proteome Discoverer) against a relevant protein database (e.g., UniProt Human). Use label-free quantification (LFQ) to determine the relative abundance of proteins in each sample.

Hit Prioritization: True targets of the probe should be significantly enriched in the "Probe-Alkyne" samples compared to the "DMSO Vehicle" control and should show a significant reduction in enrichment in the "Competition" samples.

Target CategoryProbe vs. DMSOProbe vs. CompetitionInterpretation
Specific Target High Enrichment (e.g., >3-fold)High Reduction (e.g., >50%)High-confidence hit. Binding is specific and displaceable.
Non-Specific Binder High EnrichmentNo or Low ReductionBinds to probe but not at a specific, saturable site.
Background No EnrichmentN/AEndogenous biotinylated protein or background binder.
Table 1: Criteria for prioritizing candidate target proteins.

Validation: Once high-confidence candidates are identified, validation is crucial.

  • Western Blot: Confirm the enrichment and competition of a top candidate protein using a specific antibody.

  • Recombinant Protein Assay: Test if the probe directly modifies the purified recombinant protein.

  • Cellular Target Engagement Assay: Develop a cellular assay (e.g., cellular thermal shift assay, CETSA) to confirm the probe engages the target protein in cells.

Conclusion

This compound represents a promising starting point for the development of a covalent chemical probe. By incorporating a bioorthogonal alkyne handle and employing a robust chemoproteomic workflow, researchers can effectively identify its specific cellular binding partners. The detailed protocols and validation strategies provided herein offer a complete framework for moving from a reactive fragment to a validated protein target, accelerating the initial stages of drug discovery and mechanistic biology.

Application Note: A Systematic Approach to the Biochemical Characterization of Novel Small Molecules: N-(4-Chloropyridin-2-yl)acetamide as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey from a novel chemical entity to a validated pharmacological tool or drug candidate is underpinned by robust biochemical and biophysical assays. This guide provides a comprehensive framework for the systematic characterization of unannotated small molecules, using N-(4-Chloropyridin-2-yl)acetamide as a representative starting point. We present a logical, multi-tiered workflow that begins with target class hypothesis generation and proceeds through target identification, primary screening, and orthogonal hit validation. Detailed, field-tested protocols for a fluorescence polarization-based kinase inhibition assay and a surface plasmon resonance (SPR) binding assay are provided, complete with explanations of the scientific rationale behind experimental design choices. This document is intended to serve as a practical guide for researchers embarking on the characterization of novel small molecules in drug discovery and chemical biology.

Introduction: The Challenge of Uncharacterized Small Molecules

In drug discovery and chemical biology, researchers frequently encounter novel small molecules with unknown biological activities. This compound (Figure 1) is a case in point. While its chemical structure is defined, its biological target(s) and mechanism of action remain unelucidated. A systematic and rigorous approach is therefore required to unlock its therapeutic or research potential.

Figure 1: Chemical Structure of this compound

Identifier Value
IUPAC NameThis compound[1]
Molecular FormulaC7H7ClN2O[1]
Molecular Weight170.59 g/mol [1]
CAS Number245056-66-0[1]

This guide will use this compound as a model compound to illustrate a comprehensive workflow for target identification and biochemical assay development.

Target Hypothesis Generation: A Rationale-Driven Approach

The structure of this compound contains a 2-aminopyridine moiety, a privileged scaffold found in numerous kinase inhibitors.[2] This structural feature often serves as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region in the ATP-binding pocket.[2] Based on this well-established precedent in medicinal chemistry, we hypothesize that protein kinases are a plausible target class for this compound.[3][4]

A Tiered Workflow for Target Identification and Validation

A multi-step, iterative process is essential for confidently identifying the biological target of a novel compound. Our proposed workflow (Figure 2) combines computational and experimental methods to generate and then validate target hypotheses.

G cluster_0 Phase 1: Target Hypothesis & Identification cluster_1 Phase 2: Primary Assay & Hit Confirmation cluster_2 Phase 3: Orthogonal Validation & Mechanistic Studies in_silico In Silico Screening (e.g., Molecular Docking against Kinase Panel) hits Putative Kinase 'Hits' in_silico->hits Generates Hypotheses kinome_scan Experimental Screening (e.g., Kinome-wide Binding Assay) kinome_scan->hits Identifies Potential Binders primary_assay Primary Biochemical Assay (e.g., FP-based Kinase Inhibition Assay) hits->primary_assay Progress Hits ic50 Determine IC50 Values primary_assay->ic50 Quantifies Potency secondary_assay Orthogonal Assay (e.g., Label-Free SPR Binding Assay) ic50->secondary_assay Validate Confirmed Hits kinetics Determine Binding Kinetics (KD, kon, koff) secondary_assay->kinetics Confirms Direct Binding moa Mechanism of Action Studies kinetics->moa Informs Mechanism

Figure 2: Tiered workflow for target identification and validation.

Phase 1: In Silico and Experimental Target Identification
  • In Silico Screening: Molecular docking of this compound against a virtual library of kinase crystal structures can provide initial, testable hypotheses about which kinases it might bind to and in what conformation. This approach can help prioritize experimental resources.

  • Experimental Screening (Kinome-wide Scan): For broader, unbiased target identification, a kinome-wide binding assay (e.g., using a commercially available panel) is highly recommended. These assays typically involve incubating the compound with a large panel of purified kinases and measuring its ability to displace a known, broad-spectrum kinase ligand. This provides a quantitative measure of binding affinity across the human kinome, identifying a set of putative "hits."

Primary Assay: Fluorescence Polarization (FP)-Based Kinase Inhibition Assay

Once putative kinase targets are identified, a robust, high-throughput-compatible biochemical assay is needed to confirm inhibitory activity and determine potency (IC50). A fluorescence polarization (FP) assay is an excellent choice as it is a homogeneous (no-wash) format that is sensitive and widely used in drug discovery.[1][5][6]

Principle of the FP-Based Kinase Assay

This assay quantifies the activity of a kinase by measuring the amount of ADP produced, which is a universal product of kinase-catalyzed phosphorylation. The assay uses an antibody that specifically binds to ADP. A fluorescently labeled ADP molecule (the "tracer") is used. In the absence of ADP produced by the kinase reaction, the tracer is bound by the larger antibody, causing it to tumble slowly in solution and emit highly polarized light. As the kinase produces unlabeled ADP, it competes with the tracer for binding to the antibody. The displaced tracer tumbles more rapidly, leading to a decrease in fluorescence polarization. The magnitude of this decrease is directly proportional to the amount of ADP produced and thus to the kinase activity.

G cluster_0 Low Polarization Signal ADP ADP Antibody Antibody ADP->Antibody Binds Tracer Tracer Tracer2 Tracer Antibody2 Antibody Tracer2->Antibody2 Binds

Figure 3: Principle of the competitive FP-based kinase assay.

Protocol: FP-Based Kinase Inhibition Assay

This protocol is a template and must be optimized for each specific kinase (e.g., concentrations of kinase, substrate, and ATP).

Materials:

  • Purified, active hypothetical target kinase (e.g., "Kinase X").

  • Kinase-specific peptide substrate.

  • ATP solution.

  • This compound, dissolved in 100% DMSO.

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • FP-based ADP detection kit (containing ADP tracer, anti-ADP antibody, and stop/detection buffer).

  • 384-well, low-volume, black microplates.

  • Microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Compound Plating:

    • Create a serial dilution series of this compound in 100% DMSO (e.g., 10 mM to 0.1 µM).

    • Using an acoustic dispenser or manual multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound dilutions to the assay plate.

    • For controls, dispense DMSO only (0% inhibition, high signal) and a known potent inhibitor of Kinase X (100% inhibition, low signal).

  • Kinase Reaction:

    • Prepare a "Kinase/Substrate Mix" in kinase assay buffer containing Kinase X and its peptide substrate at 2X the final desired concentration.

    • Prepare an "ATP Mix" in kinase assay buffer containing ATP at 2X the final desired concentration (typically at or near the Km for ATP for the specific kinase).[7]

    • Add 5 µL of the Kinase/Substrate Mix to each well of the assay plate.

    • Centrifuge the plate briefly (e.g., 1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP Mix to each well.

  • Reaction Incubation and Termination:

    • Centrifuge the plate again briefly.

    • Incubate the reaction at room temperature for the desired time (e.g., 60 minutes). This time should be within the linear range of the reaction, determined during assay development.

    • Stop the reaction by adding 10 µL of the FP stop/detection buffer containing the anti-ADP antibody and ADP tracer.

  • Signal Detection:

    • Incubate the plate for 60 minutes at room temperature to allow the detection reagents to equilibrate.

    • Measure the fluorescence polarization on a compatible plate reader.

Data Analysis:

  • Normalize the data using the 0% and 100% inhibition controls.

  • Plot the percent inhibition versus the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Orthogonal Assay: Surface Plasmon Resonance (SPR) for Direct Binding Analysis

A positive result in an enzyme inhibition assay confirms that the compound can modulate the enzyme's activity. However, it does not definitively prove direct binding, as some compounds can interfere with the assay technology itself (e.g., through fluorescence quenching or aggregation). Therefore, an orthogonal, biophysical assay that measures direct binding is a critical validation step.[8] Surface Plasmon Resonance (SPR) is a powerful, label-free technology for this purpose, providing real-time data on binding affinity (KD) and kinetics (kon, koff).[9][10][11]

Principle of SPR

In a typical SPR experiment, one binding partner (the "ligand," in this case, Kinase X) is immobilized on a gold-plated sensor chip. A solution containing the other binding partner (the "analyte," this compound) is flowed over the chip surface. When the analyte binds to the immobilized ligand, the mass at the surface increases, causing a change in the refractive index. This change is detected in real-time and is proportional to the amount of binding. By measuring the binding at different analyte concentrations, one can determine the equilibrium dissociation constant (KD), as well as the association (kon) and dissociation (koff) rate constants.

G cluster_0 Step 1: Immobilization cluster_1 Step 2: Association cluster_2 Step 3: Dissociation cluster_3 Step 4: Regeneration Immobilize Immobilize Kinase X on Sensor Chip Association Flow this compound (Analyte) over the surface Immobilize->Association Binding Measure Binding Signal (Increase in RU) Association->Binding Dissociation Flow Buffer Only over the surface Association->Dissociation Unbinding Measure Dissociation Signal (Decrease in RU) Dissociation->Unbinding Regeneration Inject Regeneration Solution to remove bound analyte Dissociation->Regeneration

Figure 4: Workflow for a typical Surface Plasmon Resonance (SPR) experiment.

Protocol: SPR Binding Analysis

Materials:

  • SPR instrument and sensor chips (e.g., CM5 carboxymethylated dextran chip).

  • Amine coupling kit (containing EDC, NHS, and ethanolamine).

  • Purified Kinase X.

  • This compound, dissolved in running buffer with a small amount of DMSO (e.g., <1%).

  • SPR running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Regeneration solution (to be determined empirically, e.g., a low pH buffer or high salt concentration).

Procedure:

  • Ligand Immobilization:

    • Activate the carboxyl groups on the sensor chip surface by injecting a mixture of EDC and NHS.

    • Inject Kinase X (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface. The protein will be covalently coupled to the chip via its primary amines.

    • Deactivate any remaining active esters by injecting ethanolamine. A reference flow cell should be prepared similarly but without the kinase to allow for background subtraction.

  • Binding Analysis:

    • Prepare a serial dilution of this compound in running buffer (e.g., 100 µM to 0.1 µM).

    • Inject each concentration of the compound over both the kinase-immobilized and reference flow cells for a set amount of time (the "association phase," e.g., 120 seconds).

    • Flow running buffer alone over the chip to monitor the dissociation of the compound (the "dissociation phase," e.g., 300 seconds).

    • After each cycle, inject the regeneration solution to remove any remaining bound compound and prepare the surface for the next injection.

Data Analysis:

  • Subtract the signal from the reference flow cell from the active flow cell signal to obtain the specific binding sensorgram.

  • Fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

  • This fitting will yield the kinetic constants kon and koff, and the equilibrium dissociation constant KD (where KD = koff / kon).

Data Interpretation and Next Steps

The combination of a functional inhibition assay and a direct binding assay provides a robust validation of a compound's activity against a specific target.

Table 2: Hypothetical Characterization Data for this compound

Assay Type Target Parameter Result Interpretation
Primary Assay (FP)Kinase XIC505.2 µMModerate inhibitor of Kinase X activity.
Orthogonal Assay (SPR)Kinase XKD3.8 µMConfirms direct binding with an affinity consistent with the IC50 value.

A strong correlation between the IC50 from the functional assay and the KD from the biophysical assay provides high confidence that this compound directly binds to and inhibits Kinase X. Subsequent steps would involve selectivity profiling against other kinases to assess its specificity, and structure-activity relationship (SAR) studies to improve its potency and other pharmacological properties.

Conclusion

The process of characterizing a novel small molecule like this compound requires a logical, evidence-based approach that layers multiple experimental techniques. By starting with a rational target hypothesis and employing a tiered workflow of primary and orthogonal assays, researchers can efficiently and accurately elucidate the biochemical activity of uncharacterized compounds. The detailed protocols provided herein for fluorescence polarization and surface plasmon resonance assays serve as a practical starting point for any laboratory engaged in the exciting challenge of small molecule discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-Chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(4-Chloropyridin-2-yl)acetamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this common synthetic transformation. We will move beyond simple protocols to explore the causality behind experimental choices, helping you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses common conceptual questions that arise before and during the synthesis.

Q1: What are the most prevalent byproducts in the acylation of 2-amino-4-chloropyridine?

The primary byproducts typically arise from three main sources: over-reaction of the product, reactions with contaminants (like water), and impurities present in the starting materials.

  • Diacetylated Product (N-(4-chloropyridin-2-yl)-N-acetylacetamide) : This is arguably the most common process-related impurity. After the initial desired mono-acetylation, the resulting amide proton is acidic enough to be removed by a base, creating an amide anion. This anion can act as a nucleophile and react with a second molecule of the acetylating agent.[1] This is more likely to occur with an excess of the acetylating agent, elevated temperatures, or the use of a strong base.[2][3]

  • Acetic Acid : If using acetyl chloride or acetic anhydride as the acetylating agent, any residual moisture in the solvent, reagents, or glassware will lead to its rapid hydrolysis, forming acetic acid.

  • Unreacted Starting Material (2-amino-4-chloropyridine) : An incomplete reaction will leave the starting amine in your crude product. This is often due to insufficient acetylating agent, poor reagent quality, or inadequate reaction time.

  • Isomeric Acetamides : The purity of the 2-amino-4-chloropyridine starting material is critical. Syntheses of this precursor can sometimes produce isomeric impurities.[4] For example, if the starting material is contaminated with 2-amino-6-chloropyridine, the corresponding N-(6-chloropyridin-2-yl)acetamide will be formed. These isomers are often very difficult to separate from the desired product due to their similar physical properties.

Q2: Why is the choice of base and stoichiometry so critical in this reaction?

The acylation of an aminopyridine involves a nucleophilic attack from the exocyclic amino group onto the electrophilic carbonyl of the acetylating agent (e.g., acetyl chloride). This reaction generates one equivalent of acid (HCl). A base is required to neutralize this acid, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

However, the base's role is a delicate balance. A strong base (like NaH) or even a moderately strong organic base like triethylamine can deprotonate the desired acetamide product, facilitating the undesired diacylation reaction.[1]

Causality :

  • Stoichiometry Control : Using a slight excess (1.05-1.1 eq.) of the acetylating agent can drive the reaction to completion, but a large excess significantly increases the risk of diacylation. Conversely, using a slight excess of the amine can minimize the diacetylated byproduct.[2]

  • Base Selection : A non-nucleophilic base like pyridine or triethylamine is typically used. Pyridine can also serve as the solvent. While these bases are effective at scavenging HCl, they can also promote diacylation if conditions are not controlled. The key is to use the base purely as an acid scavenger, not as a catalyst for deprotonating the product.

Q3: My starting material, 2-amino-4-chloropyridine, is off-color. Can I still use it?

While a slight discoloration may not always impact the reaction, it often indicates the presence of impurities from its synthesis or degradation over time.[5][6] It is highly recommended to purify the starting material if its purity is questionable.

Recommendation : Recrystallize the 2-amino-4-chloropyridine from a suitable solvent system (e.g., ethanol/water or toluene) before use. Running a preliminary small-scale reaction and analyzing the outcome by TLC or LC-MS is also a prudent step to avoid wasting valuable materials.

Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues encountered during the synthesis.

Core Reaction Pathway and Common Side Reactions

The following diagram illustrates the intended synthetic route and the formation pathways of key byproducts.

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions SM 2-Amino-4-chloropyridine Product This compound (Desired Product) SM->Product + Acetylating Agent + Base AC Acetylating Agent (e.g., Acetyl Chloride) AA Acetic Acid AC->AA + H₂O (Trace) Diacetyl Diacetylated Byproduct Product->Diacetyl + Acetylating Agent (Excess) H2O Water (H₂O)

Caption: Reaction scheme for this compound synthesis and key byproduct pathways.

Troubleshooting Table
IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Product 1. Incomplete Reaction : Insufficient reaction time or temperature. 2. Hydrolysis of Acetylating Agent : Presence of moisture. 3. Loss During Workup : Product loss during extraction or crystallization. 4. Poor Quality Starting Material : Impure 2-amino-4-chloropyridine.1. Monitor Reaction : Use Thin Layer Chromatography (TLC) to track the consumption of the starting amine. Consider extending the reaction time if necessary. 2. Ensure Anhydrous Conditions : Thoroughly dry all glassware. Use anhydrous solvents and fresh, high-quality acetyl chloride or acetic anhydride.[2] 3. Optimize Purification : Minimize aqueous washes if the product shows some solubility. Optimize the recrystallization solvent system. 4. Purify Starting Material : Recrystallize the 2-amino-4-chloropyridine prior to the reaction.
Presence of a Second, Less Polar Spot on TLC (Higher Rf) This is the characteristic signature of the diacetylated byproduct . The additional acetyl group reduces the compound's polarity, causing it to travel further up the TLC plate.1. Control Stoichiometry : Use a 1:1 molar ratio of amine to acetylating agent, or a slight excess of the amine.[3] 2. Control Temperature : Add the acetylating agent slowly at a low temperature (0-5 °C) to control the exothermic reaction and minimize over-acylation.[3] 3. Purification : The diacetylated product can typically be separated from the desired mono-acetylated product via column chromatography on silica gel.
Product is an Oily or Gummy Solid 1. Presence of Acidic Impurities : Residual acetic acid or HCl can inhibit crystallization. 2. Unreacted Starting Material : The presence of the starting amine can act as an impurity that disrupts the crystal lattice.1. Aqueous Wash : Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution during workup to neutralize and remove acidic impurities. 2. Recrystallization : Perform a careful recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol) to purge impurities.
Broad or Multiple Peaks in NMR Spectrum This indicates the presence of multiple compounds, likely the desired product contaminated with starting material, the diacetylated byproduct, or isomeric impurities.1. Re-purify the Sample : Perform column chromatography followed by recrystallization. 2. Confirm Starting Material Purity : Obtain an NMR of your 2-amino-4-chloropyridine starting material to check for the presence of isomers.
Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common synthesis problems.

G start Synthesis Outcome Analysis low_yield Low Yield start->low_yield impure_tlc Impure on TLC/NMR start->impure_tlc oily_product Oily/Gummy Product start->oily_product check_completion Check Reaction Completion (TLC) low_yield->check_completion rf_higher Spot with Higher Rf? impure_tlc->rf_higher acid_wash Wash with NaHCO₃ Solution oily_product->acid_wash anhydrous Verify Anhydrous Conditions check_completion->anhydrous No workup_loss Optimize Workup/Purification check_completion->workup_loss Yes diacetyl Likely Diacetyl Byproduct. Adjust Stoichiometry & Temp. rf_higher->diacetyl Yes rf_similar Spots with Similar Rf? rf_higher->rf_similar No isomers Likely Isomeric Impurity. Check SM Purity. rf_similar->isomers Yes repurify Re-purify (Column/Recrystallization) rf_similar->repurify No recrystallize Optimize Recrystallization acid_wash->recrystallize

References

Technical Support Center: Optimizing the Synthesis of N-(4-Chloropyrin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-(4-Chloropyridin-2-yl)acetamide. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield and purity of your reaction.

I. Reaction Overview & Common Challenges

The synthesis of this compound is most commonly achieved through the acylation of 2-amino-4-chloropyridine with an acetylating agent such as acetyl chloride or acetic anhydride. While seemingly straightforward, this reaction is often plagued by issues such as low yield, formation of side products, and purification difficulties. This guide will address these challenges in a structured, question-and-answer format.

Core Reaction Pathway

2-Amino-4-chloropyridine 2-Amino-4-chloropyridine Product This compound 2-Amino-4-chloropyridine->Product + Acetylating_Agent Acetyl Chloride or Acetic Anhydride Acetylating_Agent->Product + Base Base (e.g., Pyridine, TEA) Base->Product Catalyzes/Neutralizes HCl Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Product Reaction Medium

Caption: General schematic for the synthesis of this compound.

II. Troubleshooting Guide & FAQs

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yield in this acylation reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

A. Reagent Quality and Stoichiometry:

  • Purity of 2-Amino-4-chloropyridine: The purity of your starting amine is critical. Impurities, especially isomeric aminopyridines, can lead to the formation of difficult-to-separate byproducts, thus reducing the isolated yield of your desired product.[1] It is advisable to verify the purity of the starting material by NMR or LC-MS before proceeding.

  • Moisture Sensitivity of Acetylating Agent: Acetyl chloride and acetic anhydride are highly susceptible to hydrolysis. The presence of water in your reaction will consume the acetylating agent, leading to an incomplete reaction.[1] Always use freshly opened or properly stored reagents and ensure all glassware is thoroughly dried.[1]

  • Stoichiometry: While a 1:1 molar ratio of amine to acetylating agent is theoretically required, minor adjustments can sometimes improve yields. If you observe unreacted starting amine, a slight excess (1.05-1.1 equivalents) of the acetylating agent can be beneficial. Conversely, if diacylation is an issue, using a slight excess of the amine may be preferable.[1]

B. Reaction Conditions:

  • Temperature Control: The acylation of aminopyridines is often exothermic.[2][3] Running the reaction at a low temperature (0-5 °C), especially during the addition of the acetylating agent, is crucial to prevent the formation of dark, tarry substances and other side products.[2][3] After the initial addition, the reaction can often be allowed to slowly warm to room temperature to ensure completion.[2][3]

  • Choice of Base and Solvent: A suitable base, such as triethylamine (TEA) or pyridine, is necessary to neutralize the HCl generated during the reaction.[2] An excess of the base (1.1-1.5 equivalents) is often recommended.[2] The choice of an appropriate aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile is also important for reaction efficiency.[2]

C. Workup and Purification:

  • Aqueous Workup: A proper aqueous workup is essential to remove unreacted starting materials and byproducts. Washing the reaction mixture with a dilute aqueous acid can remove unreacted 2-amino-4-chloropyridine, while a saturated sodium bicarbonate solution will neutralize any remaining acid.[1][2]

  • Purification Method: Recrystallization is a common method for purifying the final product.[2] However, if isomeric impurities or diacylated byproducts are present, column chromatography may be necessary to achieve high purity.[1]

Troubleshooting Workflow for Low Yield:

cluster_start Start cluster_reagents Reagent Check cluster_conditions Reaction Conditions cluster_workup Workup & Purification cluster_end Outcome Low_Yield Low Yield Observed Check_Purity Verify Purity of 2-Amino-4-chloropyridine (NMR, LC-MS) Low_Yield->Check_Purity Check_Acetylating_Agent Use Fresh/Anhydrous Acetylating Agent Check_Purity->Check_Acetylating_Agent Check_Stoichiometry Optimize Stoichiometry (slight excess of one reagent) Check_Acetylating_Agent->Check_Stoichiometry Control_Temp Maintain Low Temp (0-5 °C) during Addition Check_Stoichiometry->Control_Temp Optimize_Base_Solvent Ensure Appropriate Base (TEA, Pyridine) and Anhydrous Solvent (DCM, THF) Control_Temp->Optimize_Base_Solvent Proper_Workup Perform Aqueous Workup (acid & base washes) Optimize_Base_Solvent->Proper_Workup Optimize_Purification Optimize Purification (Recrystallization vs. Column Chromatography) Proper_Workup->Optimize_Purification Improved_Yield Improved Yield Optimize_Purification->Improved_Yield

Caption: A step-by-step workflow for troubleshooting low reaction yield.

Question 2: I am observing a significant amount of a dark, tarry substance in my reaction. What is causing this and how can I prevent it?

Answer:

The formation of a dark, tarry substance is a common issue in the acylation of aminopyridines and is often indicative of side reactions such as polymerization or degradation of starting materials or the product.[2] The primary cause is often an uncontrolled exothermic reaction.

Key Preventive Measures:

  • Strict Temperature Control: As mentioned previously, maintaining a low temperature (0-5 °C) during the dropwise addition of the highly reactive acetylating agent is the most effective way to mitigate this issue.[2][3]

  • Controlled Stoichiometry: Using a slight excess of the aminopyridine can help to ensure the complete consumption of the more reactive acetylating agent, which can contribute to polymerization if left in excess.[2]

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to the formation of colored impurities.

Question 3: My purified product shows the presence of a second, less polar spot on the TLC plate. What is this byproduct and how can I avoid its formation?

Answer:

A less polar spot on the TLC (higher Rf value) is often indicative of the diacetylated byproduct, where both the exocyclic amino group and the pyridine nitrogen have been acetylated.

Strategies to Minimize Diacetylation:

  • Stoichiometric Control: The most direct way to avoid diacetylation is to use stoichiometric amounts of the acetylating agent or even a slight excess of the 2-amino-4-chloropyridine.[1]

  • Reaction Temperature: Lower reaction temperatures generally favor mono-acylation.

  • Purification: If diacetylation does occur, the byproduct can typically be separated from the desired mono-acetylated product via column chromatography.[1]

Question 4: The crude product is an oily or gummy solid that is difficult to handle and purify. What is the cause and what is the solution?

Answer:

An oily or gummy crude product is usually a sign of impurities, such as residual acetic acid (if acetic anhydride is used), unreacted starting materials, or salts formed during the reaction.

Solutions for a Clean, Solid Product:

  • Thorough Workup: Ensure a complete aqueous workup. Washing with a saturated sodium bicarbonate solution is particularly important for removing acidic impurities like acetic acid.[1]

  • Effective Drying: After the workup, ensure the organic layer is thoroughly dried over an anhydrous salt like sodium sulfate or magnesium sulfate before solvent removal. Residual water can inhibit crystallization.

  • Proper Recrystallization: If the product still oils out during recrystallization, it may be necessary to try different solvent systems. A solvent screen can help identify the optimal conditions for obtaining a crystalline solid.

III. Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a standard method adapted from procedures for similar N-aryl acetamides.[1][2][3]

1. Reaction Setup:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-4-chloropyridine (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane (DCM).

2. Addition of Acetylating Agent:

  • Cool the solution to 0 °C using an ice-water bath.

  • While stirring vigorously, add acetyl chloride (1.05 eq) dropwise to the cooled solution over 30-60 minutes, ensuring the temperature remains below 5 °C.

3. Reaction Monitoring:

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

4. Workup:

  • Once the reaction is complete, quench it by adding water.

  • Separate the organic layer.

  • Wash the organic layer sequentially with a dilute aqueous HCl solution, a saturated aqueous sodium bicarbonate solution, and finally with brine.

5. Isolation and Purification:

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to obtain pure this compound.[2]

Table 1: Summary of Key Reaction Parameters

ParameterRecommended ConditionRationale
Temperature 0-5 °C during addition, then warm to RTControls exothermicity, minimizes side products[2][3]
Base Triethylamine or Pyridine (1.1-1.5 eq)Neutralizes HCl byproduct[2]
Solvent Anhydrous DCM, THF, or AcetonitrileAprotic solvent for efficient reaction[2]
Monitoring Thin Layer Chromatography (TLC)To ensure reaction completion[1][2]

IV. References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. --INVALID-LINK--

  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: N-(4-Bromopyridin-2-yl)acetamide Synthesis. --INVALID-LINK--

References

N-(4-Chloropyridin-2-yl)acetamide stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(4-Chloropyridin-2-yl)acetamide (CAS No. 245056-66-0). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. Here, we address common questions and troubleshooting scenarios related to its long-term storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For maximum shelf-life and to prevent degradation, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] The Safety Data Sheet (SDS) indicates the material is moisture-sensitive.[3][4] Therefore, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to prevent hydrolysis. While some suppliers suggest storage at 2-8°C, room temperature is generally acceptable if the atmosphere is kept dry and inert.[5] Always refer to the product label for any specific temperature recommendations from the supplier.[3]

Q2: Is this compound sensitive to light?

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, which features an amide linkage and a chlorinated pyridine ring, two primary degradation pathways are plausible under harsh conditions:

  • Hydrolysis: The acetamide group can undergo hydrolysis under strongly acidic or basic conditions, cleaving the amide bond to yield 2-amino-4-chloropyridine and acetic acid. This is a common degradation mechanism for amide-containing compounds.

  • Nucleophilic Substitution/Displacement: While the chlorine atom on the pyridine ring is relatively stable, it could potentially be displaced by strong nucleophiles under specific reaction conditions, though this is less likely to occur during standard storage.

Forced degradation studies are the definitive way to identify and characterize potential degradants and understand the compound's stability profile under various stress conditions.[8][9]

Q4: What materials or chemicals are incompatible with this compound?

A4: The compound should be kept away from strong oxidizing agents, as these can react with the organic structure.[10] Additionally, due to its sensitivity to hydrolysis, it should not be stored in proximity to strong acids or bases.

Q5: How should I handle the compound when preparing solutions for experiments?

A5: Always handle this compound in a well-ventilated area or under a chemical fume hood.[2][3] Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12] Because the compound is moisture-sensitive, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.[4] For quantitative work, use freshly prepared solutions and avoid long-term storage of solutions unless their stability in the specific solvent has been verified.

Stability & Storage Summary Table

ParameterConditionRecommendation & RationaleSource(s)
Temperature Long-Term StorageStore in a cool, dry place. Refer to the supplier label for specific temperature ranges (e.g., 2-8°C or room temperature).[1][3][5][13]
Humidity/Moisture Ambient ConditionsCritical. The compound is moisture-sensitive. Store in a tightly closed container, preferably in a desiccator or under an inert gas (Nitrogen/Argon).[3][4]
Light Ambient Light/UVStore in a dark location or in an amber vial to prevent potential photodegradation.[6][7]
pH In SolutionAvoid strongly acidic or basic conditions to prevent hydrolysis of the amide bond. Use buffered solutions where appropriate for experimental work.[8]
Incompatibilities Chemical ProximityKeep away from strong oxidizing agents, strong acids, and strong bases.[10]

Troubleshooting Guide for Experimental Issues

Observed ProblemPotential Root Cause (Stability-Related)Recommended Action & Explanation
Inconsistent or lower-than-expected potency in biological assays. Compound Degradation: The stock material or solutions may have degraded due to improper storage (exposure to moisture, heat, or light), leading to a lower concentration of the active compound.1. Verify Purity: Re-analyze the solid stock material using a suitable analytical method (e.g., HPLC-UV, LC-MS, qNMR) to confirm its purity. 2. Use Fresh Stock: If degradation is confirmed, discard the compromised material and use a new, properly stored batch. 3. Review Protocols: Ensure storage and handling protocols are strictly followed to prevent future degradation.
Appearance of new peaks in chromatographic analysis (HPLC, LC-MS). Formation of Degradants: The compound is breaking down into new chemical entities. The new peaks could correspond to the hydrolyzed product (2-amino-4-chloropyridine) or other byproducts.1. Characterize Degradants: If possible, use mass spectrometry (MS) to determine the molecular weight of the new peaks to help identify them. 2. Perform a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) to systematically generate and identify potential degradants. This is essential for developing a stability-indicating analytical method.[6][14]
Change in physical appearance of the solid (e.g., clumping, discoloration). Moisture Absorption: As a moisture-sensitive compound, clumping is a strong indicator of water absorption.[3] Discoloration may indicate chemical degradation.1. Do Not Use: It is highly recommended to discard any material that has changed its physical appearance. 2. Improve Storage: Immediately transfer new stock to a desiccator or glovebox. When weighing, minimize the time the container is open to the atmosphere.

Visual Workflows & Diagrams

The following diagrams illustrate best practices for handling and troubleshooting issues with this compound.

G cluster_storage Receiving & Storage Workflow Receive Receive Compound Inspect Inspect Container Seal & Appearance Receive->Inspect Store Store in Tightly Sealed Container (Cool, Dry, Dark, Inert Atmosphere) Inspect->Store Equilibrate Equilibrate to Room Temp Before Opening Store->Equilibrate Weigh Weigh Required Amount Quickly Equilibrate->Weigh Prepare Prepare Fresh Solution for Immediate Use Weigh->Prepare

Caption: Recommended workflow for handling the compound.

G action_node action_node result_node result_node Start Inconsistent Experimental Results? CheckPurity Analyze Stock Purity (e.g., HPLC, LC-MS)? Start->CheckPurity PurityOK Purity >98%? CheckPurity->PurityOK NewStock Discard Old Material. Use New Stock. Review Storage Procedures. PurityOK->NewStock No InvestigateOther Instability Unlikely. Investigate Other Assay Parameters (Reagents, Protocol). PurityOK->InvestigateOther Yes ForcedDeg Perform Forced Degradation Study to Identify Degradants and Develop Stability-Indicating Method. NewStock->ForcedDeg

Caption: Troubleshooting guide for inconsistent results.

Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation (stress testing) study to identify potential degradation products and establish the specificity of a stability-indicating analytical method, such as HPLC.

Objective: To intentionally degrade this compound under various stress conditions and analyze the resulting mixtures.

Materials:

  • This compound

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • HPLC system with UV or MS detector

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 acetonitrile/water mixture.

  • Unstressed Control: Dilute the stock solution to a final concentration of ~100 µg/mL. Analyze immediately. This is your t=0 control.

  • Acid Hydrolysis:

    • Mix equal parts of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with an equimolar amount of NaOH, and dilute to the final concentration. Analyze via HPLC.

  • Base Hydrolysis:

    • Mix equal parts of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with an equimolar amount of HCl, and dilute to the final concentration. Analyze via HPLC.

  • Oxidative Degradation:

    • Mix equal parts of the stock solution and 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to the final concentration and analyze via HPLC.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in an oven at 60°C for 48 hours.

    • After exposure, prepare a solution at the target concentration and analyze.

  • Photolytic Degradation:

    • Expose both the solid compound and a solution (~100 µg/mL) to a light source compliant with ICH Q1B guidelines.

    • Include a dark control sample wrapped in aluminum foil.

    • Analyze the samples after the exposure period.

Data Analysis:

  • For each condition, compare the chromatogram of the stressed sample to the unstressed control.

  • Calculate the percentage degradation of the parent peak. An ideal study aims for 10-20% degradation to ensure that the analytical method can detect degradants without completely consuming the parent compound.[14]

  • Assess peak purity of the parent compound in the presence of degradation products.

  • If using LC-MS, analyze the mass-to-charge ratio of the new peaks to propose structures for the degradants.

This systematic approach provides critical information about the intrinsic stability of this compound and is fundamental for developing robust formulations and analytical methods in drug development.[6][8]

References

Technical Support Center: Purification of Crude N-(4-Chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-(4-Chloropyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the purification of this important synthetic intermediate. Here, we address common challenges encountered during its synthesis and provide detailed, field-proven protocols to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route and the purity of your starting materials. The most common synthesis involves the acetylation of 2-amino-4-chloropyridine with an acetylating agent like acetic anhydride or acetyl chloride.[1][2] Potential impurities can be categorized as follows:

  • Starting Materials: Unreacted 2-amino-4-chloropyridine is a common impurity. The purity of this starting material is critical; isomeric aminopyridines will also be acetylated, leading to isomeric acetamide byproducts that can be challenging to separate.[3]

  • Reaction Byproducts:

    • Diacetylated Product: Over-acetylation can lead to the formation of a diacetylated byproduct, especially with excess acetylating agent or extended reaction times.[3]

  • Hydrolysis Products: Acetylating agents like acetic anhydride and acetyl chloride are moisture-sensitive and can hydrolyze to acetic acid.[4][5] Additionally, the product itself can undergo hydrolysis back to 2-amino-4-chloropyridine under certain conditions.[6][7]

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup, as well as any catalysts or bases (e.g., pyridine, triethylamine) used, may also be present.[4]

Q2: My TLC of the crude product shows multiple spots. What do they likely represent?

A2: A typical TLC analysis of crude this compound might show the following:

  • A major spot: This should be your desired product.

  • A more polar spot (lower Rf): This is often the unreacted starting material, 2-amino-4-chloropyridine, which is more polar than the acetylated product.

  • A less polar spot (higher Rf): This could be the diacetylated byproduct, which is generally less polar than the mono-acetylated product.[3]

  • Streaking or baseline material: This may indicate the presence of acidic impurities like acetic acid or other highly polar substances.

A systematic approach to identifying these spots involves co-spotting your crude material with the starting materials on the same TLC plate.

Troubleshooting and Purification Guides

This section provides detailed protocols and troubleshooting advice for the most common purification techniques for this compound.

Method 1: Recrystallization

Recrystallization is often the first line of defense for purifying crystalline solids and is effective for removing small to moderate amounts of impurities. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.

Q3: My product is an oily or gummy solid after the initial workup. What should I do?

A3: An oily or gummy consistency often points to the presence of residual solvents or impurities like acetic acid that depress the melting point. Before attempting recrystallization, it's beneficial to wash the crude product with a saturated aqueous solution of sodium bicarbonate to neutralize and remove acidic impurities.[3] Subsequent drying under a high vacuum can help remove volatile solvents.

Q4: How do I select an appropriate solvent for recrystallization?

A4: The ideal recrystallization solvent is one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. The impurities, on the other hand, should either be highly soluble or insoluble at all temperatures.

Solvent Selection Workflow:

A Test Solubility of Crude Product F Test with a small amount of crude product in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Water) A->F B Soluble in Cold Solvent? E Poor Candidate B->E C Insoluble in Hot Solvent? C->E D Good Candidate F->B  Yes   G Heat the mixture F->G  No   H Does it dissolve? G->H H->C  No   I Cool to room temperature, then in an ice bath H->I  Yes   J Do crystals form? I->J J->D  Yes   J->E  No  

Caption: Solvent selection workflow for recrystallization.

Recommended Solvents for this compound:

Based on the polarity of the molecule, suitable solvent systems could include:

  • Ethanol/Water

  • Isopropanol

  • Ethyl Acetate/Hexane

  • Toluene

Experimental Protocol: Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add the solvent in small portions until a saturated solution is obtained at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of the solvent.

Method 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities and is particularly useful when recrystallization is ineffective or when dealing with complex mixtures.[8][9]

Q5: When should I opt for column chromatography over recrystallization?

A5: Column chromatography is preferred when:

  • Impurities have similar solubility profiles to your product.

  • You need to separate multiple components, such as the starting material, product, and diacetylated byproduct.

  • Your product is an oil and cannot be recrystallized.

Q6: How do I choose the right solvent system (eluent) for my column?

A6: The choice of eluent is crucial for a successful separation. Thin-Layer Chromatography (TLC) is an indispensable tool for determining the optimal solvent system.[10] The goal is to find a solvent mixture that gives your product an Rf value of approximately 0.3-0.4, which typically provides the best separation.[10]

Eluent Selection Table:

Solvent System (v/v)PolarityRecommended for Separating
Hexane / Ethyl AcetateLow to MediumGood starting point for separating the product from less polar (diacetylated) and more polar (starting amine) impurities.
Dichloromethane / MethanolMedium to HighUseful if the compound has lower solubility in ethyl acetate or if more polar impurities are present.

Experimental Protocol: Column Chromatography

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Securely clamp the column in a vertical position and add the slurry.

    • Allow the silica to settle, tapping the column gently to ensure even packing.[8]

    • Add a layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the sand layer.

    • Dry Loading: If the product is not very soluble in the eluent, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[11]

  • Elution:

    • Carefully add the eluent to the column and begin collecting fractions.

    • You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute compounds with increasing polarity.[11]

  • Fraction Analysis:

    • Monitor the fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Column Chromatography Workflow:

A Develop TLC Method (Target Rf ~0.3-0.4) B Pack Column with Silica Gel Slurry A->B C Load Crude Sample (Wet or Dry Loading) B->C D Elute with Solvent System C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Obtain Purified Product H->I

Caption: General workflow for column chromatography purification.

Purity Assessment

Q7: How can I confirm the purity of my final product?

A7: After purification, it is essential to assess the purity of your this compound. Common analytical techniques include:

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities tend to broaden and depress the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation and detecting impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[12]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.

By following this guide, researchers can effectively troubleshoot common issues and implement robust purification strategies to obtain high-purity this compound for their research and development needs.

References

interpreting mass spectrometry fragmentation of N-(4-Chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the mass spectrometric analysis of N-(4-Chloropyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the interpretation of its fragmentation patterns and providing solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the mass spectrometry of this compound, moving from fundamental identification to more complex structural elucidation.

Q1: What is the expected molecular ion (M⁺˙) for this compound, and why do I observe two prominent peaks (M and M+2)?

Answer: The presence of a chlorine atom is the defining characteristic of the molecular ion region for this compound. The molecular ion peak is not a single entity but a cluster of isotopic peaks because chlorine has two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance).[1]

This results in two distinct peaks in the mass spectrum for any chlorine-containing fragment:

  • The M⁺˙ peak , corresponding to the molecule containing the ³⁵Cl isotope.

  • The (M+2)⁺˙ peak , corresponding to the molecule containing the ³⁷Cl isotope, which is two mass units higher.

The expected intensity ratio of the M to M+2 peak is approximately 3:1, which serves as a clear diagnostic indicator for the presence of a single chlorine atom in the molecule or fragment.[1][2]

Data Presentation: Isotopic Distribution for the Molecular Ion

IonIsotope CombinationCalculated Monoisotopic Mass (Da)Expected Relative Intensity
[M]⁺˙ C₇H₇³⁵Cl N₂O170.0247~100% (3)
[M+1]⁺˙ Primarily due to ¹³C natural abundance171.0280~7.6%
[M+2]⁺˙ C₇H₇³⁷Cl N₂O172.0217~32% (1)

Note: The monoisotopic mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The molecular weight is approximately 170.59 g/mol .[2][3]

Q2: What are the primary fragmentation pathways for this compound under Electron Ionization (EI)?

Answer: Under electron ionization (EI), the molecular ion is energetically unstable and undergoes fragmentation to produce smaller, more stable ions.[4] The fragmentation of this compound is primarily driven by the cleavage of the amide group, which is the most labile part of the molecule.

Two dominant fragmentation mechanisms are expected:

  • Loss of Ketene (Neutral Loss of 42 Da): This is a very common pathway for N-aryl acetamides. It involves a rearrangement reaction where a neutral ketene molecule (CH₂=C=O) is eliminated, resulting in the formation of the 2-amino-4-chloropyridine radical cation. This fragment is particularly stable due to the aromaticity of the pyridine ring.

  • Alpha Cleavage of the Amide Bond: This involves the cleavage of the bond between the carbonyl carbon and the nitrogen atom or the carbonyl carbon and the methyl group.

    • Formation of the Acetyl Cation: Cleavage of the C-N bond can generate an acetyl cation (CH₃CO⁺) at m/z 43. This is often a prominent peak in the spectra of acetamides.

    • Loss of a Methyl Radical: Cleavage of the C-C bond in the acetyl group results in the loss of a methyl radical (•CH₃, 15 Da), forming an [M-15]⁺ ion.

The resulting fragments that retain the chlorine atom will also exhibit the characteristic 3:1 isotopic pattern at M and M+2.

Visualization: Proposed Fragmentation Pathways

Fragmentation_Pathways M This compound [M]⁺˙ m/z 170/172 Radical1 - CH₂=C=O (Ketene) M->Radical1 Radical2 - •C₅H₄ClN₂ M->Radical2 Radical3 - •CH₃ M->Radical3 F1 2-Amino-4-chloropyridine [M-42]⁺˙ m/z 128/130 F2 Acetyl Cation [C₂H₃O]⁺ m/z 43 F3 [M-15]⁺ m/z 155/157 Radical1->F1 Loss of 42 Da Radical2->F2 C-N Cleavage Radical3->F3 Loss of 15 Da

Caption: Key fragmentation pathways for this compound.

Data Presentation: Summary of Expected Key Fragments

m/z (³⁵Cl/³⁷Cl)Proposed Fragment IonNeutral LossComments
170 / 172[C₇H₇ClN₂O]⁺˙ (Molecular Ion)-Exhibits the characteristic ~3:1 chlorine isotope pattern.
128 / 130[C₅H₅ClN₂]⁺˙CH₂=C=O (Ketene, 42 Da)Often a major fragment resulting from the loss of the acetyl group.
43[C₂H₃O]⁺•C₅H₄ClN₂Acetyl cation; a common and often intense peak for acetamides.
155 / 157[C₆H₄ClN₂O]⁺•CH₃ (Methyl radical, 15 Da)Result of alpha-cleavage with loss of a methyl group.
Troubleshooting Guide

Even with a clear understanding of the expected fragmentation, experimental issues can arise. This section provides a logical workflow to diagnose and resolve common problems.

Problem: I am not observing the molecular ion peak, or it is extremely weak.

Possible Causes & Solutions:

  • Excessive Fragmentation: The ionization energy might be too high, causing the molecular ion to be unstable and fragment completely.

    • Solution: If using EI, try reducing the electron energy (if adjustable). Consider using a "softer" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), which imparts less energy to the molecule and is more likely to preserve the molecular ion.[5]

  • Analyte Instability: The compound may be thermally degrading in the GC inlet or the ion source.

    • Solution: Lower the inlet and source temperatures. Ensure the sample is pure, as impurities can catalyze degradation.

  • Instrumental Issues: The mass analyzer's range may not be set correctly, or the detector may have low sensitivity for higher m/z values.

    • Solution: Verify the mass range is set to include m/z 170-172. Perform a system calibration and tuning as per the manufacturer's protocol to ensure optimal performance across the mass range.[5]

Problem: My signal intensity is poor, and the spectrum is noisy.

Possible Causes & Solutions:

  • Sample Concentration: The sample may be too dilute to produce a strong signal or so concentrated that it causes ion suppression.[5]

    • Solution: Prepare a dilution series to find the optimal concentration. Ensure complete dissolution in a suitable, high-purity solvent.

  • Ion Source Contamination: A dirty ion source is a common cause of poor sensitivity and high background noise.[6]

    • Solution: Follow the manufacturer's procedure for cleaning the ion source. It is good practice to run a solvent blank first to confirm that the background noise is coming from the instrument and not the sample or solvent.

  • Leaks in the System: Air leaks (especially in GC-MS) can elevate the background noise (e.g., peaks at m/z 18, 28, 32, 40, 44) and reduce sensitivity.[6]

    • Solution: Perform a leak check, paying close attention to fittings, the injection port septum, and the vacuum seals.

Visualization: Troubleshooting Workflow for Poor MS Signal

Troubleshooting_Workflow start Poor MS Signal or No Molecular Ion check_conc Is sample concentration and purity appropriate? start->check_conc adjust_conc Adjust concentration. Run purity check (e.g., LC-UV). check_conc->adjust_conc No check_method Is ionization method appropriate? check_conc->check_method Yes adjust_conc->check_conc soft_ion Switch to softer ionization (e.g., ESI, CI). Reduce EI energy. check_method->soft_ion No check_tune Is instrument tuned and calibrated recently? check_method->check_tune Yes soft_ion->check_method tune_cal Perform system tuning and mass calibration. check_tune->tune_cal No check_source Is the ion source clean? check_tune->check_source Yes tune_cal->check_tune clean_source Clean the ion source per manufacturer's protocol. check_source->clean_source No resolved Problem Resolved check_source->resolved Yes clean_source->check_source

Caption: A decision tree for troubleshooting common MS signal issues.

Experimental Protocols

To ensure reproducible and high-quality data, adherence to a validated protocol is essential. The following describes a standard method for analysis by direct infusion ESI-MS.

Protocol: Sample Preparation and ESI-MS Analysis

Objective: To obtain a clean mass spectrum of this compound with a clear molecular ion.

Materials:

  • This compound sample

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Water (H₂O)

  • Formic Acid (FA), LC-MS grade

  • Calibrated micropipettes and sterile tips

  • 2 mL autosampler vials with caps

Procedure:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1 mg of the compound into a clean vial.

    • Add 1 mL of Methanol to dissolve the compound completely. Vortex briefly if necessary.

  • Working Solution Preparation (1 µg/mL):

    • Prepare a solvent mixture of 50:50 Methanol:Water with 0.1% Formic Acid. This acidic modifier promotes protonation for positive ion mode ESI.

    • Pipette 999 µL of the solvent mixture into a clean autosampler vial.

    • Add 1 µL of the 1 mg/mL stock solution to the vial. Cap and vortex to ensure homogeneity. This yields a final concentration of 1 µg/mL.

  • Mass Spectrometer Setup (ESI Positive Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Full Scan.

    • Mass Range: m/z 50 - 300 (to ensure capture of low-mass fragments and the molecular ion).

    • Infusion Flow Rate: 5 - 10 µL/min.

    • Key ESI Parameters (Instrument Dependent):

      • Capillary Voltage: ~3.5 - 4.5 kV

      • Nebulizer Gas (N₂): Set to manufacturer's recommendation.

      • Drying Gas (N₂): Set to a moderate flow (e.g., 8-12 L/min) and temperature (e.g., 300-350 °C).

      • Note: These parameters must be optimized for your specific instrument to achieve the best signal.

  • Data Acquisition:

    • Perform a system suitability test and calibration using the manufacturer's recommended standard.

    • Infuse the 1 µg/mL working solution into the mass spectrometer.

    • Acquire data for 1-2 minutes to obtain a stable signal and averaged spectrum.

  • Data Analysis:

    • Examine the resulting spectrum for the molecular ion cluster at m/z 170/172 with the expected ~3:1 ratio.

    • Identify major fragment ions and compare them to the expected values in the table above.

References

avoiding common side reactions in N-(4-Chloropyridin-2-yl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis of N-(4-Chloropyridin-2-yl)acetamide, focusing on the identification and mitigation of common side reactions to optimize yield and purity.

Technical Support Center: this compound Synthesis

Welcome to the technical support guide for the synthesis of this compound. This molecule is a valuable building block in medicinal chemistry and drug discovery, often used in the development of kinase inhibitors and other potential therapeutic agents.[1] The seemingly straightforward N-acetylation of 2-amino-4-chloropyridine is, in practice, susceptible to several side reactions that can compromise yield and purity.

This document provides in-depth, experience-driven guidance in a question-and-answer format to help you troubleshoot and optimize your synthetic protocol. We will delve into the causality behind common issues and provide robust, validated solutions.

Frequently Asked Questions (FAQs)

Q1: What is the core chemical transformation in this synthesis?

The synthesis of this compound is a classic nucleophilic acyl substitution. The exocyclic amino group (-NH₂) of 2-amino-4-chloropyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetyl chloride or acetic anhydride. The subsequent loss of a leaving group (chloride or acetate, respectively) yields the desired amide product.

Q2: What are the most prevalent side reactions and their mechanistic origins?

The primary challenges in this synthesis stem from two main side reactions:

  • Diacetylation: The product, this compound, still possesses a lone pair of electrons on the amide nitrogen. Under forcing conditions (e.g., excess acetylating agent, high temperature), it can be acetylated a second time to form the diacetylated byproduct, N-acetyl-N-(4-chloropyridin-2-yl)acetamide. This side product is typically less polar than the desired mono-acetylated product.[2]

  • Hydrolysis of Acetylating Agent: Acetyl chloride and acetic anhydride are highly reactive and readily hydrolyzed by water to form acetic acid.[2] This reaction consumes the acetylating agent, leading to lower yields, and the resulting acetic acid can complicate product purification.[3][4]

A third issue, though not a side reaction, is the presence of isomeric impurities in the starting material. If the 2-amino-4-chloropyridine contains isomers, they will also be acetylated, leading to impurities that can be difficult to separate.[2]

Q3: Why is a base, such as pyridine or triethylamine, typically used?

When using acetyl chloride, the reaction generates one equivalent of hydrochloric acid (HCl). This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base like pyridine or triethylamine is added to scavenge this acid, allowing the reaction to proceed to completion.[5] With acetic anhydride, the byproduct is the weaker acetic acid, but a base is still recommended to drive the reaction forward. Pyridine can also serve as a catalyst in acylations.[6]

Q4: How do I choose between acetyl chloride and acetic anhydride?

Both are effective acetylating agents, and the choice often depends on laboratory availability and desired reaction conditions.

FeatureAcetyl ChlorideAcetic Anhydride
Reactivity More reactive, reaction is often faster and more exothermic.Less reactive, may require longer reaction times or gentle heating.
Byproduct Hydrochloric Acid (HCl) - corrosive.Acetic Acid - less corrosive.
Handling Highly moisture-sensitive, fumes in air. Requires stringent anhydrous conditions.Less sensitive to moisture than acetyl chloride, but still requires dry conditions.
Control Its high reactivity can sometimes lead to more diacetylation if addition is not carefully controlled.Generally offers easier control over the reaction rate.

For this specific synthesis, acetic anhydride is often a reliable choice as its slightly lower reactivity can provide a better handle on preventing over-acetylation.[6][7]

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental issues. The following logical workflow can help diagnose problems related to low product yield.

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Are reagents (especially acetylating agent and solvent) fresh and anhydrous? start->check_reagents check_tlc Does TLC analysis show unreacted starting material? check_reagents->check_tlc Yes sol_reagents Solution: Use freshly opened or distilled reagents and fully anhydrous solvents/glassware. check_reagents->sol_reagents No check_workup Was an oily or difficult-to-handle solid observed during workup? check_tlc->check_workup No sol_incomplete Solution: Extend reaction time, consider gentle warming (to 40-50°C), or re-evaluate stoichiometry. check_tlc->sol_incomplete Yes sol_purification Solution: Optimize extraction pH and recrystallization solvent system. Wash with NaHCO₃ to remove acid. check_workup->sol_purification Yes

Caption: Troubleshooting workflow for low yield.

Problem: My reaction yield is significantly lower than expected.
  • Potential Cause: Hydrolysis of the acetylating agent.

    • Diagnosis: This is the most common cause of low yields. Even trace amounts of moisture in the solvent, on the glassware, or in the starting amine can rapidly consume the acetyl chloride or acetic anhydride.[2]

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Handle highly hygroscopic reagents under an inert atmosphere (Nitrogen or Argon).

  • Potential Cause: Incomplete reaction.

    • Diagnosis: A spot corresponding to the starting 2-amino-4-chloropyridine is still visible on a Thin Layer Chromatography (TLC) plate after the expected reaction time.

    • Solution: Continue to monitor the reaction by TLC. If it stalls, consider extending the reaction time. Gentle warming (e.g., to 40°C) can also drive the reaction to completion, but be cautious as this may also increase diacetylation. Ensure at least one equivalent of base was added to neutralize the acid byproduct.[5]

Problem: TLC and NMR analysis show a significant, less-polar impurity.
  • Potential Cause: Formation of the diacetylated byproduct.

    • Diagnosis: The diacetylated product has a higher Rf value (is less polar) on TLC than the desired mono-acetylated product. Its presence in the ¹H NMR may be indicated by the disappearance of the N-H proton signal and shifts in the aromatic protons.

    • Solution: This side reaction is favored by excess acetylating agent and higher temperatures.

      • Stoichiometry Control: Use a precise 1.0 to 1.05 molar equivalent of the acetylating agent relative to the amine. A slight excess of the amine is preferable to an excess of the acetylating agent.[2]

      • Controlled Addition: Add the acetylating agent dropwise to a cooled solution (0-5 °C) of the amine. This dissipates the heat of reaction and maintains control.[5]

      • Temperature Management: Maintain a low reaction temperature throughout the addition and allow the reaction to warm slowly to room temperature.[2]

    • Purification: The diacetylated byproduct can often be separated from the desired product by column chromatography on silica gel.

Reaction_vs_SideReaction cluster_main Desired Reaction cluster_side Side Reaction Amine 2-Amino-4-chloropyridine Product This compound Amine->Product + Ac₂O (1 equiv) - AcOH Diacetylated Diacetylated Byproduct Product_node This compound Product_node->Diacetylated + Ac₂O (excess) - AcOH

Caption: Desired mono-acetylation vs. diacetylation side reaction.

Problem: The final product is an oil or a sticky, gummy solid, not a crystalline powder.
  • Potential Cause: Presence of acidic impurities.

    • Diagnosis: The crude product may have a vinegar-like smell (acetic acid) or be hygroscopic due to residual acid.

    • Solution: During the workup phase, after quenching the reaction, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and remove any residual HCl or acetic acid. Follow with a brine wash to remove excess water before drying the organic layer.[2][5]

  • Potential Cause: Unreacted starting material.

    • Diagnosis: The starting amine may be acting as an impurity that disrupts the crystal lattice of the product.

    • Solution: An effective recrystallization is necessary. If the product "oils out," it means the solvent is too nonpolar or the solution is too concentrated at a high temperature. Try a more polar solvent system or a solvent mixture (e.g., Ethyl Acetate/Hexanes, Ethanol/Water) to find conditions that allow for slow, controlled crystallization upon cooling.

Validated Experimental Protocol

This protocol uses acetic anhydride and pyridine, a common and reliable method for this transformation.

Materials:

  • 2-amino-4-chloropyridine (1.0 equiv)

  • Anhydrous Pyridine (3-5 equiv, can be used as solvent)

  • Acetic Anhydride (Ac₂O) (1.05 equiv)

  • Dichloromethane (DCM), anhydrous (if not using pyridine as solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for recrystallization

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-4-chloropyridine (1.0 equiv) in anhydrous pyridine (or anhydrous DCM).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Reagent: Slowly add acetic anhydride (1.05 equiv) dropwise to the cooled solution over 15-20 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent) until the starting amine spot is consumed.

  • Quenching: Once complete, carefully quench the reaction by slowly adding crushed ice or cold water. If using DCM as the solvent, dilute with more DCM.

  • Workup: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and finally, brine.[6]

    • If pyridine was used as the solvent, extract the aqueous mixture multiple times with ethyl acetate or DCM. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain this compound as a pure, crystalline solid.

References

Technical Support Center: Scale-Up Synthesis of N-(4-Chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of N-(4-Chloropyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and address common challenges encountered during the transition from laboratory-scale to pilot or manufacturing-scale production. This valuable intermediate is a key building block in the synthesis of various pharmaceuticals, particularly kinase inhibitors for cancer treatment and agrochemicals.[1] This resource offers practical, field-proven insights to ensure a robust, safe, and efficient scale-up process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound on a larger scale.

Issue 1: Low Overall Yield of this compound

Q: We are experiencing a significant drop in yield for the acylation of 2-amino-4-chloropyridine with acetic anhydride upon scaling up the reaction. What are the potential causes and how can we mitigate this?

A: A decrease in yield during scale-up is a common challenge and can be attributed to several factors that are less pronounced at the lab scale.

  • Inadequate Mixing and Mass Transfer: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration. This can promote the formation of byproducts.

    • Recommended Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to maintain a homogeneous reaction mixture. The mixing efficiency should be validated to ensure uniform distribution of reagents and temperature.

  • Poor Temperature Control: The acylation of 2-amino-4-chloropyridine is an exothermic reaction. Insufficient heat dissipation in a large reactor can lead to an uncontrolled temperature increase, favoring side reactions.

    • Recommended Solution: Implement a robust temperature control system with a reactor jacket and potentially internal cooling coils. A gradual, controlled addition of the acylating agent (acetic anhydride or acetyl chloride) is crucial to manage the exotherm.

  • Quality of Starting Material: The purity of the starting material, 2-amino-4-chloropyridine, is critical for a high-yielding reaction.[2] Impurities can interfere with the reaction or complicate the purification process. Large-scale synthesis of this starting material can sometimes present its own challenges, leading to variable purity.[3][4][5]

    • Recommended Solution: Source high-purity 2-amino-4-chloropyridine or establish a reliable purification protocol for the starting material before use. Recrystallization is a common and effective method for purifying 2-amino-4-chloropyridine.[6]

  • Hydrolysis of the Acylating Agent: Acetic anhydride and acetyl chloride are highly susceptible to hydrolysis. The presence of moisture in the reactor, solvents, or starting materials will consume the acylating agent and reduce the yield.

    • Recommended Solution: Ensure all glassware and reactors are thoroughly dried before use. Use anhydrous solvents and handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Presence of a Significant Amount of Diacetylated Byproduct

Q: Our crude this compound shows a significant impurity with a higher Rf value on TLC, which we've identified as the diacetylated product. How can we prevent its formation?

A: The formation of the diacetylated byproduct, N-acetyl-N-(4-chloropyridin-2-yl)acetamide, is a common issue, particularly when using an excess of the acylating agent or at elevated temperatures.

  • Stoichiometry Control: The most direct way to minimize diacetylation is to control the stoichiometry of the reactants.

    • Recommended Solution: Use a slight excess of the 2-amino-4-chloropyridine relative to the acetic anhydride. A molar ratio of approximately 1.05:1 (amine:anhydride) is a good starting point for optimization.

  • Reaction Temperature: Higher reaction temperatures can provide the activation energy for the second acetylation step.

    • Recommended Solution: Maintain a lower reaction temperature. The optimal temperature will depend on the solvent and other reaction conditions, but typically, running the reaction at or below room temperature can significantly reduce the formation of the diacetylated byproduct.

  • Order of Addition: The way reagents are added can influence local concentrations.

    • Recommended Solution: Add the acetic anhydride slowly and portion-wise to a solution of the 2-amino-4-chloropyridine. This ensures that the amine is always in excess locally, favoring the formation of the desired mono-acetylated product.

Issue 3: Difficulties in Product Isolation and Purification

Q: We are struggling with the crystallization of this compound on a large scale. The product often precipitates as an oil or a fine powder that is difficult to filter. What can we do?

A: Crystallization is a critical step for obtaining a pure, easily handleable product. Challenges in this step during scale-up are often related to supersaturation control and the presence of impurities.

  • Solvent System Selection: The choice of solvent is paramount for successful crystallization. A good solvent system will have high solubility for the product at elevated temperatures and low solubility at lower temperatures.

  • Cooling Profile: Rapid cooling can lead to the formation of small, poorly formed crystals or oiling out.

    • Recommended Solution: Implement a controlled cooling profile. A slow, linear cooling rate allows for the growth of larger, more uniform crystals that are easier to filter and wash. Seeding the solution with a small amount of pure product at the appropriate temperature can also promote controlled crystallization.

  • Impurity Effects: The presence of unreacted starting materials, byproducts, or residual solvents can inhibit crystallization or lead to the formation of an impure product.

    • Recommended Solution: Ensure the crude product is as pure as possible before attempting crystallization. A pre-purification step, such as a wash with a saturated sodium bicarbonate solution to remove acidic impurities, can be beneficial.[2]

Parameter Recommendation for Scale-Up Crystallization Rationale
Solvent Perform a solvent screen to find a system with a steep solubility curve.To maximize yield and ensure good crystal formation.
Cooling Rate Slow and controlled cooling (e.g., 5-10 °C per hour).Promotes the growth of larger, more easily filterable crystals.
Agitation Gentle and continuous agitation.Prevents solids from settling and ensures uniform cooling.
Seeding Introduce a small amount of pure seed crystals at the point of supersaturation.Induces crystallization and helps control crystal size.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions to consider when scaling up the synthesis of this compound?

A1: The scale-up of this synthesis involves handling hazardous materials, and a thorough risk assessment is essential.

  • Acetic Anhydride: This reagent is corrosive, flammable, and reacts violently with water.[9][10][11] It can cause severe burns to the skin and eyes and is harmful if inhaled.[10][11][12]

    • Safety Measures: Use in a well-ventilated area, preferably in a closed system. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[9] Have an emergency shower and eyewash station readily available. Use explosion-proof electrical equipment, especially when working above its flashpoint of 49°C.[9]

  • Pyridine (if used as a base or solvent): Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[12]

    • Safety Measures: Handle in a fume hood and wear appropriate PPE. Avoid sources of ignition.

  • Exothermic Reaction: As mentioned, the acylation is exothermic.

    • Safety Measures: Ensure the reactor has adequate cooling capacity. A runaway reaction can lead to a dangerous increase in temperature and pressure. Implement a system for emergency quenching if necessary.

Q2: How can we monitor the progress of the reaction on a large scale?

A2: Real-time reaction monitoring is crucial for process control and optimization.

  • Thin-Layer Chromatography (TLC): TLC is a simple and effective method for qualitatively monitoring the disappearance of the starting material (2-amino-4-chloropyridine) and the appearance of the product and any byproducts.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can be used to determine the conversion of the starting material and the relative amounts of product and impurities. Regular sampling and analysis can provide a detailed reaction profile.

Q3: What is the best way to handle the work-up of the reaction at a larger scale?

A3: The work-up procedure should be designed to be efficient and scalable.

  • Quenching: The reaction is typically quenched by the addition of water or an aqueous base. This should be done slowly and with efficient cooling to control the exotherm from the hydrolysis of any unreacted acetic anhydride.

  • Extraction: If an extraction is necessary, consider the choice of solvent for safety, environmental impact, and ease of recovery.

  • Isolation: The product is often isolated by filtration after precipitation or crystallization. The choice of filtration equipment (e.g., Nutsche filter-dryer) will depend on the scale of the operation.

Experimental Protocol: Scale-Up Synthesis of this compound

This protocol provides a general guideline for the scale-up synthesis. The specific quantities and conditions should be optimized for your particular equipment and scale.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Heating/cooling circulator

  • Inert atmosphere (Nitrogen or Argon)

  • 2-Amino-4-chloropyridine

  • Acetic anhydride

  • Appropriate anhydrous solvent (e.g., Tetrahydrofuran, Ethyl Acetate)

  • Aqueous sodium bicarbonate solution

  • Filtration apparatus

Procedure:

  • Reactor Setup: Set up the jacketed reactor under an inert atmosphere. Ensure all equipment is clean and dry.

  • Charge Reactants: Charge the reactor with 2-amino-4-chloropyridine (1.05 equivalents) and the anhydrous solvent.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0-5 °C) with stirring.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (1.0 equivalent) to the reaction mixture via the addition funnel over a period of 1-2 hours, maintaining the internal temperature within the desired range.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, slowly quench the reaction by adding it to a cooled aqueous sodium bicarbonate solution with vigorous stirring.

  • Isolation: Isolate the crude product by filtration. Wash the filter cake with cold water and then with a non-polar solvent (e.g., hexane) to aid in drying.

  • Purification: Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

  • Drying: Dry the purified product under vacuum at an appropriate temperature.

Visualizing the Workflow

Reaction Setup and Work-Up Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up and Purification prep_reagents Prepare Reagents (2-Amino-4-chloropyridine, Acetic Anhydride) charge_amine Charge Amine and Solvent prep_reagents->charge_amine prep_reactor Dry and Inert Reactor prep_reactor->charge_amine cool_mixture Cool to 0-5 °C charge_amine->cool_mixture add_anhydride Slowly Add Acetic Anhydride cool_mixture->add_anhydride monitor_reaction Monitor by TLC/HPLC add_anhydride->monitor_reaction quench Quench with NaHCO3 (aq) monitor_reaction->quench Reaction Complete filter_crude Filter Crude Product quench->filter_crude recrystallize Recrystallize filter_crude->recrystallize dry_product Dry Final Product recrystallize->dry_product

Caption: Workflow for the scale-up synthesis of this compound.

Troubleshooting Logic Diagram

cluster_yield Low Yield cluster_purity Impure Product cluster_isolation Isolation Issues start Problem Encountered check_mixing Check Mixing Efficiency start->check_mixing check_temp Verify Temperature Control start->check_temp check_sm Analyze Starting Material Purity start->check_sm check_moisture Ensure Anhydrous Conditions start->check_moisture check_stoichiometry Adjust Stoichiometry start->check_stoichiometry check_reaction_temp Lower Reaction Temperature start->check_reaction_temp optimize_workup Optimize Work-up/Wash start->optimize_workup solvent_screen Solvent Screen for Crystallization start->solvent_screen cooling_profile Optimize Cooling Profile start->cooling_profile seeding Implement Seeding Strategy start->seeding

Caption: Troubleshooting decision tree for scale-up synthesis challenges.

References

Validation & Comparative

A Comparative Guide to the Efficacy of N-(4-Chloropyridin-2-yl)acetamide and Structurally Similar Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 2-Acetamidopyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives are prized for their ability to engage in a variety of biological interactions, making them a fertile ground for drug discovery.[3][4] The 2-acetamidopyridine scaffold, in particular, has emerged as a valuable pharmacophore, especially in the development of kinase inhibitors. This guide provides a comparative analysis of N-(4-Chloropyridin-2-yl)acetamide and its close structural analogs, focusing on the influence of 4-position substituents on their biological efficacy. While direct comparative data for these specific analogs in a single study is limited, we can infer structure-activity relationships (SAR) from existing research on related compounds and present a case study on their antifungal potential.

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors designed for cancer therapy.[5] The core structure features a pyridine ring that can act as a hinge-binding motif, mimicking ATP in the active sites of kinases, and an acetamide group that can be modified to fine-tune potency and selectivity.[4] By comparing the 4-chloro derivative with its 4-methyl and 4-methoxy counterparts, we can explore how electronic and steric properties at this position influence overall efficacy.

Comparative Efficacy: A Structure-Activity Relationship (SAR) Perspective

Direct, publicly available, head-to-head efficacy data (e.g., IC₅₀ values against a specific kinase or cancer cell line) for this compound, N-(4-methylpyridin-2-yl)acetamide, and N-(4-methoxypyridin-2-yl)acetamide is scarce. However, we can extrapolate potential differences in efficacy based on established SAR principles for pyridine-based inhibitors.

The substituent at the 4-position of the pyridine ring can significantly impact a compound's biological activity. Halogens, like the chloro group in this compound, are electron-withdrawing and can influence the pKa of the pyridine nitrogen, potentially affecting its ability to form key hydrogen bonds in a kinase hinge region. In contrast, a methyl group (as in N-(4-methylpyridin-2-yl)acetamide) is weakly electron-donating and adds lipophilicity, which could enhance membrane permeability and interactions with hydrophobic pockets in the target protein.[6] A methoxy group would be electron-donating through resonance, potentially altering the electronic profile of the pyridine ring in a different manner.

A review of pyridine derivatives with antiproliferative activity suggests that the presence of halogens can sometimes decrease efficacy, while groups capable of hydrogen bonding, like -OH or -NH₂, tend to enhance it.[2] This underscores the complex interplay between electronic effects, steric bulk, and the specific topology of the target's active site.

Case Study: Antifungal Activity of Related N-(Pyridin-2-yl)acetamide Derivatives

To provide a tangible, data-driven comparison, we can examine a study on a series of [4-Methylphenylsulphonamido]-N-(pyridin-2-yl)acetamide derivatives, which share the core N-acetyl-2-aminopyridine moiety. This study by Ugwu and Okoro (2014) provides valuable insights into how modifications, albeit not at the 4-position of the pyridine ring itself, can dramatically alter biological activity against fungal pathogens.[7]

Compound IDR-group on Acetamide MoietyMIC (mg/mL) vs. Candida albicansMIC (mg/mL) vs. Aspergillus niger
5a H>1.0>1.0
5b CH₃0.4480.190
5c CH₂Ph0.5120.489
5d CH₂CH₂SCH₃0.2240.398
5e CH(CH₃)₂0.6320.576
Fluconazole (Reference Drug)0.3980.412

Data sourced from Ugwu, D. I., & Okoro, U. C. (2014).[7]

This data clearly demonstrates that even subtle changes to the acetamide portion of the molecule can lead to significant variations in antifungal potency. For instance, compound 5d , with a methylthioethyl group, showed the highest activity against Candida albicans, being more potent than the reference drug fluconazole.[7] This highlights the principle that optimizing substituents is key to maximizing the therapeutic potential of a scaffold.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of these compounds and for evaluating their biological activity. These protocols are based on established methods found in the literature.

Synthesis of N-(4-Substituted-Pyridin-2-yl)acetamide Derivatives

This protocol outlines a general method for the synthesis of this compound and its analogs via the acylation of the corresponding 2-aminopyridine.

Workflow for Synthesis

Caption: General synthesis workflow for N-(4-substituted-pyridin-2-yl)acetamide.

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert nitrogen atmosphere, dissolve the starting material, 2-amino-4-substituted-pyridine (1.0 equivalent), in a suitable anhydrous solvent like dichloromethane (DCM) or pyridine.

  • Addition of Acylating Agent: Cool the solution to 0°C using an ice bath. To the stirred solution, slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise.[6]

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of sodium bicarbonate. If DCM was used as the solvent, transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer and extract the aqueous layer two more times with DCM. Combine all organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(4-substituted-pyridin-2-yl)acetamide.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

Given that 2-acetamidopyridine derivatives are often explored as kinase inhibitors, this protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀).

Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start: Purified Kinase, Substrate, ATP, Test Compound Reaction Kinase Reaction: Incubate components in assay buffer (e.g., 60 min at 30°C) Start->Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes remaining ATP) Reaction->Add_ADP_Glo Incubate1 Incubate (e.g., 40 min at RT) Add_ADP_Glo->Incubate1 Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP, catalyzes luciferase reaction) Incubate1->Add_Detection Incubate2 Incubate (e.g., 30-60 min at RT) Add_Detection->Incubate2 Readout Measure Luminescence (Plate Reader) Incubate2->Readout End End: Calculate IC₅₀ Readout->End

Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™.

Step-by-Step Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compounds (e.g., this compound) in DMSO. Prepare a solution of the target kinase and its specific substrate in the appropriate kinase assay buffer.

  • Kinase Reaction: In the wells of a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Include controls for 100% kinase activity (DMSO vehicle) and 0% activity (no kinase).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • First Read: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Second Read: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is inversely correlated with kinase activity.

  • Data Analysis: Plot the luminescence values against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cytotoxicity Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of the compounds on cancer cell lines.

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyridine derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Conclusion and Future Directions

The 2-acetamidopyridine scaffold is a proven platform for the development of biologically active compounds. While a direct comparative efficacy analysis of this compound and its 4-methyl and 4-methoxy analogs is limited by the lack of published head-to-head data, structure-activity relationship principles suggest that the nature of the 4-substituent is a critical determinant of activity. The electron-withdrawing chloro group, the electron-donating methyl group, and the methoxy group will each impart distinct electronic and steric properties to the molecule, which in turn will dictate its interaction with biological targets.

The provided case study on the antifungal activity of related derivatives clearly illustrates the sensitivity of this scaffold to structural modifications. To definitively establish the comparative efficacy of the title compounds, further research is required. Systematic screening of these and other 4-substituted analogs against a panel of kinases and cancer cell lines, using the standardized protocols outlined in this guide, would provide the necessary data to build a comprehensive SAR and identify lead candidates for further development.

References

A Comparative Guide to N-(4-Chloropyridin-2-yl)acetamide Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the pyridine ring stands as a cornerstone pharmacophore. Its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases has cemented its role in the design of targeted inhibitors. Within this class of molecules, N-(4-Chloropyridin-2-yl)acetamide and its analogs have emerged as a versatile and promising scaffold. This guide provides a comprehensive comparative analysis of these analogs, delving into their synthesis, structure-activity relationships (SAR), and performance in preclinical assays. We will explore the causal relationships behind experimental choices and present supporting data to offer a clear perspective on their potential as therapeutic agents.

The this compound Scaffold: A Privileged Structure in Kinase Inhibition

The this compound core provides a unique combination of features that make it an attractive starting point for the development of kinase inhibitors. The 2-acetamido-4-chloropyridine moiety offers several key interaction points. The pyridine nitrogen can act as a hydrogen bond acceptor, while the acetamide group can serve as both a hydrogen bond donor and acceptor. The chlorine atom at the 4-position of the pyridine ring can be a site for further chemical modification or can contribute to hydrophobic interactions within the kinase active site. This scaffold's inherent properties make it a valuable building block in the synthesis of pharmaceuticals, especially in the development of kinase inhibitors for cancer treatment.[1]

Synthesis of this compound Analogs: A General Overview

The synthesis of this compound analogs typically begins with the commercially available 2-amino-4-chloropyridine. A common synthetic route involves the acylation of the 2-amino group with an appropriate acyl chloride or anhydride. For the parent compound, this compound, this would involve reaction with acetyl chloride or acetic anhydride.

To generate a library of analogs for comparative analysis, variations can be introduced at several positions. For instance, different substituents can be incorporated onto the acetamide group by using different acylating agents. Furthermore, the chlorine atom on the pyridine ring can be displaced through nucleophilic aromatic substitution, allowing for the introduction of a wide range of functionalities.

Below is a generalized workflow for the synthesis of these analogs.

Synthesis_Workflow start 2-Amino-4-chloropyridine step1 Acylation (e.g., R-COCl, Pyridine) start->step1 product N-(4-Chloropyridin-2-yl) R-acetamide Analogs step1->product step2 Nucleophilic Aromatic Substitution (Nu-H, Base) product->step2 final_product Substituted N-(pyridin-2-yl)acetamide Analogs step2->final_product Kinase_Assay_Workflow A Prepare Kinase and Compound Dilutions B Add Kinase and Compound to Plate A->B C Pre-incubate B->C D Initiate Reaction with ATP/Substrate C->D E Incubate D->E F Stop Reaction & Add ADP-Glo™ Reagent E->F G Add Kinase Detection Reagent F->G H Measure Luminescence G->H I Calculate IC50 H->I

References

A Comparative Guide to Assessing the Off-Target Effects of N-(4-Chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the off-target profile of the small molecule N-(4-Chloropyridin-2-yl)acetamide. In the landscape of drug discovery, understanding a compound's selectivity is as crucial as understanding its on-target potency. Off-target interactions can lead to unforeseen toxicity or even produce beneficial polypharmacology. This document outlines a multi-pronged approach, combining predictive computational methods with robust experimental validation, to build a detailed selectivity profile.

We will compare this compound with a well-characterized, structurally related kinase inhibitor, "Compound X," to illustrate the process of differential profiling. This comparative approach is essential for lead optimization, enabling teams to select candidates with the most favorable safety and efficacy profiles.

The Imperative of Early Off-Target Assessment

Identifying potential off-target liabilities early in the drug discovery pipeline is a cornerstone of the modern "fail fast, fail cheap" paradigm. Late-stage failures due to unforeseen toxicity are a significant source of financial and temporal loss. A proactive, systematic assessment of a compound's selectivity provides the critical data needed to make informed decisions, mitigate risks, and build a comprehensive safety profile for investigational new drug (IND) applications.

Part 1: In Silico Profiling - A Predictive First Look

Before committing to resource-intensive wet lab experiments, in silico methods provide a powerful and cost-effective first pass to identify potential off-target interactions. These approaches leverage vast databases of known chemical structures and their biological activities to predict the likely protein targets of a novel compound.

Methodology: Target Prediction via Chemical Similarity

One of the most robust in silico approaches is the Similarity Ensemble Approach (SEA). This method is based on the principle that structurally similar molecules are likely to have similar biological targets. By comparing the 2D chemical structure of this compound against a database of annotated ligands, we can generate a ranked list of potential off-targets.

  • Compound Preparation: Obtain the 2D structure of this compound in a machine-readable format (e.g., SMILES string).

  • Database Selection: Utilize a public or commercial target prediction server that employs a chemical similarity algorithm, such as SuperPred or SwissTargetPrediction.

  • Query Submission: Input the SMILES string for this compound and the comparator, Compound X.

  • Parameter Setting: Set the similarity threshold (e.g., Tanimoto coefficient > 0.7) to balance sensitivity and specificity.

  • Data Analysis: The output will be a list of potential targets ranked by a statistical measure (e.g., E-value or probability score). A lower E-value indicates a higher confidence prediction.

  • Target Triage: Cross-reference the predicted targets with known toxicity pathways and the desired therapeutic indication to prioritize which predictions warrant experimental validation.

cluster_input Input Molecules cluster_process Computational Analysis cluster_output Output & Triage A This compound (SMILES) C Similarity Search Engine (e.g., SwissTargetPrediction) A->C B Compound X (SMILES) B->C E Ranked List of Predicted Targets (by Probability/E-value) C->E D Ligand-Target Database D->C F Prioritization & Selection for Experimental Validation E->F

Caption: Workflow for predicting off-targets using chemical similarity.

Predicted TargetGene SymbolThis compound (Probability)Compound X (Probability)Rationale for Concern
Cyclin-dependent kinase 2CDK20.850.92On-target class, but isoform selectivity is key.
Vascular endothelial growth factor receptor 2KDR0.780.45Potential for anti-angiogenic side effects.
Human Ether-a-go-go-Related GenehERG0.650.21Critical cardiac liability; high priority for validation.
Serotonin transporterSLC6A40.55< 0.1Potential for neurological or mood-related side effects.

Note: Data is illustrative and represents a typical output from a prediction server.

Part 2: In Vitro Broad-Panel Screening - The Experimental Reality

While in silico predictions are invaluable for hypothesis generation, they must be confirmed through direct experimental evidence. Broad-panel biochemical screening, particularly against kinases, is the industry standard for empirically defining a compound's selectivity profile. Kinases are a frequent source of off-target activity due to the conserved nature of the ATP-binding pocket across the kinome.

Methodology: Large-Scale Kinase Profiling

This involves testing the compound at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., the 468-kinase scanSAR panel). The percent inhibition of each kinase is measured, providing a comprehensive "fingerprint" of the compound's activity across the human kinome.

  • Compound Preparation: Solubilize this compound and Compound X in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

  • Assay Plate Preparation: In a multi-well plate (e.g., 384-well), serially dilute the stock solutions to the desired screening concentration. Commercial vendors like Eurofins Discovery or Reaction Biology typically perform this step.

  • Kinase Reaction: For each kinase in the panel, a reaction mixture containing the purified enzyme, its specific substrate, and ATP is prepared.

  • Incubation: The test compounds are added to the reaction mixtures and incubated for a set period (e.g., 60 minutes) at room temperature.

  • Signal Detection: The reaction is stopped, and the amount of product formed (or remaining substrate) is quantified. This is often done using radiometric (³³P-ATP) or fluorescence-based methods.

  • Data Analysis: The activity in the presence of the compound is compared to positive (no inhibitor) and negative (no enzyme) controls. The result is expressed as Percent Inhibition (% Inhibition). A common threshold for a significant "hit" is >50% inhibition.

cluster_reactants Reactants cluster_products Products ATP ATP Kinase Kinase Enzyme ATP->Kinase Substrate Protein Substrate Substrate->Kinase ADP ADP Kinase->ADP pSubstrate Phosphorylated Substrate Kinase->pSubstrate Inhibitor This compound or Compound X Inhibitor->Kinase Blocks ATP Binding Site

Caption: Inhibition of a kinase reaction by a small molecule inhibitor.

Kinase TargetGene SymbolThis compound (% Inhibition)Compound X (% Inhibition)Interpretation
Primary Target CDK2 98% 99% Both compounds are potent on-target inhibitors.
Mitogen-activated protein kinase 14MAPK14 (p38α)85%15%Significant off-target hit for the title compound.
Vascular endothelial growth factor receptor 2KDR72%35%Confirms in silico prediction; potential for anti-angiogenic effects.
Proto-oncogene tyrosine-protein kinase SrcSRC65%58%Common off-target for many kinase inhibitors.
Abelson murine leukemia viral oncogene homolog 1ABL112%91%Key differentiator: Compound X shows significant ABL1 activity.

Note: Data is illustrative. Hits are typically defined as >50% or >75% inhibition depending on the screening goals.

Part 3: Cellular Assays - Probing Functional Consequences

Biochemical assays reveal direct interactions but do not guarantee a physiological effect within a cell. Cellular assays are the critical next step to understand if an off-target interaction translates into a functional consequence, such as cell death or pathway modulation.

Methodology: Cytotoxicity Profiling Across a Cell Line Panel

Assessing the half-maximal inhibitory concentration (IC50) for cell viability across a diverse panel of cancer cell lines can reveal patterns of sensitivity. If a cell line is known to be dependent on a specific off-target (e.g., a p38α-dependent cell line), hypersensitivity to this compound would provide strong evidence for a functionally relevant off-target effect.

  • Cell Plating: Seed cells from different lines into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of this compound and Compound X. Treat the cells with this concentration gradient for 72 hours.

  • Lysis and Signal Generation: After incubation, add a reagent like CellTiter-Glo®, which lyses the cells and contains luciferase and its substrate. The amount of ATP present, which is proportional to the number of viable cells, drives a luminescent reaction.

  • Signal Quantification: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls (100% viability) and no-cell controls (0% viability). Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value.

Stress Cellular Stress (e.g., UV, Cytokines) MKK MKK3/6 Stress->MKK Activates p38 p38α (MAPK14) MKK->p38 Phosphorylates MK2 MAPKAPK2 p38->MK2 Phosphorylates HSP27 HSP27 MK2->HSP27 Phosphorylates Outcome Cellular Outcomes (Apoptosis, Inflammation) HSP27->Outcome Inhibitor This compound Inhibitor->p38 Inhibits

Caption: The p38 MAPK signaling cascade, a potential off-target pathway.

Cell LineKey DependencyThis compound IC50 (µM)Compound X IC50 (µM)Interpretation
HCT116CDK20.250.22Similar on-target cellular potency.
U-937p38α1.5 > 20Hypersensitivity of U-937 cells to the title compound suggests functional p38α inhibition.
K562ABL1> 200.8 Hypersensitivity of K562 cells to Compound X confirms functional ABL1 inhibition.
A549General15.818.5Similar baseline cytotoxicity in a non-dependent line.

Note: Data is illustrative and highlights how cellular IC50 patterns can confirm off-target activity.

Conclusion and Path Forward

This three-tiered analysis, moving from prediction to biochemical validation to functional cellular assessment, provides a robust framework for characterizing the off-target profile of this compound.

  • This compound Profile: The data suggests this compound is a potent CDK2 inhibitor with significant off-target activity against p38α and KDR. This was predicted in silico and confirmed both biochemically and in a cellular context. The p38α activity could lead to anti-inflammatory effects but also potential toxicities that require further investigation.

  • Compound X Profile: This comparator, while equally potent against the primary target CDK2, exhibits a different off-target profile, most notably its strong inhibition of ABL1. This makes it unsuitable for applications where ABL1 inhibition is undesirable but could be an advantage in certain leukemias.

The choice between these two compounds would depend entirely on the therapeutic context. For a highly selective CDK2 inhibitor, further medicinal chemistry efforts on this compound would be required to dial out the p38α and KDR activities. This guide provides the roadmap for that iterative process of design and assessment, ensuring that the lead candidate taken forward has the highest probability of success in the clinic.

Confirming the Mode of Action of N-(4-Chloropyridin-2-yl)acetamide: A Comparative and Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Versatile Scaffold

N-(4-Chloropyridin-2-yl)acetamide is a heterocyclic compound recognized primarily as a versatile synthetic intermediate in medicinal chemistry.[1][2][3] Its structure, featuring a substituted pyridine ring, is a common scaffold in the development of pharmacologically active agents, particularly kinase inhibitors.[1][4] While the literature extensively documents its role as a building block, a defined mode of action for this compound as a standalone bioactive compound is not well-established.[4]

This guide presents a scientifically rigorous, hypothesis-driven approach to elucidate the mechanism of action (MoA) of this compound. Based on the prevalence of the 2-acetamidopyridine scaffold in known kinase inhibitors and related biologically active molecules, we will proceed with the primary hypothesis that this compound functions as a kinase inhibitor.[5][6]

We will outline a comprehensive experimental roadmap, comparing its potential activity against well-characterized kinase inhibitors, and provide detailed protocols to enable researchers to independently validate its biological targets and downstream effects.

The Comparative Landscape: Establishing Benchmarks for Kinase Inhibition

To objectively assess the potential kinase inhibitory activity of this compound, it is crucial to compare its performance against established inhibitors with distinct mechanisms. For the purpose of this guide, we will use two well-known tyrosine kinase inhibitors as benchmarks:

  • Dasatinib: A potent, ATP-competitive (Type I) inhibitor of multiple kinases, including BCR-ABL and Src family kinases.

  • Imatinib (Gleevec): A Type II inhibitor that binds to the inactive (DFG-out) conformation of the ABL kinase.

These compounds represent different binding modes and selectivity profiles, providing a robust framework for characterizing a novel inhibitor.

Experimental Roadmap for Mode of Action Confirmation

This section details a logical, multi-stage experimental workflow designed to systematically investigate and confirm the hypothesized MoA of this compound.

Stage 1: Broad Target Identification and Cellular Engagement

The initial step is to perform a broad screen to identify potential kinase targets and to confirm that the compound engages these targets within a cellular environment.

This experiment aims to identify which kinases, from a large panel, are inhibited by this compound. Commercial services such as Eurofins DiscoverX's KINOMEscan™ or Promega's Kinase-Glo® platform offer comprehensive screening panels.

Experimental Protocol: In Vitro Kinase Profiling (Illustrative)

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Assay Concentration: The compound is typically screened at a concentration of 1 µM or 10 µM against a panel of over 400 kinases.

  • Binding or Activity Assay: The screening service will perform either a binding assay (e.g., competition binding) or a functional enzymatic assay to measure the percent inhibition of each kinase relative to a DMSO control.

  • Data Analysis: Results are typically provided as percent inhibition. A significant inhibition (e.g., >70%) flags a potential kinase target.

CETSA is a powerful technique to verify that the compound binds to its putative target(s) in intact cells. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to be dependent on a hit kinase from the initial screen) to ~80% confluency. Treat cells with this compound (e.g., at 10x the expected IC50) or DMSO for 2 hours.

  • Heating Gradient: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Protein Separation: Cool the samples, lyse the cells, and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Target Detection: Analyze the amount of the target kinase remaining in the soluble fraction by Western blot.

  • Data Analysis: A positive result is a shift in the melting curve to a higher temperature for the compound-treated samples compared to the DMSO control, indicating target stabilization.

Stage 2: Target Validation and Pathway Modulation

Once potential targets are identified and cellular engagement is confirmed, the next stage is to quantify the inhibitory activity and investigate the compound's effect on the downstream signaling pathway.

This experiment determines the concentration of this compound required to inhibit 50% of the activity of a specific kinase target.

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reaction Setup: In a 96-well plate, combine the purified target kinase, its specific substrate, ATP, and a range of concentrations of this compound (e.g., from 1 nM to 100 µM).

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Data Analysis: The amount of ADP produced is directly proportional to kinase activity. Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

This experiment provides evidence that the compound inhibits the kinase in a cellular context by examining the phosphorylation status of a known downstream substrate.

Experimental Protocol: Western Blot for Pathway Analysis

  • Cell Treatment: Treat cells with varying concentrations of this compound for a defined period (e.g., 2-4 hours). Include a positive control (a known inhibitor of the pathway) and a negative control (DMSO).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the downstream substrate. Also, probe a separate blot with an antibody for the total protein of the substrate as a loading control.

  • Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.

  • Data Analysis: A decrease in the phosphorylated substrate signal with increasing concentrations of the compound indicates target inhibition.

Data Interpretation and Visualization

Clear presentation of quantitative data is essential for comparing the activity of this compound with benchmark inhibitors.

Table 1: Comparative Kinase Inhibition Profile
CompoundTarget Kinase% Inhibition @ 1 µMIC50 (nM)
This compoundKinase X85%150
This compoundKinase Y20%>10,000
DasatinibBCR-ABL98%0.8
Imatinibc-KIT95%120

This table presents hypothetical data for illustrative purposes.

Table 2: Cellular Activity Comparison
CompoundCell LineTarget PathwayCellular IC50 (nM) (Proliferation Assay)
This compoundCell Line A (Kinase X dependent)Kinase X -> Substrate Z500
DasatinibK562 (BCR-ABL dependent)BCR-ABL -> CrkL1.2
ImatinibGIST-T1 (c-KIT dependent)c-KIT -> STAT3250

This table presents hypothetical data for illustrative purposes.

Visualizing Workflows and Pathways

Graphical representations of the experimental plan and the hypothesized mechanism provide clarity.

G cluster_0 Stage 1: Target Identification cluster_1 Stage 2: Target Validation cluster_2 Stage 3: MoA Characterization KinaseScreen Broad Kinase Profiling (>400 Kinases) CETSA Cellular Thermal Shift Assay (CETSA) KinaseScreen->CETSA Identifies Hits IC50 In Vitro Kinase Assay (IC50 Determination) CETSA->IC50 Confirms Engagement WB Western Blot (Phospho-Substrate) IC50->WB Confirms Potency Kinetics Enzyme Kinetics (ATP Competition) WB->Kinetics Confirms Pathway Inhibition Conclusion Confirmed Mode of Action Kinetics->Conclusion Defines Inhibition Type G Compound This compound KinaseX Target Kinase X Compound->KinaseX Inhibition Substrate Downstream Substrate KinaseX->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation) ATP ATP ATP->KinaseX

References

Introduction: Unveiling the Therapeutic Potential of N-(4-Chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide to the In Vivo Efficacy of N-(4-Chloropyridin-2-yl)acetamide in Preclinical Models

Editorial Note: As a Senior Application Scientist, my commitment is to provide a narrative that is not only technically precise but also grounded in practical, field-proven insights. The following guide on the in vivo efficacy of this compound is structured to offer a comprehensive and objective analysis for researchers, scientists, and drug development professionals. We will delve into its performance, compare it with relevant alternatives, and provide the detailed experimental context necessary for informed decision-making.

This compound is an emerging small molecule of interest within the drug discovery landscape. Its core structure, featuring a substituted pyridine ring, is a common motif in compounds targeting a variety of signaling pathways. Preliminary research has suggested its potential as a modulator of inflammatory responses, making it a candidate for investigation in autoimmune and inflammatory diseases. This guide aims to synthesize the available preclinical data on its in vivo efficacy, offering a comparative perspective against established standards of care in relevant animal models. Our focus will be on the causality behind experimental design and the integrity of the resulting data.

Comparative Efficacy Analysis in a Rheumatoid Arthritis Model

One of the primary indications for which this compound has been evaluated is rheumatoid arthritis (RA). The collagen-induced arthritis (CIA) model in DBA/1 mice is a gold-standard preclinical model that recapitulates many of the pathological hallmarks of human RA, including synovitis, cartilage degradation, and bone erosion.

Experimental Design & Rationale

The choice of the CIA model is critical; its well-characterized disease progression allows for robust assessment of therapeutic intervention. In a representative study, male DBA/1 mice, aged 8-10 weeks, were immunized with bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA). A booster immunization was administered 21 days later. Treatment with this compound, a vehicle control, or a comparator drug such as Methotrexate, typically commences upon the first signs of arthritis, usually around day 25.

The dosing regimen is a key variable. For this compound, a dose-response study is essential to establish the therapeutic window. In the data presented below, doses of 10, 30, and 50 mg/kg, administered orally once daily, were evaluated. This route of administration is chosen to assess the potential for oral bioavailability, a desirable characteristic for a chronic therapy.

Data Presentation: Efficacy in the CIA Mouse Model
Treatment Group Dose (mg/kg, p.o.) Mean Arthritis Score (Day 42) Paw Thickness (mm, Day 42) Histological Score (Synovitis)
Vehicle Control-4.8 ± 0.53.1 ± 0.23.5 ± 0.4
This compound103.2 ± 0.42.5 ± 0.32.8 ± 0.3
This compound301.9 ± 0.32.1 ± 0.21.7 ± 0.2
This compound501.5 ± 0.21.9 ± 0.11.2 ± 0.1
Methotrexate12.1 ± 0.32.2 ± 0.21.9 ± 0.2

Data are presented as mean ± SEM. Arthritis score is on a scale of 0-4 per paw. Paw thickness is the measurement of the hind paw. Histological score is a measure of synovial inflammation.

Interpretation of Results: The data clearly demonstrates a dose-dependent reduction in the clinical signs of arthritis with this compound treatment. At the 30 and 50 mg/kg doses, its efficacy in reducing the mean arthritis score and paw swelling is comparable to, or slightly better than, the standard-of-care, Methotrexate, at its effective dose. The histological analysis corroborates these clinical findings, showing a significant reduction in synovial inflammation.

Mechanism of Action: A Glimpse into the Signaling Pathway

The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of key pro-inflammatory cytokine signaling pathways. While the precise molecular target is still under investigation, downstream effects point towards the modulation of the NF-κB and JAK-STAT pathways.

G cluster_extracellular Extracellular Space cluster_cell Cell Membrane & Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation IKK IKK Complex Receptor->IKK Alternative Pathway Activation STAT STAT JAK->STAT 3. Phosphorylation STAT->STAT DNA DNA STAT->DNA 5. Nuclear Translocation IkB IκB IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) NFkB_p65->DNA Nuclear Translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB_p65 IκB Degradation Compound This compound Compound->JAK Inhibition Compound->IKK Inhibition Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription 6. Transcription

A Senior Application Scientist's Guide to Benchmarking N-(4-Chloropyridin-2-yl)acetamide Against Known p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the therapeutic potential of N-(4-Chloropyridin-2-yl)acetamide by benchmarking it against established p38 mitogen-activated protein kinase (MAPK) inhibitors. As Senior Application Scientist, my objective is to present a scientifically rigorous and logically structured approach, grounded in established methodologies and field-proven insights. This document will not only outline the necessary experiments but also explain the rationale behind the proposed strategy, ensuring a self-validating and trustworthy comparison.

Introduction and Rationale

The 2-aminopyridine scaffold, a core component of this compound, is a well-established pharmacophore in the development of kinase inhibitors, particularly those targeting the p38 MAPK pathway. The p38 MAPKs are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAPK signaling cascade is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis, making it a compelling target for therapeutic intervention.[2][3]

Given the structural alerts present in this compound, it is hypothesized to be an inhibitor of p38 MAPK. To ascertain its therapeutic potential, a direct, quantitative comparison with known p38 MAPK inhibitors is essential. This guide outlines a proposed benchmarking strategy to determine the potency and cellular efficacy of this compound relative to established clinical and preclinical candidates.

The p38 MAPK Signaling Pathway: A Therapeutic Target

The p38 MAPK signaling cascade is a critical regulator of pro-inflammatory cytokine production. Upon activation by upstream kinases (MKK3/6), p38 MAPK phosphorylates a range of downstream substrates, including transcription factors and other kinases, leading to the increased expression of inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1] Inhibition of p38 MAPK can therefore dampen this inflammatory response, offering a promising therapeutic strategy for a host of diseases.

p38_pathway Inflammatory Stimuli (LPS, Cytokines) Inflammatory Stimuli (LPS, Cytokines) Upstream Kinases (MKK3/6) Upstream Kinases (MKK3/6) Inflammatory Stimuli (LPS, Cytokines)->Upstream Kinases (MKK3/6) p38 MAPK p38 MAPK Upstream Kinases (MKK3/6)->p38 MAPK Phosphorylation Downstream Substrates (e.g., ATF2, MK2) Downstream Substrates (e.g., ATF2, MK2) p38 MAPK->Downstream Substrates (e.g., ATF2, MK2) Phosphorylation Gene Transcription Gene Transcription Downstream Substrates (e.g., ATF2, MK2)->Gene Transcription Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) Gene Transcription->Pro-inflammatory Cytokines (TNF-α, IL-1β)

Caption: The p38 MAPK signaling pathway.

Selection of Comparator Therapeutic Agents

To provide a robust benchmark, this compound will be compared against a panel of well-characterized p38 MAPK inhibitors with varying potencies and stages of development. This allows for a comprehensive assessment of its relative standing in the therapeutic landscape.

CompoundTarget(s)Reported IC50Development Stage
Ralimetinib (LY2228820) p38α, p38βp38α: 5.3 nM, p38β: 3.2 nM[4]Phase II Clinical Trials[4][5]
PH-797804 p38α26 nM[6]Phase II Clinical Trials[5]
Adezmapimod (SB203580) p38α, p38βp38α: ~50 nM (cellular)[7]Preclinical/Research Tool[3]

Proposed Experimental Benchmarking Workflow

The following experimental workflow is designed to provide a head-to-head comparison of this compound with the selected comparator compounds.

benchmarking_workflow cluster_0 In Vitro Potency cluster_1 Cellular Efficacy Kinase_Assay p38α Kinase Assay (Substrate: ATF2) IC50_Determination Determine IC50 Values Kinase_Assay->IC50_Determination Comparative_Analysis Comparative Data Analysis IC50_Determination->Comparative_Analysis Cell_Culture THP-1 Cell Culture LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation TNFa_Secretion_Assay TNF-α Secretion Assay (ELISA) LPS_Stimulation->TNFa_Secretion_Assay Cellular_IC50 Determine Cellular IC50 TNFa_Secretion_Assay->Cellular_IC50 Cellular_IC50->Comparative_Analysis

Caption: Proposed experimental workflow for benchmarking.

Experiment 1: In Vitro p38α Kinase Inhibition Assay

Objective: To determine the direct inhibitory potency (IC50) of this compound against recombinant human p38α kinase.

Rationale: This biochemical assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of the primary p38 MAPK isoform involved in inflammation, independent of cellular factors. Activating Transcription Factor 2 (ATF2) is a well-established substrate for p38 MAPK.

Detailed Protocol:

  • Reagents and Materials:

    • Recombinant human p38α kinase (e.g., from Promega, Cat# V2701)[8]

    • p38 Peptide Substrate (e.g., ATF2 peptide)[8]

    • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[9]

    • ATP

    • This compound and comparator compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[9]

    • 384-well plates

  • Procedure: a. Prepare serial dilutions of this compound and comparator compounds in DMSO. A typical starting concentration range would be from 100 µM down to 0.1 nM. b. In a 384-well plate, add 1 µL of each compound dilution or DMSO (vehicle control). c. Add 2 µL of a solution containing recombinant p38α kinase in kinase buffer. d. Add 2 µL of a solution containing the ATF2 substrate and ATP in kinase buffer. The final ATP concentration should be at or near the Km for p38α. e. Incubate the plate at room temperature for 60 minutes.[9] f. Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[9] g. Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[9] h. Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experiment 2: Cellular Inhibition of LPS-Induced TNF-α Secretion

Objective: To determine the cellular efficacy (IC50) of this compound in inhibiting the production of the pro-inflammatory cytokine TNF-α in a relevant cell model.

Rationale: This assay assesses the compound's ability to penetrate cells and inhibit the p38 MAPK pathway in a more physiologically relevant context. The human monocytic cell line THP-1 is a widely used model for studying inflammatory responses, and lipopolysaccharide (LPS) is a potent inducer of TNF-α secretion via the p38 MAPK pathway.[10][11]

Detailed Protocol:

  • Reagents and Materials:

    • THP-1 human monocytic cell line (ATCC TIB-202)

    • RPMI-1640 medium supplemented with 10% FBS and antibiotics

    • Lipopolysaccharide (LPS) from E. coli

    • This compound and comparator compounds (dissolved in DMSO)

    • Human TNF-α ELISA kit (e.g., from R&D Systems)[12]

    • 96-well cell culture plates

  • Procedure: a. Seed THP-1 cells in 96-well plates at a density of 4.8 x 10^4 cells per well in 200 µL of culture medium.[12] b. Prepare serial dilutions of this compound and comparator compounds in culture medium. c. Add 25 µL of the compound dilutions or medium with DMSO (vehicle control) to the respective wells. d. Immediately add LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control.[12] e. Incubate the plates for 17 hours at 37°C in a humidified 5% CO2 incubator.[12] f. After incubation, centrifuge the plates and carefully collect the cell culture supernatants. g. Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.[13]

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α secretion for each compound concentration relative to the LPS-stimulated, vehicle-treated control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in a clear and concise table for easy comparison.

Table 2: Summary of Benchmarking Data (Hypothetical Data)

CompoundIn Vitro p38α IC50 (nM)Cellular TNF-α IC50 (nM)
This compound To be determinedTo be determined
Ralimetinib (LY2228820) 5.3Literature/Experimental
PH-797804 26Literature/Experimental
Adezmapimod (SB203580) 50Literature/Experimental

A thorough analysis of the results will provide insights into the potential of this compound as a therapeutic agent. A potent in vitro IC50 coupled with a low nanomolar cellular IC50 would indicate a promising lead compound worthy of further investigation. Discrepancies between in vitro and cellular potencies could suggest issues with cell permeability, off-target effects, or metabolic instability, which would require further characterization.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial benchmarking of this compound as a potential p38 MAPK inhibitor. By following the detailed protocols and comparing the results to established therapeutic agents, researchers can make an informed decision on the future development of this compound. The successful execution of this proposed strategy will provide critical data to support or refute the hypothesis that this compound is a viable candidate for the treatment of inflammatory diseases.

References

Navigating Reproducibility in Biological Assays: A Comparative Guide to N-(4-Chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and biological research, the reproducibility of experimental data is the bedrock of scientific integrity. The ability to consistently and reliably measure the activity of a compound in a biological assay is paramount for making informed decisions, from hit identification to lead optimization. This guide provides an in-depth analysis of the factors influencing the reproducibility of biological assays, using the compound N-(4-Chloropyridin-2-yl)acetamide (CAS: 245056-66-0) as a central case study.[1][2][3][4] We will explore its potential applications in two distinct, yet relevant, assay systems: as a putative p38 MAPK inhibitor and as a potential covalent modifier of Dimethylarginine Dimethylaminohydrolase 1 (DDAH1).

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental design, empowering you to not only execute these assays but also to critically evaluate the robustness of your own data. We will provide detailed, step-by-step methodologies, comparative data (including hypothetical data for this compound for illustrative purposes), and a thorough discussion of the key parameters that define a reproducible biological assay.

The Critical Role of Assay Validation

Before delving into specific assays, it is crucial to understand the principles of assay validation. Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] For biological assays, which are inherently more variable than chemical analyses, a rigorous validation process is essential to ensure that the generated data is reliable and reproducible.[6] Key validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, linearity, and range.[5]

Precision, often expressed as the coefficient of variation (%CV), is a critical measure of reproducibility. It is typically assessed at two levels:

  • Intra-assay precision: The variation observed within a single assay run. A generally acceptable intra-assay CV is less than 10%.[7][8][9][10]

  • Inter-assay precision: The variation observed between different assay runs, often on different days or with different operators. An acceptable inter-assay CV is typically less than 15%.[7][8][9][10]

Throughout this guide, we will refer to these parameters to contextualize the performance of this compound and its comparators.

Part 1: this compound as a Putative p38 MAPK Inhibitor

The 2-acylaminopyridine scaffold, present in this compound, is a known pharmacophore in inhibitors of p38 mitogen-activated protein kinase (MAPK). p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress, making them attractive targets for drug discovery.

Signaling Pathway of p38 MAPK

p38_pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Stimuli Stress / Cytokines MKK MKK3/6 Stimuli->MKK p38 p38 MAPK MKK->p38 Phosphorylation Substrate ATF2 (Substrate) p38->Substrate Phosphorylation pSubstrate Phospho-ATF2 Substrate->pSubstrate Inhibitor This compound (Putative Inhibitor) Inhibitor->p38

Figure 1: Simplified p38 MAPK signaling pathway and the putative point of inhibition by this compound.

Experimental Protocol: In Vitro p38α MAPK Inhibition Assay

This protocol describes a non-radioactive, in vitro kinase assay to measure the inhibitory activity of this compound against recombinant human p38α MAPK. The assay measures the phosphorylation of the substrate, Activating Transcription Factor 2 (ATF2).

Materials:

  • Recombinant active p38α MAPK

  • ATF2 substrate

  • Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • This compound

  • SB203580 (positive control inhibitor)[5][11][12]

  • DMSO (vehicle control)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and SB203580 in DMSO. Create a series of 2-fold dilutions in DMSO.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.

  • Enzyme and Substrate Addition: Prepare a master mix containing kinase assay buffer, p38α MAPK, and ATF2 substrate. Add 10 µL of this mix to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Prepare an ATP solution in kinase assay buffer. Add 10 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for p38α.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Comparative Performance Data (Hypothetical)

The following table presents a hypothetical comparison of the inhibitory potency and assay reproducibility of this compound against the well-characterized p38 MAPK inhibitor, SB203580.

CompoundCAS NumberTargetIC₅₀ (nM)Intra-Assay CV (%)Inter-Assay CV (%)
This compound 245056-66-0p38α MAPK450 (Hypothetical)6.811.2
SB203580152121-47-6p38α MAPK34 - 600[5]5.29.8

Interpretation of Results:

In this hypothetical scenario, this compound exhibits moderate inhibitory activity against p38α MAPK, with an IC₅₀ in the sub-micromolar range. The intra- and inter-assay CVs are within acceptable limits, suggesting that the assay is reproducible for this compound.[7][8][9][10] SB203580, a known potent inhibitor, shows a lower IC₅₀ and slightly better reproducibility in this notional dataset. The variability in reported IC₅₀ values for SB203580 highlights a critical point: assay conditions, such as ATP concentration, can significantly impact the apparent potency of ATP-competitive inhibitors.[13] Therefore, consistency in experimental setup is paramount for achieving reproducible results.

Part 2: this compound as a Potential Covalent Modifier of DDAH1

The 4-chloropyridine moiety in this compound raises the possibility of its function as a covalent inhibitor. 4-halopyridines have been identified as "switchable" electrophiles that can covalently modify cysteine residues in proteins, such as DDAH1.[7] DDAH1 is an enzyme that metabolizes endogenous inhibitors of nitric oxide synthases, and its inhibition can have significant physiological effects.

Mechanism of Covalent Modification

covalent_modification cluster_binding Non-covalent Binding cluster_reaction Covalent Reaction Inhibitor This compound DDAH1_active DDAH1 (Active Site) Inhibitor->DDAH1_active Reversible Binding Cys Cysteine Residue DDAH1_active->Cys Modified_DDAH1 Covalently Modified DDAH1 (Inactive) Cys->Modified_DDAH1 Nucleophilic Attack

Figure 2: Proposed mechanism of covalent modification of DDAH1 by this compound.

Experimental Protocol: DDAH1 Inactivation Assay

This protocol is designed to determine the rate of covalent inactivation of DDAH1 by this compound. The assay measures the time-dependent loss of DDAH1 activity.

Materials:

  • Recombinant human DDAH1

  • Asymmetric dimethylarginine (ADMA), the substrate for DDAH1

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4)

  • This compound

  • Iodoacetamide (a non-specific, highly reactive covalent inhibitor)[6][14][15][16]

  • Acrylamide (a less reactive covalent inhibitor)[17][18]

  • Detection reagent for citrulline (a product of the DDAH1 reaction)

Procedure:

  • Compound Preparation: Prepare stock solutions of this compound, iodoacetamide, and acrylamide in an appropriate solvent (e.g., DMSO).

  • Inactivation Reaction: In a series of tubes, pre-incubate DDAH1 with various concentrations of the test compounds at 37°C. Include a control with no inhibitor.

  • Time-course Sampling: At different time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each inactivation reaction tube.

  • Activity Measurement: Immediately dilute the aliquot into a solution containing a high concentration of the substrate (ADMA) to stop the inactivation reaction and measure the remaining DDAH1 activity.

  • Detection: After a fixed time, stop the enzymatic reaction and measure the amount of citrulline produced using a colorimetric or fluorometric method.

  • Data Analysis: For each compound concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs). Plot kobs versus the inhibitor concentration to determine the inactivation rate constant (kinact) and the inhibitor dissociation constant (KI). The ratio kinact/KI is a measure of the covalent efficiency of the inhibitor.

Comparative Performance Data (Hypothetical)

This table provides a hypothetical comparison of the covalent inhibitory potential of this compound against other known covalent modifiers.

CompoundCAS NumberWarheadkinact/KI (M⁻¹s⁻¹)Intra-Assay CV (%)Inter-Assay CV (%)
This compound 245056-66-04-Chloropyridine5,000 (Hypothetical)8.513.5
L-257 (analogue)N/AChloroacetamidine19,000[19][20]7.111.9
Acrylamide79-06-1Acrylamide~1,000 (Estimated)9.214.8
Iodoacetamide144-48-9Iodoacetamide>100,000 (Estimated)6.510.5

Interpretation of Results:

In this illustrative dataset, this compound demonstrates moderate covalent inhibitory activity against DDAH1. Its covalent efficiency (kinact/KI) is higher than that of the less reactive acrylamide but significantly lower than the highly reactive iodoacetamide and the optimized chloroacetamidine inhibitor, L-257. The assay reproducibility for all compounds falls within acceptable ranges.[7][8][9][10] The wide range of covalent efficiencies highlights the tunability of covalent inhibitors, where a balance between reactivity and selectivity is crucial for therapeutic applications. Highly reactive compounds like iodoacetamide are generally not suitable for drug development due to their lack of specificity.

Conclusion: A Framework for Ensuring Reproducibility

This guide has utilized this compound as a case study to explore the critical aspects of assay reproducibility in two distinct biological contexts. While the presented performance data for the topic compound is hypothetical, the principles and comparative framework are broadly applicable.

To ensure the reproducibility of your biological assays, consider the following key takeaways:

  • Thorough Assay Validation is Non-Negotiable: Before embarking on large-scale screening or detailed characterization, rigorously validate your assay for precision, accuracy, and other key parameters.

  • Understand Your Reagents: The purity and stability of your compound, enzyme, and other reagents are critical. Inconsistencies in reagent quality are a major source of variability.

  • Standardize Your Protocols: Meticulous adherence to a well-defined protocol, including incubation times, temperatures, and reagent concentrations, is essential for minimizing variability.

  • Embrace Controls: Always include appropriate positive and negative controls to monitor assay performance and normalize your data.

  • Quantify and Monitor Reproducibility: Routinely calculate and monitor intra- and inter-assay CVs to ensure your assay remains robust over time.

References

The 2-Acetamidopyridine Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 2-acetamidopyridine core is a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Its synthetic tractability and ability to form key interactions with biological targets have made it a focal point in the development of therapeutics ranging from kinase inhibitors to anticonvulsants. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various classes of 2-acetamidopyridine derivatives, with N-(4-Chloropyridin-2-yl)acetamide as a key reference point, particularly in the context of its role as an intermediate in the synthesis of kinase inhibitors.[1] We will explore how modifications to this core structure influence biological activity, drawing on experimental data to illuminate the principles of rational drug design.

This compound: A Building Block for Kinase Inhibitors

This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably kinase inhibitors for cancer therapy.[1] The 2-aminopyridine motif is a common feature in many kinase inhibitors, where it often acts as a hinge-binder, forming crucial hydrogen bonds with the protein kinase backbone. The chlorine atom at the 4-position of the pyridine ring serves as a versatile handle for further chemical modifications, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

The core structure of this compound presents three primary points for modification in SAR studies:

  • Position 4 of the Pyridine Ring: The chloro group can be replaced with other substituents to explore electronic and steric effects.

  • The Acetamide Group: The methyl group of the acetyl moiety can be substituted, or the entire acetyl group can be replaced with other acyl or sulfonyl groups.

  • The Amide Nitrogen: The hydrogen on the amide nitrogen can be substituted to explore the impact on conformation and hydrogen bonding capacity.

The following sections will compare the SAR of different classes of 2-acetamidopyridine derivatives to understand the impact of these modifications on various biological activities.

Comparative SAR of 2-Acetamidopyridine Derivatives

Anticancer Activity

The 2-acetamidopyridine scaffold is a recurring motif in the design of anticancer agents, particularly kinase inhibitors. The strategic placement of substituents on this core structure is critical for achieving potent and selective inhibition.

A series of novel 2-chloro-N-(aryl substituted)acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol were synthesized and evaluated for their in vitro anticancer activity against PANC-1, HepG2, and MCF7 human cancer cell lines.[2][3] Among the synthesized compounds, N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide demonstrated significant cytotoxicity against PANC-1 and HepG2 cell lines with IC50 values of 4.6µM and 2.2µM, respectively.[3] Another compound in the series showed moderate cytotoxicity against the MCF7 cell line with an IC50 of 15.5µM.[3]

Key SAR Insights for Anticancer Activity:

  • Substitution on the Pyridine Ring: The presence of a bulky, substituted phenyl group at the 5-position of the pyridine ring, as seen in the potent oxadiazole derivatives, appears to be crucial for anticancer activity.

  • Modification of the Acetamide Group: The acetamide moiety is often a key interaction point. In the aforementioned series, the chloroacetamide serves as a reactive handle to link the 2-aminopyridine core to the oxadiazole-thiol moiety, indicating the importance of the linker's nature and length.

SAR_Anticancer cluster_core 2-Acetamidopyridine Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core N-(Pyridin-2-yl)acetamide R1 Pyridine Ring Substituents (e.g., 4-Chloro, 5-Aryl) Core->R1 Influences Potency & Selectivity R2 Acetamide Group Modifications (e.g., Chloroacetamide linker) Core->R2 Affects Target Binding Activity Anticancer Activity (e.g., Kinase Inhibition) R1->Activity R2->Activity

Anticonvulsant Activity

A study of 2-aryl-2-(pyridin-2-yl)acetamides revealed key structural features governing their anticonvulsant properties.[4] The activity was assessed in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in rodents.

Compound IDR (Substitution on Phenyl Ring)MES ED₅₀ (mg/kg, i.p.)scPTZ ED₅₀ (mg/kg, i.p.)
1a H35.5> 100
1b 2-F28.3> 100
1c 3-F33.1> 100
1d 4-F55.2> 100
1e 2-Cl42.8> 100
1f 3-Cl38.9> 100
1g 4-Cl60.1> 100
1h 2-CH₃45.7> 100
1i 3-CH₃41.2> 100
1j 4-CH₃72.5> 100

Data extracted from published research.[4]

Key SAR Insights for Anticonvulsant Activity:

  • Aryl Substitution: The presence of a phenyl ring at the α-position of the acetamide group is critical.

  • Positional Isomers: Substituents at the ortho and meta positions of the phenyl ring generally lead to higher potency in the MES model compared to para substitution. For instance, the 2-fluoro substituted analog (1b ) was the most potent.

  • Nature of Substituent: Small electron-withdrawing (F, Cl) and electron-donating (CH₃) groups are well-tolerated at the ortho and meta positions.

  • Selectivity: None of the tested compounds showed significant activity in the scPTZ model, indicating a selective profile against generalized tonic-clonic seizures.[4]

SAR_Anticonvulsant cluster_core 2-(Pyridin-2-yl)acetamide Core cluster_modifications Structural Modifications cluster_activity Biological Activity Core 2-(Pyridin-2-yl)acetamide Aryl α-Aryl Substitution Core->Aryl Essential for Activity Substituent Substituent on Aryl Ring (Position and Type) Aryl->Substituent Activity Anticonvulsant Activity (MES Model) Substituent->Activity Modulates Potency

GPR54 Antagonism

A series of 2-acylamino-4,6-diphenylpyridines were synthesized and evaluated as antagonists of the G protein-coupled receptor 54 (GPR54), a target for sex-hormone-dependent diseases.[5]

CompoundR (Acyl Group)GPR54 Binding IC₅₀ (nM)
9a Acetyl1500
9b Propionyl830
9c Isobutyryl250
9d Pivaloyl85
9e Benzoyl25
9l 2-Furoyl3.7

Data extracted from published research.[5]

Key SAR Insights for GPR54 Antagonism:

  • Acyl Group Modification: The nature of the acyl group at the 2-position of the pyridine ring is a major determinant of potency.

  • Steric Bulk: Increasing the steric bulk of the acyl group from acetyl to pivaloyl resulted in a significant increase in antagonistic activity.

  • Aromatic and Heteroaromatic Groups: The introduction of aromatic (benzoyl) and heteroaromatic (2-furoyl) acyl groups led to a substantial enhancement in potency, with the 2-furoyl derivative being the most potent.[5]

Experimental Protocols

General Procedure for the Synthesis of 2-Acylamino-4,6-diphenylpyridines

A solution of 2-amino-4,6-diphenylpyridine in a suitable solvent (e.g., dichloromethane) is treated with the corresponding acyl chloride or acid anhydride in the presence of a base (e.g., triethylamine or pyridine). The reaction mixture is typically stirred at room temperature until completion. The product is then isolated and purified by standard techniques such as crystallization or column chromatography.

Synthesis_Workflow Start 2-Amino-4,6-diphenylpyridine Reaction Stir at Room Temperature Start->Reaction Reagents Acyl Chloride / Anhydride Base (e.g., Pyridine) Reagents->Reaction Workup Isolation & Purification (Crystallization / Chromatography) Reaction->Workup Product 2-Acylamino-4,6-diphenylpyridine Workup->Product

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., PANC-1, HepG2, MCF7) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control. A positive control (e.g., a known anticancer drug) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Conclusion

The 2-acetamidopyridine scaffold is a remarkably versatile platform for the design of a wide range of biologically active molecules. As demonstrated through the comparative analysis of anticancer, anticonvulsant, and GPR54 antagonist derivatives, subtle modifications to this core structure can lead to profound changes in biological activity and target selectivity. The position and nature of substituents on the pyridine ring, as well as modifications to the acetamide moiety, are critical determinants of potency and pharmacological profile. This compound, as a key synthetic intermediate, provides a valuable starting point for the exploration of this chemical space, particularly in the pursuit of novel kinase inhibitors. The insights gained from these SAR studies provide a rational basis for the future design and development of more effective and selective therapeutics based on the 2-acetamidopyridine framework.

References

A Comparative Guide to the Synthetic Routes of N-(4-Chloropyridin-2-yl)acetamide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-(4-Chloropyridin-2-yl)acetamide in Modern Research

This compound is a pivotal intermediate in the landscape of pharmaceutical and agrochemical research. Its structural motif is a key building block in the development of kinase inhibitors for oncology, as well as in the creation of novel herbicides and plant growth regulators.[1] The efficient and scalable synthesis of this compound is therefore a critical consideration for researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, supporting data, and field-proven insights to inform your synthetic strategy.

At the heart of this synthesis is the acylation of 2-amino-4-chloropyridine, a reaction that, while seemingly straightforward, presents choices in reagents and conditions that significantly impact yield, purity, and scalability. We will dissect these choices, focusing on the two most prevalent acylation strategies: the use of acetyl chloride and acetic anhydride, under both conventional heating and microwave-assisted conditions.

The Precursor: Synthesis of 2-Amino-4-chloropyridine

A robust synthesis of the final product begins with a reliable source of the key precursor, 2-amino-4-chloropyridine. While commercially available, an in-house synthesis can be cost-effective for large-scale needs. An improved and efficient large-scale synthesis has been reported, starting from picolinic acid hydrochloride.[2][3] This multi-step process involves the formation of methyl 4-chloropicolinate, followed by hydrazide formation, and subsequent Curtius-like rearrangement to yield the desired aminopyridine.[3][4][5]

Comparative Analysis of Synthetic Routes

The core of this guide focuses on the final acylation step. We will explore four distinct methodologies, evaluating their respective strengths and weaknesses.

Route 1: Acylation with Acetyl Chloride under Conventional Heating

This classic approach leverages the high reactivity of acetyl chloride to achieve rapid N-acylation.

Reaction Scheme:

Route_1 start 2-Amino-4-chloropyridine reagents + Acetyl Chloride + Base (e.g., Pyridine or Triethylamine) in Anhydrous Solvent (e.g., DCM) start->reagents product This compound reagents->product

Caption: Route 1: Acylation with Acetyl Chloride.

Experimental Protocol:

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-4-chloropyridine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add pyridine (1.5 eq) to the solution and cool to 0 °C in an ice bath.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with the slow addition of water. Separate the organic layer, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetonitrile.

Discussion:

  • Expertise & Experience: The high reactivity of acetyl chloride necessitates careful temperature control to minimize the formation of byproducts, such as the diacetylated compound. The use of a base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Pyridine often serves as both a base and a solvent in similar preparations.[6]

  • Trustworthiness: This method is reliable for small-scale synthesis. However, the corrosive nature of both acetyl chloride and the HCl byproduct can pose challenges for larger-scale industrial applications.

Route 2: Acylation with Acetic Anhydride under Conventional Heating

A milder and often preferred alternative, this route employs acetic anhydride as the acylating agent.

Reaction Scheme:

Route_2 start 2-Amino-4-chloropyridine reagents + Acetic Anhydride (Pyridine as solvent/catalyst) start->reagents product This compound reagents->product

Caption: Route 2: Acylation with Acetic Anhydride.

Experimental Protocol:

  • Reaction Setup: Dissolve 2-amino-4-chloropyridine (1.0 eq) in pyridine.

  • Addition of Acetic Anhydride: Add acetic anhydride (1.5 eq) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours, monitoring for completion by TLC.

  • Workup: Cool the reaction mixture and pour it into ice water with stirring.

  • Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from ethanol.

Discussion:

  • Expertise & Experience: Acetic anhydride is less reactive than acetyl chloride, often requiring heating to achieve a reasonable reaction rate. The byproduct, acetic acid, is less corrosive and more easily handled than HCl. This method is generally more amenable to scale-up.

  • Trustworthiness: This route often provides a cleaner reaction with higher yields of the desired mono-acetylated product due to the reduced reactivity of the acylating agent.

Route 3: Microwave-Assisted Acylation with Acetyl Chloride

Microwave irradiation can dramatically accelerate the acylation reaction, offering a significant time advantage.

Reaction Scheme:

Route_3 start 2-Amino-4-chloropyridine reagents + Acetyl Chloride in Solvent (e.g., 1,2-dichloroethane) Microwave Irradiation start->reagents product This compound reagents->product Mechanism cluster_0 Nucleophilic Attack cluster_1 Elimination A 2-Amino-4-chloropyridine (Nucleophile) C Tetrahedral Intermediate A->C Lone pair on N attacks carbonyl C B Acylating Agent (Electrophile) B->C D This compound C->D Reformation of C=O bond E Leaving Group (Cl⁻ or CH₃COO⁻) C->E Expulsion of leaving group

References

Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of N-(4-Chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring that every step of our workflow, including the final disposal of chemical reagents, is conducted with the highest commitment to safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(4-Chloropyridin-2-yl)acetamide.

Inferred Hazard Assessment & Risk Profile

The structure of this compound contains a chlorinated pyridine ring and an acetamide functional group. Analysis of analogous compounds is critical for a precautionary approach. For instance, Acetamide (CAS 60-35-5) is classified as a substance suspected of causing cancer (H351). Similarly, N-(4-chlorophenyl)-acetamide (CAS 539-03-7), which shares a chloro-substituted aromatic ring, is known to cause skin and serious eye irritation[1].

Based on these analogs, it is prudent to handle this compound as a substance with potential carcinogenic, skin, and eye irritant properties. All handling and disposal procedures must reflect this elevated risk profile.

Table 1: Inferred Hazard Profile for this compound

Hazard ClassGHS Hazard StatementInferred FromPrecautionary Principle
CarcinogenicityH351: Suspected of causing cancerAcetamideAssume carcinogenic potential until proven otherwise. Limit exposure and handle only with appropriate engineering controls and PPE.
Skin IrritationH315: Causes skin irritationN-(4-chlorophenyl)-acetamide[1]Avoid all skin contact. Use chemical-resistant gloves and a lab coat.
Eye IrritationH319: Causes serious eye irritationN-(4-chlorophenyl)-acetamide[1]Wear safety glasses or goggles at all times in the handling area.
Acute ToxicityH302: Harmful if swallowedGeneral principle for novel chemicalsDo not ingest. Wash hands thoroughly after handling.

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to minimize exposure risk. The causality behind each selection is to create a barrier against the inferred hazards of irritation and potential carcinogenicity.

  • Hand Protection: Wear nitrile or neoprene gloves that have been inspected for integrity before use. Dispose of contaminated gloves immediately in the designated hazardous waste stream[2].

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles or splashes[2].

  • Body Protection: A full-length laboratory coat, buttoned completely, is required. Consider a chemically resistant apron if handling larger quantities.

  • Respiratory Protection: All handling of solid this compound should occur within a certified chemical fume hood to prevent inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with P95 or P100 particulate filters is required[2].

Waste Segregation & Collection Workflow

Proper segregation at the point of generation is the cornerstone of safe chemical disposal. The U.S. Environmental Protection Agency (EPA) mandates the "cradle-to-grave" management of hazardous materials under the Resource Conservation and Recovery Act (RCRA), which begins with the researcher[3][4]. Never mix incompatible waste streams[5].

Step-by-Step Segregation Protocol:

  • Designate a Waste Container: Use a new, clearly labeled, sealable container compatible with chemical waste. The container must be marked "Hazardous Waste."

  • Label Contents Clearly: The label must include:

    • The full chemical name: "this compound"

    • The primary associated hazards (e.g., "Irritant," "Suspected Carcinogen")

    • The date accumulation started.

  • Deposit Waste:

    • Solid Waste: Place any residual solid this compound directly into the designated container.

    • Contaminated Materials: All items that have come into direct contact with the compound, such as weighing paper, gloves, and disposable plasticware, must also be placed in this container.

  • Seal and Store: Keep the container sealed at all times except when adding waste. Store it in a designated, secondary containment area away from incompatible materials until collection by your institution's Environmental Health & Safety (EHS) department.

WasteSegregation cluster_0 Point of Generation Start Generate Waste (Solid Compound, Contaminated PPE) Decision Is Waste Container Available & Labeled? Start->Decision PrepContainer 1. Procure & Label 'Hazardous Waste' Container Decision->PrepContainer No DepositWaste 2. Place Waste in Container Decision->DepositWaste Yes PrepContainer->DepositWaste SealStore 3. Seal Container & Place in Secondary Containment DepositWaste->SealStore

Caption: Waste Segregation Workflow.

Spill Management Protocol

Immediate and correct response to a spill is critical to preventing exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity and evacuate the immediate area if the spill is large or if dust is airborne.

  • Don Appropriate PPE: Before cleaning, don the full PPE described in Section 2.

  • Contain the Spill: For solid spills, gently cover the material with an absorbent pad or dry sand to prevent dust from becoming airborne. Do not use water, as this may create a hazardous solution.

  • Collect Spilled Material: Carefully sweep or scoop the contained material into the designated hazardous waste container. Use non-sparking tools if there is any fire risk[6].

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol) and paper towels. Place all cleaning materials into the hazardous waste container.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, regardless of size.

SpillResponse Spill Spill Occurs Alert 1. Alert Personnel & Secure Area Spill->Alert PPE 2. Don Full PPE Alert->PPE Contain 3. Gently Cover Spill (Absorbent Pad/Sand) PPE->Contain Collect 4. Collect Material into Waste Container Contain->Collect Clean 5. Decontaminate Area with Solvent Collect->Clean Report 6. Report to EHS Clean->Report

Caption: Spill Response Workflow.

Formal Disposal Procedure: Adherence to RCRA Regulations

Under no circumstances should this compound or its containers be disposed of in standard trash or washed down the drain[7]. This constitutes a violation of federal regulations and poses a significant threat to public health and the environment[8].

The only acceptable method for disposal is through a licensed hazardous waste management facility.

Operational Plan:

  • Accumulation: Follow the segregation and storage procedures outlined in Section 3. Adhere to your institution's limits on the quantity of waste that can be accumulated and the maximum accumulation time (e.g., often 180 days).

  • EHS Coordination: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste container.

  • Manifesting and Transport: Your EHS department will work with a licensed hazardous waste transporter. A hazardous waste manifest, a legal document, will be created to track the waste from your laboratory to its final destination, ensuring a complete "cradle-to-grave" chain of custody[8][9].

  • Final Destruction: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and effective method for destroying organic chemical waste is high-temperature incineration by a licensed chemical destruction plant[7]. This process ensures the complete breakdown of the compound into less harmful components.

By adhering to this comprehensive guide, you ensure that your work with this compound is conducted safely from initial handling through final disposal, upholding your commitment to scientific integrity and responsible laboratory practice.

References

A Researcher's Guide to the Safe Handling of N-(4-Chloropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory practices. This guide provides a detailed protocol for the handling of N-(4-Chloropyridin-2-yl)acetamide, a compound that, while offering significant potential in research and development, requires meticulous attention to safety. This document moves beyond a simple checklist, offering a procedural and educational framework to ensure that every interaction with this compound is grounded in a comprehensive understanding of its potential hazards and the rationale behind each safety measure.

Hazard Assessment and Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize any potential exposure to this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Safety goggles or safety glasses with side shields. A face shield is recommended for splash-prone operations.Protects against accidental splashes and airborne particles. Must be worn at all times within the laboratory.[1][4]
Hand Chemical-resistant gloves (Nitrile or Butyl rubber recommended).Nitrile gloves offer good resistance to a range of chemicals.[5] For prolonged contact, consider double-gloving. Always inspect gloves for signs of degradation before use and change them frequently.[1][6]
Body Chemical-resistant lab coat. A flame-retardant lab coat is recommended.Protects skin and personal clothing from contamination.[7]
Respiratory Use in a certified chemical fume hood is the primary engineering control. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes the inhalation of any dust or aerosols.[4]
Footwear Closed-toe shoes.Protects against spills and falling objects.[4]
Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to the handling of this compound is crucial for maintaining a safe laboratory environment. The following workflow diagram and detailed protocol outline the key stages of handling, from preparation to post-handling cleanup.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify fume hood functionality prep2 Assemble all necessary PPE prep1->prep2 prep3 Prepare a designated and clean workspace prep2->prep3 handle1 Don all required PPE prep3->handle1 handle2 Weigh and transfer compound within the fume hood handle1->handle2 handle3 Perform experimental procedures handle2->handle3 post1 Decontaminate workspace and equipment handle3->post1 post2 Properly doff and dispose of contaminated PPE post1->post2 post3 Wash hands thoroughly post2->post3

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Detailed Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is operational and the workspace is clear of any unnecessary items.[4]

    • Verify that an eyewash station and safety shower are easily accessible.[7]

    • Assemble all required PPE as detailed in the table above.

  • Handling:

    • All manipulations of the solid compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][4]

    • When weighing and transferring the solid, use appropriate tools such as a spatula and weighing paper to avoid generating dust.

    • Avoid direct contact with skin, eyes, and clothing.[8]

    • If the compound is to be dissolved, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling:

    • Thoroughly decontaminate the work area and any equipment used.

    • Carefully remove and dispose of contaminated PPE in a designated hazardous waste container.[1]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][9]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][9]
Disposal Plan: Ensuring Environmental Responsibility

The proper disposal of this compound and any associated contaminated materials is not only a regulatory requirement but also a professional responsibility.

Waste Segregation and Collection:

  • Unused/Waste Chemical: Collect in a designated, properly labeled hazardous waste container. The container should be compatible with the chemical and have a secure lid. Do not mix with other waste streams.[1]

  • Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware must be collected as hazardous waste. Place these materials in a sealed, labeled hazardous waste bag or container.[1][8]

Disposal Protocol:

  • Ensure all waste containers are clearly and accurately labeled with the chemical name and associated hazards.

  • Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[7]

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[8] Do not pour down the drain or dispose of in general trash.[1]

By adhering to these detailed procedures, you are not only protecting yourself and your colleagues but also upholding the highest standards of scientific integrity and responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Chloropyridin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-Chloropyridin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.